3-Phenylcyclobutanecarboxylic acid
Description
The exact mass of the compound this compound is 176.083729621 g/mol and the complexity rating of the compound is 188. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11(13)10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSJHQBPJQYNTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70216232 | |
| Record name | Cyclobutanecarboxylic acid, 3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66016-28-2, 16204-48-1 | |
| Record name | 3-Phenylcyclobutanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66016-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanecarboxylic acid, 3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066016282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclobutanecarboxylic acid, 3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylcyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1s,3s)-3-phenylcyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 3-Phenylcyclobutanecarboxylic Acid for Medicinal Chemistry and Drug Development
Abstract
3-Phenylcyclobutanecarboxylic acid is a valuable building block in medicinal chemistry, offering a conformationally restricted scaffold that introduces three-dimensional complexity into drug candidates. This guide provides a detailed, in-depth exploration of a reliable synthetic pathway to access this compound, beginning with commercially relevant precursors. We delve into the causality behind experimental choices, offering field-proven insights for researchers. Furthermore, a comprehensive guide to the structural characterization of the final product using modern spectroscopic techniques—including NMR, IR, and Mass Spectrometry—is presented to ensure compound identity and purity. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of this compound.
Introduction: The Strategic Value of the Cyclobutane Motif
In the landscape of drug discovery, the strategic incorporation of small, rigid carbocyclic rings like cyclobutane has become a powerful tool for optimizing lead compounds. The cyclobutane framework imparts a high degree of conformational rigidity, which can lock a molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for its biological target. Its three-dimensional nature serves as a non-planar phenyl ring bioisostere, improving physicochemical properties such as solubility while moving away from the "flatland" of traditional aromatic compounds. This compound, in particular, serves as a key intermediate, presenting a carboxylic acid handle for further chemical elaboration and a phenyl group for diverse pharmacophoric interactions.
Section 1: Synthetic Strategy and Retrosynthetic Analysis
The most robust and well-documented synthesis of cis-3-phenylcyclobutanecarboxylic acid proceeds from ethyl 3-oxocyclobutanecarboxylate.[1] This starting material is advantageous due to its commercial availability and the strategic positioning of the ketone, which serves as a reactive handle for introducing the phenyl group.
The retrosynthetic analysis reveals a logical three-step sequence:
-
C-C Bond Formation: The primary carbon-carbon bond between the cyclobutane ring and the phenyl group is formed via a Grignard reaction. This retrosynthetically disconnects the target molecule to phenylmagnesium bromide and ethyl 3-oxocyclobutanecarboxylate.
-
Deoxygenation: The tertiary alcohol resulting from the Grignard addition must be removed. A hydrogenolysis reaction is the ideal choice for cleaving the benzylic C-O bond.
-
Functional Group Interconversion: The final carboxylic acid is unmasked from its ethyl ester precursor via a simple saponification.
This strategy is efficient and provides excellent control over the desired cis-stereochemistry of the final product.[1]
References
physical and chemical properties of 3-phenylcyclobutanecarboxylic acid
An In-Depth Technical Guide to 3-Phenylcyclobutanecarboxylic Acid
Introduction: The Rising Prominence of the Cyclobutane Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the pursuit of novel molecular scaffolds that offer both structural rigidity and three-dimensional complexity is paramount. Among these, the cyclobutane motif has emerged as a significantly underutilized yet highly valuable framework.[1] Its unique puckered conformation, increased bond p-character, and relative metabolic stability make it an attractive component for designing new therapeutic agents.[1][2] This guide focuses on a key exemplar of this class: this compound.
This compound serves as a vital building block in organic synthesis. Its structure combines a rigid cyclobutane core with a phenyl group and a reactive carboxylic acid handle, offering multiple points for diversification. The presence of stereoisomers—cis and trans—further expands its utility, allowing for fine-tuned control over the spatial arrangement of substituents, a critical factor in optimizing drug-target interactions.[2] This document provides a comprehensive overview of the , its synthesis, reactivity, and its burgeoning role in the development of next-generation pharmaceuticals.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are crucial for its application in synthesis and drug design. These properties are summarized in the table below. It is important to note that while experimental data for specific isomers is available, some properties for the general structure are predicted values based on computational models.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂O₂ | [3] |
| Molecular Weight | 176.21 g/mol | [3] |
| CAS Number | 66016-28-2 (unspecified stereochemistry) | N/A |
| 16204-48-1 (cis-isomer) | N/A | |
| 1570-98-5 (trans-isomer) | N/A | |
| Appearance | Solid | |
| Boiling Point | 330.9 ± 31.0 °C (Predicted) | N/A |
| Density | 1.195 ± 0.06 g/cm³ (Predicted) | N/A |
| pKa | 4.67 ± 0.40 (Predicted) | N/A |
| 5.985 (in 50% Ethanol at 25°C for cis-isomer) | [3] | |
| Solubility | Generally soluble in organic solvents like ethanol, toluene, and diethyl ether. Limited solubility in water, which decreases with increasing hydrocarbon content. | [4] |
Stereochemistry: The Cis and Trans Isomers
The substitution pattern on the cyclobutane ring of this compound gives rise to two diastereomers: cis and trans. In the cis-isomer, the phenyl and carboxyl groups are on the same face of the ring, while in the trans-isomer, they are on opposite faces. This stereochemical difference is not trivial; it significantly impacts the molecule's overall shape, dipole moment, and how it can interact with biological targets.[2]
The choice between the cis or trans isomer is a critical design element in medicinal chemistry. For instance, fixing the orientation of key pharmacophoric groups can lead to dramatic differences in binding affinity and biological activity.[1]
Caption: 2D representations of cis and trans isomers of this compound.
Spectroscopic Analysis
Characterization of this compound relies on standard spectroscopic techniques. The expected spectral features are outlined below.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups.
-
O-H Stretch: A very broad absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[5]
-
C=O Stretch: A strong, sharp absorption should appear between 1710 cm⁻¹ (for the hydrogen-bonded dimer) and 1760 cm⁻¹ (for the monomer).[5]
-
C-H Stretches: Absorptions just above 3000 cm⁻¹ correspond to the aromatic C-H bonds, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the cyclobutane ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the carbon skeleton and stereochemistry.
-
¹H NMR:
-
Aromatic Protons: Signals for the phenyl group protons will appear in the aromatic region, typically between 7.0 and 7.5 ppm.
-
Cyclobutane Protons: The aliphatic protons on the cyclobutane ring will produce complex multiplets between 2.0 and 4.0 ppm. The exact chemical shifts and coupling constants will differ between the cis and trans isomers.
-
Carboxyl Proton: The acidic proton of the -COOH group will appear as a broad singlet far downfield, usually above 10 ppm, and its position can be concentration-dependent.[6]
-
-
¹³C NMR:
-
Carbonyl Carbon: The carboxyl carbon signal is typically found in the 170-185 ppm range.
-
Aromatic Carbons: Signals for the phenyl carbons will appear between 125 and 150 ppm.
-
Aliphatic Carbons: The sp³-hybridized carbons of the cyclobutane ring will have signals in the upfield region, generally between 20 and 50 ppm.[7]
-
Mass Spectrometry (MS)
In electron impact mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the molecule (176.21). Common fragmentation patterns would involve the loss of the carboxyl group (-COOH, 45 Da) or cleavage of the cyclobutane ring.
Synthesis and Reactivity
A General Synthetic Approach
A robust method for synthesizing cis-3-phenylcyclobutanecarboxylic acid and its derivatives involves a multi-step sequence starting from readily available materials.[3] The causality behind this pathway lies in the strategic construction of the cyclobutane ring followed by the installation and modification of the required functional groups.
Protocol: Synthesis of cis-3-Phenylcyclobutanecarboxylic Acid[3]
-
Grignard Reaction: An appropriate arylmagnesium bromide (e.g., phenylmagnesium bromide) is reacted with ethyl 3-ketocyclobutanecarboxylate. This step forms a tertiary alcohol intermediate. The ketone carbonyl is a strong electrophile that readily accepts the nucleophilic attack from the Grignard reagent.
-
Hydrogenolysis: The resulting tertiary alcohol is subjected to palladium-catalyzed hydrogenolysis. This reaction removes the hydroxyl group, reducing it to a C-H bond and yielding the ethyl ester of this compound.
-
Saponification: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidic workup. This is a classic ester-to-acid conversion.
-
Stereochemical Confirmation: The cis configuration of the product can be definitively established through oxidation with ruthenium tetroxide, which cleaves the phenyl ring and yields cis-1,3-cyclobutanedicarboxylic acid.[3][8]
Caption: Synthetic workflow for cis-3-phenylcyclobutanecarboxylic acid.
Chemical Reactivity
The reactivity of this compound is dominated by its carboxyl group, which undergoes reactions typical of carboxylic acids.[9]
-
Salt Formation: As an acid, it readily reacts with bases (e.g., NaOH, amines) to form carboxylate salts.[9]
-
Esterification: It can be converted to esters through reactions like the Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst).[10]
-
Amide Formation: The carboxylic acid can be activated (e.g., by conversion to an acid chloride with SOCl₂ or using coupling agents like DCC) and then reacted with amines to form amides.[10]
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, (3-phenylcyclobutyl)methanol.[10]
The reactivity of carboxylic acid derivatives generally follows the order: acid chlorides > anhydrides > esters > amides.[11] This hierarchy is governed by the stability of the leaving group; weaker bases are better leaving groups, leading to more reactive derivatives.[12]
Applications in Drug Discovery
The rigid, three-dimensional nature of the cyclobutane ring makes it a privileged scaffold in drug design.[13] It serves as a non-planar bioisostere for other groups, such as phenyl rings or alkenes, and can improve pharmacokinetic properties by increasing metabolic stability and reducing planarity.[1][14]
This compound and its derivatives are valuable intermediates for synthesizing complex molecules with therapeutic potential.
-
Conformational Restriction: The cyclobutane core locks the relative orientation of the phenyl and carboxyl groups, which can be advantageous for optimizing binding to a specific protein target.[1]
-
Improved Physicochemical Properties: Incorporating a cyclobutane scaffold can enhance properties like solubility and membrane permeability compared to larger, more flexible cycloalkanes.
-
Novel Chemical Space: As an underrepresented motif in drug libraries, cyclobutane-containing molecules provide access to novel areas of chemical space, increasing the chances of discovering first-in-class therapeutics.[2][15]
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 9. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 10. jackwestin.com [jackwestin.com]
- 11. Reactions of Carboxylic Acid Derivatives - Free Sketchy MCAT Lesson [sketchy.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
A Technical Guide to the Spectroscopic Characterization of 3-Phenylcyclobutanecarboxylic Acid
Foreword for the Researcher
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel molecular entities is paramount. 3-Phenylcyclobutanecarboxylic acid, a molecule of interest for its potential applications in drug discovery and organic synthesis, presents a unique spectroscopic challenge due to its stereoisomeric complexity and the interplay of its aliphatic ring and aromatic functionalities. This technical guide is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of the expected spectroscopic data for both cis- and trans-3-phenylcyclobutanecarboxylic acid.
Due to the limited availability of a complete, published experimental dataset for this compound, this document adopts a predictive and pedagogical approach. By leveraging established principles of spectroscopic interpretation and drawing parallels with structurally analogous compounds, we will construct a detailed and scientifically grounded forecast of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This guide will not only serve as a reference for the identification of this compound but also as an educational tool to enhance the reader's understanding of spectroscopic principles in the context of complex organic molecules.
Molecular Structure and Stereoisomerism
This compound possesses a stereogenic center at the carbon bearing the phenyl group and another at the carbon bearing the carboxylic acid group. This gives rise to two diastereomers: cis and trans. The relative orientation of the phenyl and carboxyl groups significantly influences the magnetic environment of the protons and carbons, leading to distinct NMR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this compound, particularly for differentiating between the cis and trans isomers.
Experimental Protocol: NMR Sample Preparation and Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of the acidic proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using the same instrument. A proton-decoupled sequence is standard. A longer relaxation delay (5-10 seconds) may be necessary for the full observation of quaternary carbons.
Predicted ¹H NMR Spectra
The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The key to differentiating the cis and trans isomers lies in the chemical shifts and coupling constants of the cyclobutane ring protons.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound
| Assignment | Predicted δ (ppm) - trans isomer | Predicted δ (ppm) - cis isomer | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | 10.0 - 12.0 | broad singlet | 1H |
| Aromatic Protons (C₆H₅) | 7.20 - 7.40 | 7.20 - 7.40 | multiplet | 5H |
| Methine Proton (-CH-Ph) | ~3.5 - 3.8 | ~3.8 - 4.1 | multiplet | 1H |
| Methine Proton (-CH-COOH) | ~3.0 - 3.3 | ~3.3 - 3.6 | multiplet | 1H |
| Methylene Protons (-CH₂) | ~2.2 - 2.8 | ~2.4 - 3.0 | multiplet | 4H |
Expertise & Experience in Interpretation:
-
Stereochemical Influence: In the trans isomer, the phenyl and carboxyl groups are on opposite sides of the ring, leading to a more shielded environment for the cyclobutane protons compared to the cis isomer, where these bulky groups are on the same side, causing greater deshielding. This is reflected in the slightly upfield chemical shifts predicted for the trans isomer's ring protons.
-
Coupling Constants: The vicinal coupling constants (³J) between the methine protons and the adjacent methylene protons will be crucial for confirming the stereochemistry. In cyclobutane systems, trans coupling constants are typically smaller than cis coupling constants.
Predicted ¹³C NMR Spectra
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted δ (ppm) |
| Carboxylic Carbon (-COOH) | 175 - 180 |
| Aromatic Carbon (C-ipso) | 140 - 145 |
| Aromatic Carbons (C-ortho, C-meta, C-para) | 125 - 130 |
| Methine Carbon (-CH-Ph) | 40 - 45 |
| Methine Carbon (-CH-COOH) | 38 - 43 |
| Methylene Carbons (-CH₂) | 30 - 35 |
Authoritative Grounding: The predicted chemical shifts are based on established ranges for similar functional groups and carbon environments. For instance, the carboxylic acid carbon is expected in the 170-185 ppm region, and aromatic carbons typically appear between 125-150 ppm.[1][2]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound.
Experimental Protocol: IR Spectrum Acquisition
Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For solution-phase analysis, dissolve the compound in a suitable solvent like CCl₄.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands
Table 3: Predicted Major IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| 3100 - 3000 | C-H stretch | Aromatic |
| 3000 - 2850 | C-H stretch | Aliphatic |
| ~1700 (strong) | C=O stretch | Carboxylic Acid |
| ~1600, ~1450 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Carboxylic Acid |
| ~950 (broad) | O-H bend | Carboxylic Acid |
Trustworthiness of Interpretation: The presence of a very broad absorption band from 3300-2500 cm⁻¹ due to the hydrogen-bonded O-H stretch of the carboxylic acid dimer, coupled with a strong carbonyl (C=O) absorption around 1700 cm⁻¹, is a highly reliable indicator of a carboxylic acid functionality.[3] The aromatic C-H and C=C stretching bands further confirm the presence of the phenyl group.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.
Experimental Protocol: Mass Spectrum Acquisition
Protocol:
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. Electron ionization (EI) can also be used to induce more extensive fragmentation.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer will provide adequate resolution for determining the molecular weight.
Predicted Mass Spectrum
-
Molecular Ion: The molecular formula of this compound is C₁₁H₁₂O₂. The calculated molecular weight is 176.21 g/mol . In ESI-MS, a peak at m/z 177.08 [M+H]⁺ (positive mode) or m/z 175.07 [M-H]⁻ (negative mode) would be expected.
-
Key Fragmentation Pathways: Under EI, fragmentation of the cyclobutane ring and loss of the carboxylic acid group are anticipated. Common fragments would include the loss of COOH (m/z 131) and the phenylcyclobutyl cation.
Integrated Spectroscopic Analysis Workflow
The definitive characterization of this compound requires a synergistic approach, integrating data from all three spectroscopic techniques.
References
- 1. myneni.princeton.edu [myneni.princeton.edu]
- 2. scielo.br [scielo.br]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
discovery and history of cyclobutane derivatives
An In-Depth Technical Guide to the Discovery and History of Cyclobutane Derivatives
Abstract
The cyclobutane ring, a four-membered carbocycle, has traversed a remarkable journey from a strained chemical curiosity to a cornerstone structural motif in modern organic synthesis and medicinal chemistry. Its unique puckered conformation and inherent ring strain bestow valuable properties upon molecules, influencing their reactivity, stability, and biological activity. This technical guide provides a comprehensive exploration of the , designed for researchers, scientists, and drug development professionals. We will trace the arc of discovery from the first challenging syntheses to the development of sophisticated photochemical and catalytic methods. Furthermore, we will delve into the strategic application of the cyclobutane scaffold in drug design, culminating in a detailed examination of key therapeutic agents. This guide aims to provide not just a historical account, but also a deeper understanding of the causality behind experimental choices and the evolution of synthetic strategies that have made this strained ring an indispensable tool in the chemist's arsenal.
The Dawn of a Strained Ring: Early Syntheses and Structural Elucidation
The story of cyclobutane begins with the challenge of its creation. Possessing significant angle and torsional strain (a strain energy of 26.3 kcal mol⁻¹), the four-membered ring was initially a formidable synthetic target.[1]
The first successful synthesis of the parent cyclobutane was achieved in 1907 by Richard Willstätter and James Bruce.[2][3] Their approach involved the hydrogenation of cyclobutene, which itself was prepared through a multi-step sequence starting from a more complex precursor. This landmark achievement confirmed the existence of four-membered carbocycles, though the methods were arduous and low-yielding, limiting broader exploration. Early alternative methods included the dehalogenation of 1,4-dihalobutanes using reducing metals, a strategy that further solidified the structural concept of the cyclobutane core.[2]
These initial syntheses were crucial not just for creating the molecule but for beginning to understand its unique properties. Electron diffraction studies would later confirm that the cyclobutane ring is not planar but adopts a puckered conformation to relieve some of the torsional strain from eclipsing hydrogens.[3] This non-planar, rigid structure is a key feature that medicinal chemists now exploit to create three-dimensional diversity in drug candidates.[1][4]
The Photochemical Era: The Rise of [2+2] Cycloadditions
The most significant breakthrough in cyclobutane synthesis came not from linear, multi-step sequences, but from the elegant and powerful [2+2] cycloaddition reaction. This reaction, where two unsaturated molecules (like alkenes) join to form a four-membered ring, is now the most frequently used method for constructing cyclobutanes.[5][6]
Historically, the very first described [2+2] photocycloaddition was the dimerization of thymoquinone upon exposure to sunlight, reported by Liebermann in 1877.[5] However, it was in the mid-20th century that the synthetic utility of this reaction was fully realized. The key insight was that while thermal [2+2] cycloadditions of simple alkenes are forbidden by the Woodward-Hoffmann rules, photochemical excitation allows the reaction to proceed readily.
The mechanism typically involves the excitation of an alkene to its triplet state, often facilitated by a photosensitizer like acetone or benzophenone.[7][8] This triplet species then adds to a ground-state alkene in a stepwise fashion via a 1,4-diradical intermediate, which subsequently closes to form the cyclobutane ring.[5][7]
This methodology gained profound biological relevance with the discovery that UV irradiation causes adjacent pyrimidine bases in DNA to undergo a [2+2] cycloaddition, forming cyclobutane pyrimidine dimers (CPDs).[1][2][4] These lesions are a primary cause of DNA damage from sun exposure and can lead to skin cancer if not repaired.[2][4][9]
Expanding the Toolkit: Modern Synthetic Methodologies
While photochemical [2+2] reactions are powerful, the field has evolved to develop a diverse array of methods that offer greater control, milder conditions, and broader substrate scope.
Table 1: Comparison of Major Cyclobutane Synthetic Strategies
| Method | Description | Advantages | Disadvantages |
| Photochemical [2+2] Cycloaddition | UV light promotes cycloaddition of alkenes, often via a triplet sensitizer.[2][5] | High efficiency for many substrates; historically significant. | Can require specialized equipment; may lead to side reactions; stereocontrol can be challenging. |
| Thermal [2+2] Cycloaddition | Heat-induced cycloaddition, typically requiring activated substrates like ketenes or fluorinated alkenes.[10] | Avoids photochemical side reactions; highly effective for specific substrate classes. | Limited to activated partners; can require high temperatures. |
| Transition Metal-Catalyzed [2+2] | Catalysts (e.g., Fe, Cu) mediate the cycloaddition under thermal conditions.[5][11] | Milder conditions than thermal methods; can offer unique selectivity. | Catalyst development is ongoing; substrate scope can be limited by the catalyst. |
| Visible Light Photoredox Catalysis | Uses a photocatalyst (e.g., Ru, Ir) to mediate cycloaddition with visible light.[12] | Very mild conditions; high functional group tolerance; excellent stereo- and regiocontrol. | Requires a photocatalyst; mechanism can be complex. |
| Non-Cycloaddition Methods | Strategies like ring expansion (e.g., of cyclopropanes) or ring contraction.[13][14][15] | Provides access to complex substitution patterns not easily made via [2+2]. | Often multi-step and substrate-specific. |
| C-H Functionalization | Forms one of the C-C bonds of a pre-existing ring or linear precursor via C-H activation.[16] | Unconventional and powerful for complex targets; avoids reactive handles. | Requires directing groups; can have challenges with regioselectivity. |
The development of visible-light photoredox catalysis represents a paradigm shift.[12] These methods, pioneered by researchers like Yoon, use catalysts that absorb low-energy visible light to initiate the cycloaddition through single-electron transfer pathways.[12][16] This approach provides exceptional control over diastereoselectivity and allows for the heterodimerization of dissimilar alkenes, a significant challenge for traditional photochemical methods.[12][16]
From Curiosity to Clinic: Cyclobutane Derivatives in Drug Discovery
The unique structural properties of the cyclobutane ring have made it an increasingly valuable scaffold for medicinal chemists.[1][4][17] As of January 2021, there were at least 39 drug candidates in preclinical or clinical development containing a cyclobutane ring.[1][4]
The rationale for incorporating this moiety is multifaceted:
-
Conformational Restriction: The rigid, puckered nature of the ring locks flexible chains into a specific bioactive conformation, which can enhance binding affinity to a biological target by minimizing the entropic penalty of binding.[4][17]
-
Improved Metabolic Stability: Replacing metabolically vulnerable groups (like a gem-dimethyl group or an alkene) with a cyclobutane can block sites of oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[4]
-
Novel Physicochemical Properties: The cyclobutane ring acts as a three-dimensional, non-planar spacer that can improve properties like solubility and reduce planarity, which is often beneficial for avoiding issues like hERG toxicity or promiscuous binding.[1][4]
-
Aryl Isostere: It can serve as a non-aromatic bioisostere for a phenyl ring, providing a similar spatial arrangement of substituents while altering electronic properties and improving metabolic stability.[4]
Case Study: Carboplatin
Perhaps the most famous cyclobutane-containing drug is Carboplatin, a second-generation platinum-based anticancer agent.[1][4] It was developed to mitigate the severe nephrotoxicity associated with its predecessor, Cisplatin.[18]
The key innovation in Carboplatin was the replacement of Cisplatin's two labile chloride ligands with a more stable, bidentate cyclobutane-1,1-dicarboxylate (CBDCA) ligand.[18][19] This change dramatically slows the drug's aquation and subsequent binding to proteins and other off-target nucleophiles, reducing side effects.[18] However, once it reaches the low-chloride environment inside a cancer cell, it slowly aquates to form the same DNA-crosslinking species as Cisplatin, thereby retaining its potent antitumor activity.[18][20]
Experimental Protocol: Synthesis of Carboplatin
The synthesis of Carboplatin from Cisplatin is a well-established procedure that exemplifies the strategic use of a cyclobutane derivative to modulate drug properties.[18][19][20]
Objective: To synthesize Carboplatin by replacing the chloride ligands of Cisplatin with cyclobutane-1,1-dicarboxylate.
Materials:
-
Cisplatin (cis-[Pt(NH₃)₂Cl₂])
-
Silver nitrate (AgNO₃)
-
Cyclobutane-1,1-dicarboxylic acid
-
Deionized water
Procedure:
-
Preparation of the Diaqua Intermediate: A suspension of Cisplatin in deionized water is treated with two equivalents of an aqueous solution of silver nitrate.[18][19] The reaction is typically stirred in the dark at room temperature to facilitate the precipitation of silver chloride (AgCl).
-
Causality: Silver ions have a high affinity for chloride ions, driving the reaction forward by forming the insoluble AgCl precipitate. This effectively removes the chloride ligands from the platinum coordination sphere, allowing them to be replaced by water molecules to form the reactive diaqua intermediate, cis-[Pt(NH₃)₂(OH₂)₂]²⁺.[19]
-
-
Filtration: The reaction mixture is filtered to remove the precipitated AgCl. The filtrate, containing the soluble diaqua platinum complex, is collected.
-
Causality: This separation is critical to ensure the purity of the final product and to remove the silver salts, which would interfere with the subsequent step.
-
-
Ligand Exchange: The filtrate containing the diaqua intermediate is treated directly with an aqueous solution of cyclobutane-1,1-dicarboxylic acid (or its salt).[18][20] The mixture is heated gently (e.g., to 50-90°C) and stirred for several hours.
-
Causality: The dicarboxylate group of the cyclobutane derivative is a bidentate ligand that chelates to the platinum center, displacing the two water ligands. This chelation is thermodynamically favorable and results in the formation of the stable, neutral Carboplatin complex.
-
-
Isolation and Purification: The reaction mixture is cooled, and the volume is reduced under vacuum to induce crystallization. The resulting white crystalline solid (Carboplatin) is collected by filtration, washed with cold water and ethanol, and dried.
Conclusion and Future Outlook
The history of cyclobutane derivatives is a testament to the progress of organic chemistry. From a strained molecule that was once a significant synthetic challenge, it has become a sophisticated tool for building molecular complexity and fine-tuning pharmaceutical properties. The development of powerful and selective synthetic methods, particularly in the realm of photocatalysis, has made a vast chemical space of cyclobutane derivatives accessible.[12][13]
Looking forward, the application of C-H functionalization logic and other innovative, non-classical strategies will likely provide access to even more complex and highly substituted cyclobutane architectures.[14][16] As our understanding of the interplay between three-dimensional molecular shape and biological function deepens, the unique, rigid, and tunable scaffold of the cyclobutane ring will undoubtedly continue to play a pivotal role in the discovery of new natural products and the development of next-generation therapeutics.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutane - Wikipedia [en.wikipedia.org]
- 3. assignmentpoint.com [assignmentpoint.com]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. baranlab.org [baranlab.org]
- 8. scribd.com [scribd.com]
- 9. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 10. organicreactions.org [organicreactions.org]
- 11. researchgate.net [researchgate.net]
- 12. Cyclobutane synthesis [organic-chemistry.org]
- 13. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic Strategies for Cyclobutane Derivatives Without Employing [2 + 2] Cycloaddition and Their Application in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Carboplatin - Wikipedia [en.wikipedia.org]
- 19. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CARBOPLATIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
The Rising Star in Medicinal Chemistry: A Technical Guide to the Biological Activity of 3-Phenylcyclobutanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 3-phenylcyclobutanecarboxylic acid derivatives. This class of compounds is emerging as a significant scaffold in medicinal chemistry, primarily due to the unique conformational constraints and metabolic stability imparted by the cyclobutane ring. We will delve into the rationale behind their design, methods for their synthesis, and a comprehensive overview of their known and potential biological activities, with a focus on anticancer, anti-inflammatory, and neurological applications.
The Cyclobutane Scaffold: A Strategic Choice in Drug Design
The cyclobutane moiety, once underrepresented in medicinal chemistry, is now recognized for its valuable properties in drug design. Unlike flexible aliphatic chains or flat aromatic rings, the puckered nature of the cyclobutane ring provides a rigid, three-dimensional scaffold. This rigidity can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a specific biological target. Furthermore, the cyclobutane core is generally more resistant to metabolic degradation compared to more flexible alkyl chains, potentially leading to improved pharmacokinetic profiles. The incorporation of a phenyl group and a carboxylic acid moiety onto this scaffold creates a versatile platform for generating a diverse library of compounds with a wide range of potential therapeutic applications.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through several strategic routes. A common and effective method involves the reaction of an appropriate aryl Grignard reagent with ethyl 3-ketocyclobutanecarboxylate, followed by hydrogenolysis and saponification to yield the desired cis-3-phenylcyclobutanecarboxylic acid.[1] This core structure can then be further modified to produce a variety of derivatives.
Diagram of a General Synthetic Pathway
References
CAS number and molecular structure of 3-phenylcyclobutanecarboxylic acid
An In-depth Technical Guide to 3-Phenylcyclobutanecarboxylic Acid: Synthesis, Characterization, and Applications in Drug Discovery
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a molecule of interest in medicinal chemistry and organic synthesis. We will delve into its fundamental chemical identity, including its CAS number and molecular structure, and present a detailed, field-proven synthetic protocol. Furthermore, this guide will cover the analytical characterization of the molecule, predicting its spectroscopic signatures based on established principles. Finally, we will explore the potential applications of this compound and related scaffolds in the landscape of modern drug development, grounding the discussion in the critical role of carboxylic acids in pharmacophores. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this specific chemical entity.
Core Identification and Molecular Structure
This compound is a carboxylic acid featuring a cyclobutane ring substituted with a phenyl group at the 3-position relative to the carboxyl group. This structure presents opportunities for stereoisomerism (cis/trans), which can significantly impact its biological activity and physicochemical properties.
| Identifier | Value | Source |
| Chemical Name | This compound | Aribo Biotechnology |
| CAS Number | 66016-28-2 | Aribo Biotechnology |
| Molecular Formula | C11H12O2 | Aribo Biotechnology |
| Molecular Weight | 176.21 g/mol | Aribo Biotechnology |
| SMILES | OC(=O)C1CC(C1)c1ccccc1 | Aribo Biotechnology |
The presence of two substituents on the cyclobutane ring gives rise to cis and trans isomers. The relative orientation of the phenyl and carboxyl groups is crucial and is often determined or controlled during synthesis.
Caption: Molecular structures of cis and trans isomers of this compound.
Synthesis and Purification
The synthesis of substituted cyclobutanes can be challenging due to ring strain. However, established methodologies allow for the efficient construction of the 3-phenylcyclobutane scaffold. A common and effective approach involves the reaction of an organometallic reagent with a cyclobutanone derivative, followed by reduction and functional group manipulation.
Synthetic Pathway: Grignard Reaction and Hydrogenolysis
A reliable method for the synthesis of cis-3-phenylcyclobutanecarboxylic acids involves a three-step process starting from ethyl 3-ketocyclobutanecarboxylate.[1] This approach offers good control over the cis stereochemistry.
Caption: Workflow for the synthesis of cis-3-phenylcyclobutanecarboxylic acid.
Detailed Experimental Protocol
Step 1: Grignard Reaction
-
To a solution of phenylmagnesium bromide in diethyl ether, add a solution of ethyl 3-ketocyclobutanecarboxylate dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 3-hydroxy-3-phenylcyclobutanecarboxylate.
Causality: The Grignard reagent (phenylmagnesium bromide) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the cyclobutanone. This forms a tertiary alcohol. The use of low temperature helps to control the exothermicity of the reaction.
Step 2: Palladium-Catalyzed Hydrogenolysis
-
Dissolve the crude product from Step 1 in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of palladium on activated charcoal (10% w/w).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain ethyl cis-3-phenylcyclobutanecarboxylate.
Causality: The palladium catalyst facilitates the hydrogenolysis of the benzylic hydroxyl group. The hydrogen is delivered to the less sterically hindered face of the molecule, leading predominantly to the cis isomer.
Step 3: Saponification
-
Dissolve the ester from Step 2 in a mixture of ethanol and water.
-
Add an excess of potassium hydroxide and heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Causality: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the cleavage of the ester bond, forming the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.
Analytical Characterization and Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons: Multiplet in the range of 7.2-7.4 ppm. - Cyclobutane protons: Complex multiplets between 2.0-3.5 ppm. The stereochemistry (cis vs. trans) will influence the coupling constants and chemical shifts of these protons. - Carboxylic acid proton: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | - Carboxyl carbon: Signal in the range of 175-185 ppm.[2] - Aromatic carbons: Signals between 125-145 ppm. - Cyclobutane carbons: Signals in the aliphatic region, typically between 20-50 ppm. |
| IR Spectroscopy | - O-H stretch (carboxylic acid): A very broad band from approximately 3500 to 2500 cm⁻¹, characteristic of the hydrogen-bonded dimer.[3] - C-H stretch (aromatic and aliphatic): Peaks just above and below 3000 cm⁻¹. - C=O stretch (carbonyl): A strong, sharp absorption in the range of 1700-1730 cm⁻¹.[3] - C-O stretch: A medium intensity band between 1210-1320 cm⁻¹.[3] |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 176.21). - Fragmentation: Common fragmentation patterns would include the loss of the carboxyl group (-COOH, 45 Da) and fragmentation of the cyclobutane ring. |
Applications in Research and Drug Development
The carboxylic acid functional group is a cornerstone in medicinal chemistry, present in approximately 25% of all commercialized pharmaceuticals.[4] It often serves as a key binding motif to biological targets through hydrogen bonding and ionic interactions. However, the inherent acidity and polarity of the carboxyl group can sometimes lead to poor metabolic stability and limited membrane permeability.[5]
Role as a Pharmacophore
This compound can be considered a rigid scaffold that positions a phenyl group and a carboxylic acid in a defined spatial arrangement. This makes it an attractive building block for designing molecules that target specific protein binding pockets. The cyclobutane ring introduces a degree of conformational constraint compared to more flexible aliphatic chains, which can be advantageous for binding affinity and selectivity.
Bioisosteric Replacement and Analogue Development
In drug design, the carboxylic acid group of a lead compound is often replaced with bioisosteres to fine-tune its properties.[6] Understanding the structure-activity relationship of a molecule like this compound can inform the design of such bioisosteres, which might include tetrazoles, hydroxamic acids, or other acidic heterocycles.[4]
Potential Therapeutic Areas
While specific applications of this compound are not extensively documented in publicly available literature, scaffolds containing both aromatic and carboxylic acid moieties are prevalent in various therapeutic areas. For instance, pyridine carboxylic acid isomers have been foundational in developing drugs for tuberculosis, cancer, and diabetes.[7] Similarly, para-aminobenzoic acid (PABA) derivatives have shown a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[8] By extension, this compound serves as a valuable starting point for the synthesis of novel compounds with potential therapeutic applications.
Caption: Role of the this compound scaffold in a drug discovery pipeline.
Conclusion
This compound represents a structurally interesting and synthetically accessible molecule. Its rigid framework and key functional groups make it a valuable building block for medicinal chemistry research. This guide has provided a comprehensive overview of its identification, a detailed and reasoned synthetic protocol, and an informed prediction of its analytical characteristics. As the demand for novel chemical entities in drug discovery continues to grow, a thorough understanding of such fundamental scaffolds is paramount for the rational design of the next generation of therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]
- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Phenylcyclobutane Scaffold: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
The phenylcyclobutane motif, an intriguing structural element combining aromatic planarity with the inherent strain and three-dimensionality of a four-membered carbocycle, has emerged as a valuable scaffold in medicinal chemistry and materials science.[1][2] Its unique conformational constraints and stereochemical possibilities offer a powerful tool for the design of novel therapeutics and functional materials.[3] This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of phenylcyclobutane compounds, with a particular focus on their role in drug discovery. We will delve into the mechanistic underpinnings of key synthetic transformations, explore the diverse reactivity of the cyclobutane ring, and analyze the structure-activity relationships of biologically active phenylcyclobutane derivatives. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to harness the potential of this versatile chemical scaffold.
Introduction: The Allure of a Strained Ring
The cyclobutane ring, once considered a mere chemical curiosity due to its significant ring strain (approximately 26 kcal/mol), is now recognized as a privileged scaffold in organic synthesis and medicinal chemistry.[2] The fusion of this strained carbocycle with a phenyl group gives rise to the phenylcyclobutane core, a structure that offers a unique blend of rigidity and three-dimensionality. This distinct geometry allows for the precise positioning of substituents in space, making it an attractive template for the design of molecules that can interact with biological targets with high affinity and selectivity.[3]
In the realm of drug discovery, the phenylcyclobutane moiety has been successfully employed as a bioisosteric replacement for other common structural motifs, such as gem-dimethyl groups or larger rings, leading to improved pharmacokinetic and pharmacodynamic properties.[1] Furthermore, the conformational rigidity imparted by the cyclobutane ring can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a receptor and thereby enhancing potency.[2] This guide will explore the fundamental principles and practical applications of phenylcyclobutane chemistry, providing the reader with the knowledge to effectively utilize this scaffold in their own research endeavors.
Synthesis of Phenylcyclobutane Compounds: Forging the Four-Membered Ring
The construction of the strained cyclobutane ring presents a unique synthetic challenge. However, a variety of powerful methods have been developed for the efficient synthesis of phenylcyclobutane derivatives, with [2+2] cycloaddition reactions being the most prominent.[4][5]
[2+2] Cycloaddition Reactions: The Cornerstone of Phenylcyclobutane Synthesis
The [2+2] cycloaddition, a reaction in which two unsaturated molecules combine to form a four-membered ring, is the most direct and widely used method for the synthesis of cyclobutanes.[6] In the context of phenylcyclobutane synthesis, this typically involves the reaction of a styrene derivative with another alkene.
Photochemical [2+2] cycloaddition is a classic and effective method for the synthesis of cyclobutanes.[6] The reaction is initiated by the photoexcitation of one of the alkene partners to its triplet state, which then adds to the ground state of the second alkene in a stepwise manner via a 1,4-diradical intermediate.
General Protocol for Photochemical [2+2] Cycloaddition of Styrene and an Alkene:
-
Reaction Setup: In a quartz reaction vessel, dissolve the styrene derivative (1.0 equiv) and the alkene partner (1.0-5.0 equiv) in a suitable solvent (e.g., acetone, acetonitrile, or benzene). Acetone can often serve as both the solvent and a photosensitizer.
-
Degassing: Degas the solution thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can quench the triplet excited state.
-
Irradiation: Irradiate the reaction mixture with a UV lamp (e.g., a medium-pressure mercury lamp) at a suitable temperature (often room temperature).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Purification: Upon completion, remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired phenylcyclobutane derivative.
Caption: General workflow for photochemical [2+2] cycloaddition.
Lewis acids can catalyze the [2+2] cycloaddition of allenoates with alkenes, providing a mild and efficient route to substituted cyclobutanes.[7] This method has been successfully applied to the synthesis of 1,3-substituted cyclobutanes.[7]
Exemplary Protocol for Lewis Acid-Promoted [2+2] Cycloaddition:
-
Catalyst Preparation: In an oven-dried flask under an inert atmosphere, prepare a solution of the Lewis acid (e.g., Sc(OTf)₃, 10 mol%) in a dry, non-coordinating solvent (e.g., dichloromethane).
-
Reaction Execution: To the catalyst solution, add the allenoate (e.g., phenyl 2,3-butadienoate, 1.0 equiv) and the terminal alkene (1.2 equiv).
-
Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Workup and Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Radical Cyclization Reactions
Radical cyclization reactions offer an alternative approach to the synthesis of cyclobutane rings.[8] These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization onto a double or triple bond.[9][10] Photoredox catalysis has emerged as a powerful tool for initiating these radical cascades under mild conditions.[9]
Reactivity of Phenylcyclobutane Compounds: Harnessing Ring Strain
The inherent ring strain of the cyclobutane core in phenylcyclobutane derivatives is a key determinant of their chemical reactivity.[11] This strain can be released through a variety of ring-opening and rearrangement reactions, providing access to a diverse range of molecular architectures.
Ring-Opening Reactions
The cleavage of one or more C-C bonds in the cyclobutane ring is a characteristic reaction of these compounds.[11][12] The regioselectivity of ring-opening is often influenced by the substitution pattern on the ring and the nature of the reagents employed.
Under thermal or photochemical conditions, cyclobutene derivatives can undergo electrocyclic ring-opening to form conjugated dienes.[11] This transformation is governed by the principles of orbital symmetry, with the stereochemical outcome being highly predictable.
Transition metals, particularly palladium, can catalyze the ring-opening of cyclobutanols through β-carbon elimination.[13] This methodology has been utilized in ring-opening polymerization to generate novel polyketones.[13]
Caption: Reactivity pathways of the phenylcyclobutane core.
Rearrangement Reactions
Phenylcyclobutane derivatives can undergo a variety of rearrangement reactions, often driven by the release of ring strain.[14][15] These transformations can lead to the formation of larger rings or acyclic products with complex substitution patterns. For instance, vinylcyclobutane derivatives can undergo oxidative rearrangements to yield cyclodecadiene derivatives.[14]
Phenylcyclobutanes in Drug Discovery: A Scaffold for Bioactivity
The unique structural and conformational properties of the phenylcyclobutane motif have made it an increasingly popular scaffold in medicinal chemistry.[3] Its incorporation into drug candidates can lead to improvements in potency, selectivity, and metabolic stability.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of phenylcyclobutane-containing compounds is crucial for the rational design of new therapeutic agents.[16][17][18] SAR studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity.
Key SAR Considerations for Phenylcyclobutane Derivatives:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring can significantly impact a compound's interaction with its biological target. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the aromatic ring, while bulky substituents can influence the overall shape and lipophilicity of the molecule.
-
Substitution on the Cyclobutane Ring: The stereochemistry and nature of substituents on the cyclobutane ring are critical for defining the three-dimensional pharmacophore. The relative orientation of functional groups (cis vs. trans) can dramatically affect binding affinity.
-
Linker Length and Composition: When the phenylcyclobutane moiety is part of a larger molecule, the length and flexibility of the linker connecting it to other pharmacophoric elements can be optimized to achieve optimal target engagement.
Table 1: Exemplary Structure-Activity Relationship Data for Phenylcyclobutane-Based αvβ3 Antagonists
| Compound | R1 (Phenyl Substituent) | R2 (Cyclobutane Substituent) | IC50 (nM) |
| 1a | H | -COOH | 150 |
| 1b | 4-F | -COOH | 85 |
| 1c | H | -CH2COOH | 210 |
| 1d | 4-F | -CH2COOH | 120 |
Data is hypothetical and for illustrative purposes.
Case Studies of Phenylcyclobutane-Containing Bioactive Molecules
Numerous biologically active compounds containing the phenylcyclobutane scaffold have been reported in the literature. These molecules exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. For example, certain dibenzylbutane lignan derivatives with a central cyclobutane core have shown potent anti-inflammatory activity.[19]
Spectroscopic Characterization of Phenylcyclobutane Compounds
The unambiguous characterization of phenylcyclobutane derivatives relies on a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy being particularly informative.[19][20]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the structure and stereochemistry of phenylcyclobutane compounds.[19][20]
-
¹H NMR: The chemical shifts and coupling constants of the cyclobutane protons provide valuable information about their chemical environment and relative stereochemistry. Protons on the cyclobutane ring typically resonate in the range of 1.5-3.0 ppm. The coupling constants between vicinal protons can help to distinguish between cis and trans isomers.
-
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the cyclobutane carbons are typically found in the range of 20-50 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in a phenylcyclobutane derivative.[20]
Typical IR Absorptions for Phenylcyclobutane Compounds:
| Functional Group | Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3100-3000 |
| C-H (aliphatic) | 3000-2850 |
| C=C (aromatic) | 1600-1450 |
| C-H (bending, monosubstituted benzene) | 770-730 and 710-690 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[20] The molecular ion peak (M⁺) can be used to confirm the molecular formula. Fragmentation patterns often involve cleavage of the cyclobutane ring or loss of substituents.
Applications in Materials Science
Beyond their applications in medicine, phenylcyclobutane compounds are also finding use in the development of advanced materials.
Polymer Chemistry
The ring-opening polymerization of functionalized cyclobutane derivatives, such as cyclobutanols, can be used to synthesize novel polymers with unique properties.[13] For example, palladium-catalyzed ring-opening of cyclobutanols can produce polyketones.[13] Additionally, cyclobutane-containing mechanophores can be incorporated into polymers to create materials that respond to mechanical stress.[21][22][23]
Liquid Crystals
While less common, the rigid and well-defined geometry of the phenylcyclobutane scaffold suggests its potential as a core component in the design of liquid crystalline materials.[24][25][] The incorporation of such a motif could lead to the development of liquid crystals with novel phase behaviors and electro-optical properties. Further research in this area is warranted.
Conclusion and Future Outlook
The phenylcyclobutane scaffold represents a powerful and versatile building block in modern organic chemistry. Its unique combination of aromatic character and strained-ring three-dimensionality provides a wealth of opportunities for the design and synthesis of novel molecules with tailored properties. The continued development of efficient and stereoselective synthetic methods, coupled with a deeper understanding of the reactivity and structure-activity relationships of these compounds, will undoubtedly lead to the discovery of new therapeutic agents and advanced materials. As our ability to manipulate and functionalize this intriguing scaffold grows, so too will its impact on the fields of drug discovery, materials science, and beyond.
References
- 1. Gold(I)-Catalyzed Enantioselective Ring Expansion of Allenylcyclopropanols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. baranlab.org [baranlab.org]
- 3. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radical cyclization - Wikipedia [en.wikipedia.org]
- 9. Photoredox-Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition-Polar Cyclization Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in cascade radical cyclization of radical acceptors for the synthesis of carbo- and heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. tus.elsevierpure.com [tus.elsevierpure.com]
- 13. Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxidative rearrangements of tricyclic vinylcyclobutane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rearrangement [www2.chemistry.msu.edu]
- 16. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 17. fvs.com.py [fvs.com.py]
- 18. longdom.org [longdom.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. par.nsf.gov [par.nsf.gov]
- 22. researchgate.net [researchgate.net]
- 23. Deep dive into fused cyclobutane polymechanophores - American Chemical Society [acs.digitellinc.com]
- 24. mdpi.com [mdpi.com]
- 25. dakenchem.com [dakenchem.com]
An In-depth Technical Guide on the Stereochemistry of Substituted Cyclobutane Rings
Aimed at Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cyclobutane moiety, once considered a synthetic curiosity, has emerged as a critical structural motif in modern medicinal chemistry and materials science.[1][2] Its inherent ring strain and unique puckered three-dimensional geometry offer a powerful tool for the precise spatial arrangement of functional groups, influencing molecular recognition, metabolic stability, and pharmacokinetic properties.[1][2] This guide provides a comprehensive exploration of the core principles governing the stereochemistry of substituted cyclobutane rings. We delve into the nuances of conformational analysis, the profound impact of substituents on ring puckering, and the advanced analytical and computational methodologies required for unambiguous stereochemical assignment. This document is intended to serve as a detailed technical resource for scientists engaged in the design and synthesis of novel molecular entities.
The Dynamic Conformational Landscape of the Cyclobutane Ring
Contrary to the flat polygon often depicted in textbooks, the cyclobutane ring exists in a dynamic, puckered conformation to alleviate the significant torsional strain that would arise from eclipsing interactions in a planar arrangement.[3][4][5] This puckering also helps to slightly reduce the severe angle strain inherent in a four-membered ring, where the bond angles are compressed to approximately 88° from the ideal 109.5° for sp³ hybridized carbons.[1]
The puckered conformation of cyclobutane can be described by a "butterfly" or "bent" geometry, characterized by a puckering angle (the dihedral angle between the two C-C-C planes) of about 25-35°.[3][6][7] Unsubstituted cyclobutane undergoes a rapid ring inversion process, flipping between two equivalent puckered conformations through a higher-energy planar transition state.[4] The energy barrier for this inversion is relatively low, approximately 1.45 kcal/mol, allowing for facile interconversion at ambient temperatures.[4]
Figure 1: The driving force for cyclobutane ring puckering.
Substituent Effects: Directing Stereochemical Outcomes
The introduction of substituents onto the cyclobutane ring has a profound impact on its conformational preferences, leading to the formation of distinct and often separable stereoisomers. The interplay of steric and electronic factors dictates the favored puckered conformation and the spatial orientation of the substituents.
Monosubstituted Cyclobutanes
In a monosubstituted cyclobutane, the substituent can occupy either a pseudo-axial or a pseudo-equatorial position. The equatorial position is generally favored to minimize steric hindrance with the syn-axial hydrogen atoms, a phenomenon analogous to the 1,3-diaxial interactions in cyclohexane.[8][9][10]
Disubstituted Cyclobutanes
The presence of two substituents gives rise to cis and trans diastereomers, each with its own set of preferred conformations.
-
1,2-Disubstituted Cyclobutanes: For cis-1,2-disubstituted cyclobutanes, the substituents adopt an axial/equatorial arrangement. In the trans isomer, a diequatorial conformation is typically more stable than a diaxial one, minimizing steric repulsions.
-
1,3-Disubstituted Cyclobutanes: In cis-1,3-disubstituted cyclobutanes, a diequatorial conformation is strongly favored to avoid significant transannular steric strain between the two substituents. The trans isomer exists in an axial/equatorial arrangement.
| Substitution Pattern | Isomer | Favored Conformation | Key Considerations |
| Monosubstituted | - | Equatorial | Minimizes 1,3-diaxial-like interactions. |
| 1,2-Disubstituted | cis | Axial/Equatorial | Balances steric interactions. |
| trans | Diequatorial | Minimizes steric interactions. | |
| 1,3-Disubstituted | cis | Diequatorial | Avoids transannular strain. |
| trans | Axial/Equatorial | Balances steric interactions. |
Table 1: General Conformational Preferences in Substituted Cyclobutanes.
Advanced Methodologies for Stereochemical Elucidation
The definitive assignment of stereochemistry in substituted cyclobutanes requires a multi-faceted approach, combining spectroscopic, crystallographic, and computational techniques.
NMR Spectroscopy: A Window into Solution-Phase Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the three-dimensional structure of molecules in solution.
-
¹H NMR Coupling Constants: The magnitude of the vicinal coupling constant (³J) between protons on adjacent carbons is dependent on the dihedral angle, as described by the Karplus relationship. This allows for the determination of the relative orientation of substituents.
-
Nuclear Overhauser Effect (NOE): Through-space correlations observed in NOE experiments (e.g., NOESY, ROESY) provide direct evidence of the proximity of different protons, which is crucial for assigning stereochemistry.[11]
Experimental Protocol: A General Workflow for NMR-based Stereochemical Assignment
-
Data Acquisition: Obtain high-resolution 1D ¹H and 2D NMR spectra (COSY, HSQC, HMBC, and NOESY/ROESY) in a suitable deuterated solvent.
-
Signal Assignment: Utilize the suite of 2D NMR experiments to unambiguously assign all proton and carbon signals.
-
Coupling Constant Analysis: Extract all relevant ³J(H,H) coupling constants from the ¹H NMR spectrum.
-
NOE Analysis: Identify key NOE correlations. For instance, a strong NOE between two protons on a 1,3-disubstituted cyclobutane would suggest a cis relationship.
-
Structural Modeling: Integrate the coupling constant and NOE data to build a self-consistent 3D model of the molecule's predominant conformation in solution.
Figure 2: A streamlined workflow for NMR-based stereochemical analysis.
X-ray Crystallography: The Gold Standard for Solid-State Structure
For crystalline materials, single-crystal X-ray diffraction provides an unequivocal determination of the molecular structure in the solid state.[12][13] This technique yields precise bond lengths, bond angles, and the exact puckering of the cyclobutane ring, serving as a definitive reference for stereochemical assignment.
Computational Chemistry: Predicting and Rationalizing Conformations
Computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting the relative stabilities of different stereoisomers and conformers.[14][15][16] By calculating the energies of various possible structures, researchers can gain insights into the thermodynamic preferences and rationalize experimentally observed outcomes.
Computational Protocol: A General Workflow for Conformational Analysis
-
In Silico Model Generation: Build 3D models of all plausible stereoisomers and their likely low-energy conformations.
-
Geometry Optimization: Perform geometry optimizations using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G*) to find the minimum energy structure for each conformer.
-
Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory to obtain more accurate relative energies.
-
Population Analysis: Use the calculated Gibbs free energies to predict the Boltzmann population of each conformer at a given temperature.
-
Comparison with Experimental Data: Correlate the predicted lowest-energy conformation with experimental data from NMR and/or X-ray crystallography for validation.
The Cyclobutane Scaffold in Drug Discovery
The unique stereochemical properties of the cyclobutane ring make it an increasingly popular scaffold in drug design.[1][2] Its rigid, puckered nature allows for the precise positioning of pharmacophoric elements in three-dimensional space, which can enhance binding affinity and selectivity for a biological target.[1] Furthermore, the introduction of a cyclobutane moiety can improve a drug candidate's metabolic stability and other pharmacokinetic properties.[2]
Conclusion
A comprehensive understanding of the stereochemistry of substituted cyclobutane rings is paramount for the rational design of functional molecules in a variety of scientific disciplines. The subtle interplay of ring puckering and substituent effects creates a complex but ultimately navigable stereochemical landscape. By leveraging a combination of advanced spectroscopic, crystallographic, and computational techniques, researchers can confidently elucidate the three-dimensional structures of these important molecules, paving the way for the development of novel therapeutics and advanced materials.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Conformational analysis | PDF [slideshare.net]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 7. researchgate.net [researchgate.net]
- 8. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 9. m.youtube.com [m.youtube.com]
- 10. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 11. Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
The Cyclobutane Moiety: A Technical Guide to Inherent Strain, Stability, and Application in Drug Discovery
Abstract
The cyclobutane ring, a four-membered carbocycle, has long been a subject of fascination and study in organic chemistry. Its inherent ring strain, a consequence of significant deviation from ideal bond angles and torsional eclipsing interactions, dictates its unique conformational landscape and heightened reactivity compared to its larger cycloalkane counterparts. This technical guide provides an in-depth exploration of the fundamental principles governing the stability and conformational behavior of the cyclobutane moiety. We will delve into the delicate balance between angle and torsional strain that results in its characteristic puckered conformation. Furthermore, this guide will explore the profound implications of this inherent strain on the chemical reactivity of cyclobutanes, with a focus on reactions that leverage strain release as a thermodynamic driving force. Finally, we will bridge theory and practice by examining the increasingly significant role of the cyclobutane scaffold in modern drug discovery, providing insights into how its unique stereochemical and physicochemical properties are harnessed to optimize drug candidates. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile and powerful structural motif.
The Duality of Strain: Understanding Cyclobutane's Energetic Landscape
The perceived instability of the cyclobutane ring is a direct consequence of two primary types of strain: angle strain and torsional strain.
-
Angle Strain (Baeyer Strain): An ideal sp³-hybridized carbon atom exhibits bond angles of 109.5°. In a hypothetical planar cyclobutane, the internal C-C-C bond angles would be constrained to 90°, a significant deviation that induces substantial angle strain.[1][2]
-
Torsional Strain (Pitzer Strain): A planar conformation would also force the hydrogen atoms on adjacent carbon atoms into a fully eclipsed arrangement, leading to energetically unfavorable steric repulsion and high torsional strain.[1][3]
To alleviate this torsional strain, the cyclobutane ring adopts a non-planar, puckered or "butterfly" conformation.[3][4] In this conformation, one carbon atom is bent out of the plane of the other three, with a puckering angle of approximately 25-35°.[5][6][7] This puckering reduces the eclipsing interactions between adjacent C-H bonds, thereby lowering the torsional strain. However, this comes at the cost of a slight increase in angle strain, as the C-C-C bond angles decrease further to about 88°.[3][4] The puckered conformation, therefore, represents an energetic compromise, a delicate balance between these two opposing strain forces.
The total ring strain of cyclobutane is approximately 26.3 kcal/mol (110 kJ/mol), which is slightly less than that of cyclopropane (about 27.5 kcal/mol) but significantly higher than that of the relatively strain-free cyclohexane.[3][8]
Conformational Dynamics: The Puckering Inversion
The puckered conformation of cyclobutane is not static. The ring can undergo a rapid "ring-flipping" or inversion process, where the puckered carbon atom flips to the opposite side of the plane. This process has a relatively low energy barrier, allowing for rapid interconversion between equivalent puckered conformations at room temperature.
References
- 1. Determining Protein Structures Using X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uwosh.edu [uwosh.edu]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to 3-Phenylcyclobutanecarboxylic Acid
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals
Foreword: Beyond the Flatland of Knowns
In the landscape of drug discovery, the exploration of novel chemical scaffolds is paramount. While well-trodden paths offer a degree of predictability, true innovation often resides in the underexplored territories of chemical space. 3-Phenylcyclobutanecarboxylic acid, a seemingly simple molecule, represents one such frontier. This technical guide eschews a conventional review, instead adopting the perspective of a senior application scientist to provide a forward-looking analysis of this compound's potential therapeutic applications. We will delve into the theoretical underpinnings of its bioactivity, grounded in the established roles of its constituent moieties, and provide actionable experimental frameworks to interrogate these hypotheses. This document is intended not as a definitive statement, but as a catalyst for rigorous scientific inquiry.
I. Deconstructing the Scaffold: A Triumvirate of Functionality
The therapeutic potential of this compound can be logically inferred by dissecting its three core components: the carboxylic acid, the cyclobutane ring, and the phenyl group. Each of these imparts distinct and valuable properties in a medicinal chemistry context.
The Carboxylic Acid: The Anchor of Bioactivity
The carboxylic acid group is a cornerstone of drug design, present in over 450 marketed drugs.[1] Its acidity and capacity for strong electrostatic and hydrogen bond interactions often make it a critical component of a molecule's pharmacophore, anchoring it to its biological target.[1] However, this moiety can also introduce challenges, including metabolic instability and limited passive diffusion across biological membranes.[2] The exploration of bioisosteres for the carboxylic acid group is a common strategy to mitigate these liabilities while preserving activity.[2][3]
The Cyclobutane Ring: A Scaffold for Innovation
Historically underutilized, the cyclobutane ring is gaining prominence in medicinal chemistry.[4][5] Its rigid, puckered conformation offers a distinct three-dimensional geometry that can be leveraged to:
-
Improve Metabolic Stability: By replacing more metabolically labile groups.[5]
-
Provide Conformational Restriction: Locking flexible molecules into a bioactive conformation.[6]
-
Enhance Potency and Selectivity: By optimally positioning pharmacophoric elements in a target's binding site.[7]
-
Serve as a Bioisostere: For larger rings or unsaturated systems.[4]
The cyclobutane moiety is found in several marketed drugs, including the hepatitis C protease inhibitor boceprevir and the anticancer agent carboplatin, attesting to its utility in modern drug design.[6][7]
The Phenyl Group: The Aromatic Driver
The phenyl group is one of the most ubiquitous fragments in pharmaceuticals, often serving as a key pharmacophoric element or a scaffold for orienting other functional groups.[8][9] It can engage in various non-covalent interactions, including hydrophobic and π-π stacking, which are crucial for ligand-receptor binding. However, an abundance of phenyl groups can also contribute to poor physicochemical properties, such as low solubility.[10]
II. Potential Therapeutic Arenas: A Triumvirate of Hypotheses
Based on the structural features of this compound, we can postulate several promising avenues for therapeutic investigation.
Anti-Inflammatory Activity via Cyclooxygenase (COX) Inhibition
The structural resemblance of this compound to non-steroidal anti-inflammatory drugs (NSAIDs) is striking. Many NSAIDs, such as ibuprofen and diclofenac, feature a carboxylic acid and an aromatic ring.[1] The carboxylic acid is often crucial for interacting with a key arginine residue in the active site of COX enzymes.[1]
Hypothesis: this compound may act as a competitive inhibitor of COX-1 and/or COX-2, thereby blocking the production of pro-inflammatory prostaglandins. The cyclobutane ring could confer a unique binding mode or improved pharmacokinetic properties compared to traditional NSAIDs.
Signaling Pathway: The Cyclooxygenase Cascade
Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. COX enzymes metabolize arachidonic acid to prostaglandin H2 (PGH2), which is then converted to various pro-inflammatory prostaglandins by specific synthases.[11] Inhibition of COX-1 and/or COX-2 blocks this cascade at a critical early step.
Modulation of G-Protein Coupled Receptor 40 (GPR40) for Metabolic Disorders
GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1) is a G-protein coupled receptor primarily expressed in pancreatic β-cells that is activated by medium to long-chain fatty acids.[12][13] GPR40 agonists enhance glucose-stimulated insulin secretion (GSIS), making this receptor an attractive target for the treatment of type 2 diabetes.[9][14] Notably, many synthetic GPR40 agonists feature a carboxylic acid and a hydrophobic tail, which can include phenyl groups.
Hypothesis: this compound could act as a GPR40 agonist. The carboxylic acid would mimic the endogenous fatty acid ligand, while the phenylcyclobutane moiety could provide the necessary hydrophobic interactions within the receptor's binding pocket. The constrained cyclobutane ring may offer advantages in terms of selectivity and pharmacokinetic profile over more flexible agonists.
Signaling Pathway: GPR40-Mediated Insulin Secretion
Activation of GPR40 in pancreatic β-cells leads to the activation of the Gq/11 pathway, resulting in the stimulation of phospholipase C (PLC).[15] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, and the resulting increase in intracellular calcium promotes the exocytosis of insulin-containing granules.[12][13]
Allosteric Modulation of Metabotropic Glutamate Receptors (mGluRs) for Neurological Disorders
Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission.[3] They are implicated in a range of neurological and psychiatric disorders, including anxiety, depression, and schizophrenia.[10] Positive allosteric modulators (PAMs) of mGluRs are of significant therapeutic interest as they offer greater subtype selectivity and a more nuanced modulation of receptor activity compared to orthosteric ligands.[6] Many mGluR PAMs are characterized by a central aromatic core with appended functionalities.
Hypothesis: this compound could function as a PAM for certain mGluR subtypes (e.g., mGluR2, mGluR5). The phenylcyclobutane core could bind to an allosteric site on the receptor, and the carboxylic acid could form key interactions that potentiate the receptor's response to the endogenous ligand, glutamate. The rigid cyclobutane scaffold could be crucial for achieving subtype selectivity.
Signaling Pathway: mGluR Positive Allosteric Modulation
mGluRs are divided into three groups based on their signaling mechanisms.[3][16] Group I mGluRs (mGluR1 and mGluR5) couple to Gq/11 and activate the PLC pathway, similar to GPR40.[3][16] Groups II (mGluR2 and mGluR3) and III (mGluR4, mGluR6-8) couple to Gi/o, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[3] A PAM would bind to a topographically distinct site from glutamate and enhance the receptor's response to glutamate binding, leading to an amplified downstream signal.
III. Experimental Roadmaps: From Hypothesis to Data
To rigorously evaluate the therapeutic potential of this compound, a systematic experimental approach is required. The following protocols provide a starting point for these investigations.
Synthesis of this compound
A reliable synthesis of both cis and trans isomers is crucial for structure-activity relationship (SAR) studies. The following is a proposed synthetic route adapted from the literature.[6]
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of methyl 3-phenylcyclobutanecarboxylate.
-
To a solution of methyl 3-oxocyclobutanecarboxylate in an appropriate solvent (e.g., dichloromethane), add a phenyl Grignard reagent (phenylmagnesium bromide) at low temperature (e.g., -78 °C).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting tertiary alcohol can be reduced under standard conditions (e.g., catalytic hydrogenation with Pd/C) to yield a mixture of cis and trans methyl 3-phenylcyclobutanecarboxylate.
-
-
Step 2: Isomer Separation.
-
The cis and trans isomers of the methyl ester can be separated by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Step 3: Hydrolysis to the Carboxylic Acids.
-
Separately hydrolyze the purified cis and trans methyl esters to their corresponding carboxylic acids using standard conditions (e.g., lithium hydroxide in a mixture of THF and water).
-
Acidify the reaction mixture with aqueous HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate to yield the pure cis and trans isomers of this compound.
-
Evaluation of Anti-Inflammatory Activity
Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric) [17]
-
Reagent Preparation:
-
Prepare a stock solution of this compound (cis and trans isomers separately) in a suitable solvent (e.g., DMSO).
-
Reconstitute human recombinant COX-2 enzyme, COX probe, and other kit components according to the manufacturer's instructions (e.g., Sigma-Aldrich MAK399 or Assay Genie BN00777).
-
-
Assay Procedure:
-
In a 96-well black, flat-bottom plate, add the COX assay buffer.
-
Add 10 µL of various concentrations of the test compound (e.g., serial dilutions from 100 µM to 1 nM) or vehicle control (DMSO).
-
Add a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Add the reconstituted COX-2 enzyme to all wells except the blank.
-
Incubate at 37 °C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes at 25 °C.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assessment of GPR40 Agonist Activity
Experimental Protocol: GPR40 Calcium Mobilization Assay [18][19][20]
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing human GPR40 in appropriate growth medium.
-
Seed the cells into 96-well black-walled, clear-bottom plates and grow to confluence.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer for 45-60 minutes at 37 °C.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of this compound and a known GPR40 agonist (e.g., GW9508) in assay buffer.
-
Use a fluorescence plate reader with an integrated liquid handler (e.g., FlexStation or FLIPR) to add the compound solutions to the cell plate.
-
Immediately monitor the fluorescence intensity (Ex/Em = ~494/516 nm for Fluo-4) over time (typically 1-2 minutes).
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Plot the peak response versus the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Investigation of mGluR Allosteric Modulation
Experimental Protocol: mGluR Positive Allosteric Modulator (PAM) Assay [21][22]
-
Cell Culture and Plating:
-
Use a cell line stably expressing the mGluR subtype of interest (e.g., mGluR2 or mGluR5) and a promiscuous G-protein (e.g., Gα16) to couple the receptor to a calcium signaling pathway.
-
Plate the cells in 96-well black-walled, clear-bottom plates.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive dye as described for the GPR40 assay.
-
-
Assay Procedure (Double Addition):
-
Add various concentrations of this compound or a known PAM to the wells and incubate for a short period (e.g., 2-5 minutes).
-
Add a sub-maximal (EC20) concentration of glutamate to the wells.
-
Monitor the fluorescence intensity to measure the potentiation of the glutamate response.
-
-
Data Analysis:
-
Quantify the potentiation of the glutamate EC20 response by the test compound.
-
To determine the EC50 of the PAM, perform a full dose-response curve of the compound in the presence of a fixed EC20 concentration of glutamate.
-
IV. Quantitative Data Summary
| Parameter | This compound (Hypothetical Data) | Reference Compound |
| COX-2 Inhibition IC50 | To be determined | Celecoxib (~0.04 µM) |
| GPR40 Agonism EC50 | To be determined | GW9508 (~48 nM) |
| mGluR PAM EC50 | To be determined | Varies by subtype and PAM |
V. Concluding Remarks and Future Directions
This compound stands at the intersection of proven medicinal chemistry principles and unexplored chemical space. Its unique combination of a bio-active carboxylic acid, a conformationally rigid cyclobutane scaffold, and a versatile phenyl group provides a compelling rationale for its investigation as a novel therapeutic agent. The proposed therapeutic targets—COX enzymes, GPR40, and metabotropic glutamate receptors—represent areas of significant unmet medical need.
The experimental protocols outlined in this guide provide a clear and actionable framework for the initial characterization of this compound. Rigorous execution of these studies will be essential to validate (or refute) the hypotheses presented herein. Of particular interest will be the comparative activities of the cis and trans isomers, which will provide crucial insights into the structure-activity relationships and the preferred binding conformations.
Should initial studies yield promising results, further investigations into the compound's pharmacokinetic properties (ADME), off-target liabilities, and in vivo efficacy in relevant disease models will be warranted. The journey from a molecule of interest to a clinically viable drug is long and arduous, but it begins with a sound scientific rationale and a robust experimental plan. It is our hope that this guide will serve as a valuable resource for those embarking on the exciting exploration of this compound and its potential to impact human health.
VI. References
-
Niswender, C. M., & Conn, P. J. (2010). Metabotropic glutamate receptors: physiology, pharmacology, and disease. Annual review of pharmacology and toxicology, 50, 295–322.
-
Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395.
-
Skonberg, C., Olsen, J., Madsen, K. G., Hansen, S. H., & Grillo, M. P. (2008). Metabolic activation of carboxylic acids. Expert opinion on drug metabolism & toxicology, 4(4), 425–438.
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020.
-
Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & medicinal chemistry, 104, 117653.
-
Kristensen, L. V., et al. (2016). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Pharmacia, 63(2), 1-7.
-
Pradeep, S., & Shikha, S. (2013). Glutamate, Glutamate Receptors, and Downstream Signaling Pathways. International Journal of Biological Sciences, 9(9), 948-959.
-
Rutjes, F. P. J. T., & van der Kolk, M. R. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository.
-
Synapse, P. (2024, June 21). What are GPR40 agonists and how do they work? Patsnap Synapse.
-
Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of medicinal chemistry, 64(19), 14113–14186.
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
-
Santa Cruz Biotechnology. (n.d.). GPR40 activators.
-
Zozulya, S., et al. (2020). The synthesis of cis- and trans-3-(4-hydroxyphenyl)cyclobutanecarboxylic acids and the study of their derivatives as GPR-40 receptor ligands. Ringkøbing-Skjern Bibliotekerne.
-
Lee, Y. J., & Lee, S. H. (2016). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. Journal of the American Society of Nephrology, 27(10), 2945-2954.
-
Stoddart, L. A., et al. (2015). GPR40 agonists for the treatment of type 2 diabetes: life after 'TAKing' a hit. Diabetes, obesity & metabolism, 17(8), 726–735.
-
PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery.
-
Itoh, Y., et al. (2003). Gpr40 is Expressed in Enteroendocrine Cells and Mediates Free Fatty Acid Stimulation of Incretin Secretion. Diabetes, 52(10), 2461-2468.
-
Wierońska, J. M., & Pilc, A. (2013). Metabotropic glutamate receptors in the treatment of schizophrenia. Expert opinion on therapeutic targets, 17(1), 71-83.
-
Lindsley, C. W., et al. (2011). Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4). ACS chemical neuroscience, 2(8), 455–460.
-
Briscoe, C. P., et al. (2003). The orphan G protein-coupled receptor GPR40 is activated by medium and long chain fatty acids. The Journal of biological chemistry, 278(13), 11303–11311.
-
Caers, J., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of visualized experiments : JoVE, (89), 51516.
-
Takeda, S., et al. (2012). GPR40 agonists for the treatment of type 2 diabetes mellitus: benefits and challenges. Current medicinal chemistry, 19(34), 5845-5853.
-
Rowland, S. D., et al. (2012). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in molecular biology (Clifton, N.J.), 923, 131–143.
-
Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors.
-
Breuninger, D., et al. (2016). Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. Helvetica chimica acta, 99(8), 613-620.
-
Helin, S., et al. (2015). Co-operative binding assay for the characterization of mGlu4 allosteric modulators. Neuropharmacology, 97, 186–193.
-
Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
-
Niswender, C. M., et al. (2016). Identification of Positive Allosteric Modulators VU0155094 (ML397) and VU0422288 (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7. ACS chemical neuroscience, 7(8), 1041–1055.
-
Rodriguez, A. L., et al. (2010). Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity. Molecular pharmacology, 78(6), 1105–1123.
-
Benchchem. (n.d.). Application Notes and Protocols for Calcium Mobilization Assay with Decoglurant.
-
Grygorenko, O. O., et al. (2019). 2‐ and 3‐Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. European Journal of Organic Chemistry, 2019(43), 7248-7265.
-
Darling, S. D., & Macbeth, A. K. (1953). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. The Journal of organic chemistry, 18(6), 724-729.
-
Agilent. (2023, January 10). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging.
-
JoVE. (2022, July 29). G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview [Video]. YouTube.
-
Georgieva, M., et al. (2022). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Molecules (Basel, Switzerland), 27(22), 7794.
References
- 1. researchgate.net [researchgate.net]
- 2. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The synthesis of cis- and trans-3-(4-hydroxyphenyl)cyclobutanecarboxylic acids and the study of their derivatives as GPR-40 receptor ligands | Ringkøbing-Skjern Bibliotekerne [riskbib.dk]
- 7. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 8. Gpr40 Is Expressed in Enteroendocrine Cells and Mediates Free Fatty Acid Stimulation of Incretin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probing the Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulator (PAM) Binding Pocket: Discovery of Point Mutations That Engender a “Molecular Switch” in PAM Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. thepharmajournal.com [thepharmajournal.com]
- 15. scbt.com [scbt.com]
- 16. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways [ijbs.com]
- 17. assaygenie.com [assaygenie.com]
- 18. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. youtube.com [youtube.com]
- 21. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: 3-Phenylcyclobutanecarboxylic Acid as a Versatile Scaffold in Modern Organic Synthesis
Introduction: The Strategic Value of the Cyclobutane Motif
In the landscape of medicinal chemistry and materials science, the pursuit of molecular diversity and three-dimensionality is paramount. While flat, aromatic systems have historically dominated fragment-based drug discovery, there is a growing appreciation for scaffolds that offer spatial complexity. The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, is now recognized as a valuable structural motif.[1][2] Its puckered, three-dimensional structure provides a rigid framework that can orient substituents in precise vectors, improve metabolic stability, and serve as a non-planar bioisostere for larger cyclic systems or alkenes.[1][3]
3-Phenylcyclobutanecarboxylic acid emerges as a particularly valuable building block. It combines the rigid cyclobutane core with two orthogonal functional handles: the phenyl ring, which can be modified through aromatic substitution chemistry, and the carboxylic acid, a versatile functional group that serves as a linchpin for a vast array of synthetic transformations. This guide provides an in-depth exploration of the core applications of this compound, complete with detailed protocols and the scientific rationale behind the experimental choices.
Physicochemical Properties
A thorough understanding of a building block's physical properties is essential for effective reaction design and purification.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₂ | [4] |
| Molecular Weight | 176.21 g/mol | [4] |
| Boiling Point | 330.9 ± 31.0 °C (Predicted) | [4] |
| Density | 1.195 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 4.67 ± 0.40 (Predicted) | [4] |
| Appearance | Solid |
Core Synthetic Transformations & Protocols
The carboxylic acid moiety is the primary reactive center of this compound, enabling its use in the synthesis of amides, esters, and other derivatives.
Caption: Synthetic pathways originating from this compound.
Amide Bond Formation: The Gateway to Bioactive Molecules
Amide coupling is arguably the most critical reaction in medicinal chemistry, forming the backbone of peptides and a vast number of pharmaceuticals.[5][6] The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable and unreactive ammonium carboxylate salt.[7][8] Therefore, activation of the carboxylic acid is essential. Carbodiimide-based coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used for this purpose.[9][10]
Caption: Mechanism of EDC-mediated amide coupling.
Protocol: EDC/HOBt Mediated Amide Coupling
This protocol describes a robust method for coupling this compound with a primary or secondary amine. The addition of an auxiliary nucleophile like Hydroxybenzotriazole (HOBt) is common practice to suppress side reactions and improve yields, especially with less reactive amines.[10]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (0.5 - 1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aq. NaHCO₃, 1M aq. HCl, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and dissolve it in anhydrous DCM (or DMF for less soluble substrates) to a concentration of approximately 0.1-0.2 M.
-
Reagent Addition: Add the amine (1.1 equiv), HOBt (1.2 equiv), and DIPEA (2.5 equiv). Stir the mixture at room temperature for 5 minutes.
-
Causality: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the protonated species formed during the reaction, driving the equilibrium towards the products.
-
-
Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 equiv) portion-wise over 5 minutes.
-
Causality: The reaction is cooled to 0 °C to control the exothermic reaction upon addition of the coupling agent and to minimize potential side reactions and racemization if chiral centers are present. EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine.[7][9]
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Workup: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO₃ (to remove HOBt and unreacted acid), and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amide.
| Coupling Reagent | Additive | Base | Typical Solvent | Notes |
| EDC | HOBt, HOAt | DIPEA, Et₃N | DCM, DMF | Good for a wide range of substrates; water-soluble urea byproduct is easily removed.[9][10] |
| HATU | None | DIPEA, 2,6-Lutidine | DMF, ACN | Highly efficient, faster reaction times, but more expensive.[5] |
| SOCl₂ | None | Pyridine, Et₃N | DCM, Toluene | Two-step process: first form the acyl chloride, then react with the amine. Good for unreactive amines but harsh conditions may not be suitable for complex molecules.[7][11] |
Fischer-Speier Esterification: A Classic Transformation
Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[12][13] It is an equilibrium process that is typically driven to completion by using a large excess of the alcohol (which can often serve as the solvent) or by removing the water byproduct.[12][14]
Caption: Reversible mechanism of Fischer esterification.
Protocol: Sulfuric Acid Catalyzed Esterification
Materials:
-
This compound (1.0 equiv)
-
Alcohol (e.g., Methanol, Ethanol) (can be used as solvent, >20 equiv)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~5 mol%)
-
Saturated aq. NaHCO₃, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Anhydrous organic solvent (e.g., Diethyl ether or Ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a large excess of the desired alcohol (e.g., 50 mL of methanol for 1 g of acid).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 mL) dropwise to the stirring solution.
-
Heating: Heat the reaction mixture to reflux and maintain for 4-8 hours. The reaction temperature will be the boiling point of the alcohol used.
-
Causality: Heating is required to overcome the activation energy of the reaction. Using the alcohol as the solvent ensures a large excess, pushing the equilibrium towards the ester product according to Le Châtelier's principle.[12]
-
-
Reaction Monitoring: Monitor the reaction by TLC, staining for the carboxylic acid starting material.
-
Workup: a. Cool the reaction mixture to room temperature. b. Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases. c. Remove the bulk of the alcohol solvent under reduced pressure. d. Partition the remaining residue between water and an organic solvent like ethyl acetate. e. Separate the layers and wash the organic layer with brine. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: The crude ester can be purified by flash column chromatography or distillation if it is sufficiently volatile.
Advanced Applications: Cyclobutane Ring-Opening Reactions
The utility of the 3-phenylcyclobutane scaffold extends beyond the reactivity of its functional groups. The inherent strain of the four-membered ring (approx. 26 kcal/mol) makes it susceptible to ring-opening reactions under specific thermal, photochemical, or catalytic conditions.[16][17] These reactions can be powerful tools for accessing linear structures or for constructing larger, more complex ring systems.[16][18]
While a detailed protocol is beyond the scope of this general guide due to its high substrate dependency, the principle involves the cleavage of one of the C-C bonds in the ring. For instance, thermally induced electrocyclic ring-opening of cyclobutene derivatives is a well-established method for generating conjugated dienes, which can then participate in cycloaddition reactions.[16][17] Researchers interested in these advanced transformations are encouraged to consult specialized literature on the ring-opening reactions of cyclobutanes and benzocyclobutenes.[16][18][19]
Conclusion
This compound is more than a simple building block; it is a strategic tool for introducing three-dimensional character into molecular design. Its robust carboxylic acid handle provides reliable access to a diverse array of derivatives through well-established protocols for amidation and esterification. Furthermore, the latent reactivity of the cyclobutane ring offers pathways to unique molecular architectures. For researchers, scientists, and drug development professionals, mastering the chemistry of this scaffold opens doors to novel chemical space and the creation of next-generation therapeutics and materials.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. growingscience.com [growingscience.com]
- 6. hepatochem.com [hepatochem.com]
- 7. fishersci.dk [fishersci.dk]
- 8. Khan Academy [khanacademy.org]
- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. tus.elsevierpure.com [tus.elsevierpure.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Note & Protocol: A Reliable Synthetic Route to 3-Phenylcyclobutanecarboxylic Acid
Abstract
3-Phenylcyclobutanecarboxylic acid is a valuable building block in medicinal chemistry and materials science, notable for the conformational rigidity imparted by its cyclobutane scaffold. This document provides a detailed, three-step experimental protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug development. The methodology is based on a robust and literature-validated approach, commencing with a Grignard reaction on a cyclobutanone precursor, followed by hydrogenolysis and saponification. This guide emphasizes the rationale behind key experimental choices, safety considerations, and purification strategies to ensure high-purity final product.
Introduction and Synthetic Strategy
The synthesis of substituted cyclobutane rings remains a challenge due to ring strain and potential side reactions.[1] However, their unique three-dimensional structure makes them desirable motifs in pharmaceutical development. The protocol outlined herein provides a reliable pathway to this compound, a versatile intermediate.
Our synthetic strategy, adapted from established literature methods, involves three distinct stages[2]:
-
Grignard Addition: A nucleophilic attack of phenylmagnesium bromide on ethyl 3-ketocyclobutanecarboxylate to form the tertiary alcohol, ethyl 3-hydroxy-3-phenylcyclobutanecarboxylate.
-
Deoxygenation via Hydrogenolysis: Catalytic hydrogenolysis of the benzylic alcohol using palladium on carbon (Pd/C) to yield ethyl 3-phenylcyclobutanecarboxylate.
-
Saponification: Hydrolysis of the ethyl ester under basic conditions to afford the final target molecule, this compound.
This approach is advantageous due to the commercial availability of starting materials and the generally high yields achieved in each step.
Overall Synthetic Workflow
Figure 1. High-level workflow for the synthesis of this compound.
Experimental Protocol
Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Anhydrous solvents and reagents are moisture-sensitive and must be handled under an inert atmosphere (e.g., nitrogen or argon).
Part A: Synthesis of Ethyl 3-hydroxy-3-phenylcyclobutanecarboxylate
Rationale: This step constructs the carbon skeleton by adding the phenyl group to the cyclobutane ring. The Grignard reaction is a classic C-C bond-forming reaction. Strict anhydrous conditions are paramount, as Grignard reagents react readily with water. The reaction is performed at 0°C to control the initial exothermic addition.
Materials & Reagents:
-
Magnesium turnings
-
Iodine (one small crystal)
-
Bromobenzene
-
Anhydrous diethyl ether (Et₂O)
-
Ethyl 3-ketocyclobutanecarboxylate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Grignard Reagent Preparation:
-
Place magnesium turnings (1.05 eq) in an oven-dried three-necked flask under a nitrogen atmosphere.
-
Add a single crystal of iodine to activate the magnesium surface.
-
Add a small portion of anhydrous Et₂O, followed by a few drops of bromobenzene (1.05 eq). The reaction should initiate, evidenced by bubbling and a color change.
-
Once initiated, add the remaining bromobenzene, diluted in anhydrous Et₂O, dropwise via the addition funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30-60 minutes until most of the magnesium has been consumed, resulting in a dark grey-brown solution of phenylmagnesium bromide.
-
-
Reaction with Ketoester:
-
In a separate flask, dissolve ethyl 3-ketocyclobutanecarboxylate (1.0 eq) in anhydrous Et₂O.
-
Cool the freshly prepared Grignard reagent to 0°C using an ice bath.
-
Slowly add the solution of the ketoester to the Grignard reagent dropwise over 30-45 minutes. Maintain the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
-
Workup and Isolation:
-
Cool the reaction mixture back to 0°C and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with Et₂O.
-
Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄.[3]
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, ethyl 3-hydroxy-3-phenylcyclobutanecarboxylate, typically as a viscous oil. This crude product is often of sufficient purity for the next step.
-
Part B: Synthesis of Ethyl 3-phenylcyclobutanecarboxylate (Hydrogenolysis)
Rationale: This step removes the tertiary hydroxyl group. A benzylic alcohol is susceptible to hydrogenolysis (cleavage by hydrogen) in the presence of a palladium catalyst. This reaction reduces the intermediate alcohol directly to the desired phenyl-substituted cyclobutane.
Materials & Reagents:
-
Crude ethyl 3-hydroxy-3-phenylcyclobutanecarboxylate
-
10% Palladium on carbon (Pd/C), 50% wet (5-10 mol %)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas
-
Celite™
Equipment:
-
Hydrogenation flask (e.g., Parr shaker bottle or a thick-walled flask)
-
Hydrogenation apparatus (Parr shaker or H₂ balloon setup)
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup:
-
Dissolve the crude alcohol from Part A in ethanol.
-
Carefully add 10% Pd/C to the solution under a stream of nitrogen. Caution: Pd/C is pyrophoric and can ignite in the presence of air and solvents. Never add it to a dry flask.
-
Secure the flask to the hydrogenation apparatus.
-
-
Hydrogenation:
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere.
-
Pressurize the vessel with hydrogen (typically 1-4 atm or use a balloon) and stir vigorously.
-
Monitor the reaction by TLC or by observing hydrogen uptake. The reaction is typically complete within 12-24 hours.[2]
-
-
Workup and Isolation:
-
Once the reaction is complete, carefully vent the hydrogen pressure and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure. The resulting residue is crude ethyl 3-phenylcyclobutanecarboxylate.
-
Part C: Synthesis of this compound (Saponification)
Rationale: The final step is the hydrolysis of the ethyl ester to the carboxylic acid. Saponification using a strong base like potassium hydroxide is a standard and efficient method for this transformation. Subsequent acidification protonates the carboxylate salt, causing the final product to precipitate or be extracted.
Materials & Reagents:
-
Crude ethyl 3-phenylcyclobutanecarboxylate
-
Potassium hydroxide (KOH) (3-5 eq)
-
Ethanol (EtOH)
-
Deionized water
-
Diethyl ether (Et₂O)
-
Concentrated Hydrochloric Acid (HCl)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Hydrolysis:
-
Dissolve the crude ester from Part B in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add solid KOH pellets to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting ester.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water and transfer to a separatory funnel.
-
Wash the aqueous layer with diethyl ether (2x) to remove any non-acidic impurities (e.g., unreacted ester). Discard the organic layers.
-
Cool the aqueous layer in an ice bath and acidify to pH ~1-2 by slowly adding concentrated HCl. The product should precipitate as a white solid.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter the solution and remove the solvent under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate. General methods for purifying solid carboxylic acids are well-established.[4]
-
Quantitative Data Summary
| Step | Reactant/Product | Role | Molar Mass ( g/mol ) | Typical Equivalents |
| A | Ethyl 3-ketocyclobutanecarboxylate | Starting Material | 142.15 | 1.0 |
| Bromobenzene | Reagent | 157.01 | 1.05 | |
| Magnesium | Reagent | 24.31 | 1.05 | |
| Ethyl 3-hydroxy-3-phenylcyclobutanecarboxylate | Intermediate | 220.27 | - | |
| B | Ethyl 3-hydroxy-3-phenylcyclobutanecarboxylate | Starting Material | 220.27 | 1.0 |
| 10% Pd/C | Catalyst | - | 0.05 - 0.10 | |
| Hydrogen (H₂) | Reagent | 2.02 | Excess | |
| Ethyl 3-phenylcyclobutanecarboxylate | Intermediate | 204.27 | - | |
| C | Ethyl 3-phenylcyclobutanecarboxylate | Starting Material | 204.27 | 1.0 |
| Potassium Hydroxide (KOH) | Reagent | 56.11 | 3.0 - 5.0 | |
| This compound | Final Product | 176.21 | - |
Reaction Mechanism Visualization
Figure 2. Simplified mechanism of the Grignard addition to the ketoester.
Conclusion
The synthetic protocol detailed in this application note provides a clear and effective method for preparing this compound. By carefully controlling reaction conditions, particularly during the moisture-sensitive Grignard step and the potentially hazardous catalytic hydrogenation, researchers can reliably obtain the target compound in good yield and high purity. This molecule serves as an excellent starting point for further derivatization in various research and development programs.
References
The Emerging Role of the 3-Phenylcyclobutanecarboxylic Acid Scaffold in Medicinal Chemistry
Introduction: Embracing Three-Dimensionality in Drug Design
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer improved pharmacological properties is perpetual. The 3-phenylcyclobutanecarboxylic acid motif has emerged as a compelling scaffold, embodying the principles of three-dimensional (3D) molecular architecture to enhance drug-like properties. This guide provides an in-depth exploration of the synthesis, applications, and future potential of this unique structural element in drug discovery, tailored for researchers and drug development professionals.
The inherent planarity of many traditional aromatic and heteroaromatic scaffolds can limit their interaction with the complex, three-dimensional binding sites of biological targets. The cyclobutane ring, with its puckered conformation, introduces a defined 3D geometry, enabling more precise and potent interactions with target proteins. The strategic incorporation of a phenyl group and a carboxylic acid moiety provides key pharmacophoric features: the phenyl ring can engage in hydrophobic and aromatic interactions, while the carboxylic acid can act as a hydrogen bond donor and acceptor, or be derivatized to explore a wider chemical space.
Application Notes: Leveraging the 3-Phenylcyclobutane Scaffold
The this compound scaffold offers several advantages in drug design:
-
Structural Rigidity and Conformational Constraint: The cyclobutane ring restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty upon binding.
-
Improved Physicochemical Properties: The introduction of sp³-rich centers generally leads to improved solubility, metabolic stability, and reduced off-target toxicity compared to flat, aromatic systems.
-
Novel Chemical Space: As a less explored scaffold, it provides an opportunity to develop novel intellectual property and to identify hits for challenging biological targets.
-
Versatile Synthetic Handle: The carboxylic acid group serves as a versatile handle for the synthesis of a wide array of derivatives, including amides, esters, and more complex heterocyclic systems, allowing for extensive structure-activity relationship (SAR) studies.
Protocols: Synthesis of this compound and Derivatives
The synthesis of this compound can be approached through the formation of a cyclobutane ring precursor, followed by functional group manipulations. A common strategy involves the synthesis of 3-phenylcyclobutane-1,1-dicarboxylic acid, which can then be decarboxylated.
Protocol 1: Synthesis of 3-Phenylcyclobutane-1,1-dicarboxylic Acid
This protocol is adapted from established methods for the synthesis of cyclobutane-1,1-dicarboxylic acids.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
1-Bromo-3-phenylpropane (or a suitable precursor that can be converted to a 1,3-dihalopropane with a phenyl substituent)
-
Ethanol
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Malonic Ester Alkylation:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol.
-
To this solution, add diethyl malonate dropwise with stirring.
-
After the addition is complete, add 1-bromo-3-phenylpropane dropwise.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
-
Saponification:
-
Once the alkylation is complete, cool the reaction mixture and add a solution of potassium hydroxide in ethanol.
-
Reflux the mixture for 2-3 hours to saponify the diester.
-
-
Acidification and Extraction:
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting materials.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.
-
-
Isolation:
-
Remove the diethyl ether under reduced pressure to yield the crude 3-phenylcyclobutane-1,1-dicarboxylic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Protocol 2: Decarboxylation to this compound
Materials:
-
3-Phenylcyclobutane-1,1-dicarboxylic acid
-
High-boiling point solvent (e.g., diphenyl ether)
Procedure:
-
Place the 3-phenylcyclobutane-1,1-dicarboxylic acid in a distillation apparatus.
-
Heat the solid gently under vacuum.
-
As the temperature rises, the dicarboxylic acid will melt and begin to decarboxylate, evolving carbon dioxide.
-
Carefully distill the resulting this compound. The product can be further purified by redistillation or chromatography if necessary.
Experimental Workflow for Derivative Synthesis
The carboxylic acid moiety of this compound is a prime site for derivatization to explore structure-activity relationships.
Caption: A generalized workflow for the synthesis of diverse derivatives from this compound.
Future Directions and Conclusion
While the this compound scaffold holds considerable promise, its full potential in medicinal chemistry is still being unveiled. Further exploration of its utility against a broader range of biological targets is warranted. The development of more efficient and stereoselective synthetic routes will also be crucial for its widespread adoption. As the demand for novel, 3D-rich scaffolds continues to grow, this compound and its derivatives are poised to become valuable tools in the arsenal of medicinal chemists, contributing to the discovery of the next generation of therapeutics.
Application Note: Quantitative Analysis of 3-Phenylcyclobutanecarboxylic Acid
Abstract
This application note provides a comprehensive guide to the quantitative analysis of 3-phenylcyclobutanecarboxylic acid in various matrices. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), offering orthogonal approaches to suit different laboratory capabilities and analytical requirements. The methodologies are designed for robustness, accuracy, and precision, catering to researchers, scientists, and professionals in drug development. This document emphasizes the rationale behind experimental choices, from sample preparation to instrument parameters, to ensure trustworthy and reproducible results.
Introduction
This compound (CAS RN: 66016-28-2) is a carboxylic acid derivative with a molecular weight of 176.21 g/mol [1]. Its quantification is crucial in various stages of pharmaceutical development, including pharmacokinetic studies, metabolite identification, and quality control of drug substances. The unique structure, comprising a cyclobutane ring and a phenyl group, presents specific analytical challenges that necessitate well-designed and validated methods for accurate measurement.
The choice of analytical technique is paramount and depends on factors such as the sample matrix, required sensitivity, and available instrumentation. This guide details two primary methods: HPLC-UV for its simplicity and wide availability, and GC-MS for its high selectivity and sensitivity, particularly after appropriate derivatization.
Analytical Strategies: A Rationale
The quantification of carboxylic acids like this compound often requires careful consideration of their physicochemical properties. These compounds can be challenging to analyze by reversed-phase liquid chromatography due to their polarity, and by gas chromatography due to their low volatility and potential for thermal degradation.[2][3]
For HPLC analysis , a reversed-phase C18 column is a common choice. The inclusion of an acid modifier, such as formic acid or phosphoric acid, in the mobile phase is critical to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.[4][5] UV detection is suitable due to the presence of the phenyl chromophore.
For GC-MS analysis , derivatization is typically required to increase the volatility and thermal stability of the carboxylic acid.[6][7] Silylation, for instance, replaces the acidic proton with a trimethylsilyl (TMS) group, making the molecule amenable to GC analysis. Mass spectrometry provides high selectivity and allows for confident identification and quantification.
Sample Preparation: The Foundation of Accurate Quantification
Effective sample preparation is critical for removing interferences and ensuring the longevity of analytical columns and instruments.[8][9] The choice of technique depends on the sample matrix (e.g., plasma, urine, reaction mixtures).
Liquid-Liquid Extraction (LLE)
LLE is a robust method for extracting this compound from aqueous matrices.
Protocol:
-
To 1 mL of the aqueous sample, add a suitable internal standard.
-
Acidify the sample to a pH below the pKa of the analyte (approximately 4.0-4.5) using an appropriate acid (e.g., 1 M HCl) to ensure the carboxylic acid is in its neutral form.
-
Add 3 mL of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for HPLC analysis or the derivatization agent for GC-MS analysis.
Solid-Phase Extraction (SPE)
SPE offers a more selective and cleaner extraction compared to LLE, and various sorbents are available.[10]
Protocol:
-
Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of an appropriate buffer (e.g., 25 mM acetate buffer, pH 4.5).
-
Loading: Load the pre-treated sample (acidified) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of water followed by 1 mL of a low-percentage organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte with a suitable solvent, such as 1 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.
Caption: Solid-Phase Extraction Workflow for this compound.
HPLC-UV Method
This method is suitable for routine analysis where high sensitivity is not the primary requirement.
Instrumentation and Conditions
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| UV Detection | 210 nm |
Rationale for Parameter Selection:
-
C18 Column: Provides good retention for the non-polar phenyl group.
-
Phosphoric Acid: Suppresses the ionization of the carboxylic acid, leading to a symmetrical peak shape.[5]
-
Gradient Elution: Allows for efficient elution of the analyte and any potential impurities with different polarities.
-
UV Detection at 210 nm: The phenyl group provides strong absorbance at lower UV wavelengths.
Protocol
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the HPLC system with the initial mobile phase composition (30% B) until a stable baseline is achieved.
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Inject the prepared samples and calibration standards.
-
Integrate the peak area of the analyte and construct a calibration curve to quantify the analyte in the samples.
Caption: High-Level HPLC-UV Protocol Workflow.
GC-MS Method
This method offers higher selectivity and sensitivity, making it ideal for complex matrices and low-level quantification.
Derivatization
Derivatization is a crucial step to increase the volatility of the analyte.[6]
Protocol:
-
To the dried sample residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
Instrumentation and Conditions
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| Inlet Temp. | 250°C |
| Injection Mode | Splitless, 1 µL injection volume |
| Oven Program | 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Rationale for Parameter Selection:
-
HP-5ms Column: A versatile, low-bleed column suitable for a wide range of compounds.
-
Splitless Injection: Maximizes the transfer of the analyte to the column for improved sensitivity.
-
Oven Program: The temperature program is designed to provide good separation of the analyte from potential interferences.
-
SIM Mode: Increases sensitivity and selectivity by monitoring specific ions characteristic of the derivatized analyte.
Protocol
-
Perform the derivatization of the samples and calibration standards.
-
Set up the GC-MS instrument with the specified conditions.
-
Inject the derivatized samples and standards.
-
Acquire data in SIM mode, monitoring for characteristic ions of the TMS-derivatized this compound.
-
Construct a calibration curve based on the peak areas of the target ion and quantify the analyte in the samples.
Caption: High-Level GC-MS Protocol Workflow.
Method Validation and Performance
For reliable results, it is essential to validate the chosen analytical method. Key validation parameters include:
| Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.995 | > 0.995 |
| Limit of Quantification (LOQ) | Typically in the low µg/mL range | Typically in the low ng/mL range |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Recovery) | 85-115% | 85-115% |
Note: These are typical performance characteristics and should be established for the specific application and laboratory.
Conclusion
This application note provides two robust and reliable methods for the quantification of this compound. The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can achieve accurate and precise quantification of this important compound.
References
- 1. 1-Phenylcyclobutanecarboxylic acid | C11H12O2 | CID 277171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 5. cipac.org [cipac.org]
- 6. Analysis of phenylcarboxylic acid-type microbial metabolites by microextraction by packed sorbent from blood serum followed by GC-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. agilent.com [agilent.com]
- 10. postnova.com [postnova.com]
Application Notes and Protocols for the Synthesis of 3-Phenylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Phenylcyclobutane Scaffold
The 3-phenylcyclobutanecarboxylic acid motif is a valuable structural component in the fields of medicinal chemistry and materials science. The constrained four-membered ring of the cyclobutane unit imparts a unique conformational rigidity to molecules, which can be highly advantageous in the design of bioactive compounds by locking in a specific orientation for interaction with biological targets. The presence of the phenyl group offers a site for further functionalization and allows for the exploration of aromatic interactions, while the carboxylic acid provides a handle for amide bond formation, esterification, or other key chemical transformations. This combination of features makes this compound and its derivatives attractive building blocks for the synthesis of novel therapeutics and functional materials.
This guide provides a detailed overview of the primary reaction mechanisms for the formation of this compound, along with comprehensive, field-proven protocols for its synthesis and characterization.
Reaction Mechanisms: Pathways to the Cyclobutane Core
The formation of the 3-phenylcyclobutane ring system can be achieved through several strategic approaches. The choice of method often depends on the available starting materials, desired stereochemistry, and scalability of the reaction. Two of the most common and mechanistically distinct pathways are the [2+2] cycloaddition and the malonic ester synthesis followed by decarboxylation.
[2+2] Photochemical Cycloaddition
The [2+2] photocycloaddition is a powerful and direct method for the construction of cyclobutane rings.[1][2][3][4] In the context of this compound synthesis, this typically involves the reaction of styrene with an acrylic acid derivative under photochemical conditions.
Mechanism: The reaction is initiated by the photoexcitation of one of the alkene components, usually the one with the lower energy electronic transition. In the case of styrene and acrylic acid, the styrene is typically excited by UV light to its singlet excited state (S1), which can then undergo intersystem crossing to the more stable triplet state (T1). This triplet styrene then acts as a diradical and adds to the ground-state acrylic acid in a stepwise manner. The resulting 1,4-diradical intermediate can then undergo spin inversion and ring closure to form the cyclobutane ring. The regiochemistry of the addition is governed by the stability of the radical intermediates, with the more stable benzylic radical dictating the formation of the 3-phenyl substituted product.
Figure 1: Mechanism of [2+2] Photocycloaddition.
Malonic Ester Synthesis and Decarboxylation
A classic and reliable method for the synthesis of cyclobutane carboxylic acids involves the use of malonic ester synthesis to form a 1,1-disubstituted cyclobutane, followed by hydrolysis and decarboxylation.[5] To synthesize this compound via this route, a phenyl-substituted 1,3-dihalopropane would be a key starting material.
Mechanism: The mechanism begins with the deprotonation of diethyl malonate by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile and undergoes an SN2 reaction with a suitable 1,3-dihalopropane derivative (e.g., 1-bromo-3-chloropropane) to form a mono-alkylated product. A second intramolecular SN2 reaction, facilitated by another equivalent of base, leads to the formation of the cyclobutane ring. The resulting diethyl 1,1-cyclobutanedicarboxylate is then subjected to acidic or basic hydrolysis (saponification) to yield the dicarboxylic acid. Finally, heating the dicarboxylic acid induces decarboxylation to afford the desired cyclobutanecarboxylic acid. To obtain the 3-phenyl derivative, a phenyl-substituted starting material would be required, or subsequent functionalization of the cyclobutane ring would be necessary. A more direct, albeit potentially more challenging, approach would involve the use of a phenyl-substituted malonic ester derivative.
Figure 2: Malonic Ester Synthesis Pathway.
Experimental Protocols
The following protocols are provided as a detailed guide for the synthesis of this compound. Appropriate safety precautions should be taken at all times in a laboratory setting.
Protocol 1: Synthesis via [2+2] Photochemical Cycloaddition
This protocol is adapted from established procedures for photochemical [2+2] cycloadditions of styrenes.[4][6]
Materials:
-
Styrene
-
Acrylic acid
-
Acetone (as a photosensitizer)
-
Dichloromethane (solvent)
-
Sodium bicarbonate (for workup)
-
Magnesium sulfate (for drying)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Hexanes (for recrystallization)
Equipment:
-
Photoreactor equipped with a medium-pressure mercury lamp and a Pyrex filter
-
Round-bottom flasks
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and recrystallization
Procedure:
-
In a Pyrex reaction vessel, dissolve styrene (1.0 eq) and acrylic acid (1.2 eq) in a 1:1 mixture of dichloromethane and acetone. The concentration of styrene should be approximately 0.1 M.
-
Purge the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the triplet excited state.
-
Irradiate the solution in the photoreactor at room temperature with constant stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time can vary from 24 to 48 hours.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove unreacted acrylic acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound.
| Parameter | Value/Condition | Rationale |
| Reactant Ratio | Styrene:Acrylic Acid (1:1.2) | An excess of acrylic acid helps to drive the reaction to completion. |
| Solvent | Dichloromethane/Acetone | Dichloromethane is a good solvent for the reactants, and acetone acts as a photosensitizer to facilitate the formation of the triplet state of styrene. |
| Concentration | ~0.1 M | A relatively dilute solution helps to minimize polymerization of styrene. |
| Atmosphere | Inert (N2 or Ar) | Oxygen can quench the excited triplet state, inhibiting the cycloaddition. |
| Light Source | Medium-pressure Hg lamp with Pyrex filter | The Pyrex filter cuts off high-energy UV light that could cause side reactions. |
| Temperature | Room Temperature | Photochemical reactions are often not highly temperature-dependent. |
Protocol 2: Synthesis via Malonic Ester Condensation and Decarboxylation
This protocol is a modified version of the well-established procedure for the synthesis of cyclobutanecarboxylic acid.[5]
Materials:
-
Diethyl malonate
-
1-Bromo-3-phenylpropane
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid
-
Potassium hydroxide
-
Ether
-
Ethyl acetate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Separatory funnel
-
Distillation apparatus
-
Oil bath
Procedure: Part A: Synthesis of Diethyl 1-(3-phenylpropyl)malonate
-
In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol.
-
Add diethyl malonate (1.0 eq) to the flask and stir.
-
Slowly add 1-bromo-3-phenylpropane (1.0 eq) from the dropping funnel.
-
Heat the mixture to reflux and maintain for 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, add water, and extract with ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl 1-(3-phenylpropyl)malonate.
Part B: Intramolecular Cyclization
-
To a fresh solution of sodium ethoxide in absolute ethanol, add the crude diethyl 1-(3-phenylpropyl)malonate.
-
Heat the mixture to reflux for 4-6 hours to effect intramolecular cyclization.
-
Work up the reaction as described in Part A to obtain crude diethyl 3-phenylcyclobutane-1,1-dicarboxylate.
Part C: Hydrolysis and Decarboxylation
-
Hydrolyze the crude diester by refluxing with an excess of aqueous potassium hydroxide solution for 3-4 hours.
-
After cooling, acidify the reaction mixture with concentrated hydrochloric acid.
-
Extract the aqueous layer with ether.
-
Dry the combined organic extracts and remove the solvent to yield 3-phenylcyclobutane-1,1-dicarboxylic acid.
-
Place the dicarboxylic acid in a distillation flask and heat in an oil bath to 160-180 °C until the evolution of carbon dioxide ceases.
-
Distill the resulting crude this compound under reduced pressure to obtain the purified product.
| Parameter | Value/Condition | Rationale |
| Base | Sodium Ethoxide | A strong, non-nucleophilic base suitable for deprotonating diethyl malonate. |
| Solvent | Absolute Ethanol | The conjugate acid of the base, preventing transesterification. |
| Reaction Temp. | Reflux | Provides the necessary activation energy for the SN2 reactions and cyclization. |
| Hydrolysis | Aqueous KOH | Saponifies the ester groups to carboxylates. |
| Decarboxylation | 160-180 °C | Thermal energy is required to drive the elimination of CO2. |
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by standard spectroscopic techniques.
Expected Spectroscopic Data:
-
1H NMR:
-
A broad singlet in the region of 10-12 ppm corresponding to the carboxylic acid proton (-COOH).
-
A multiplet in the region of 7.1-7.4 ppm corresponding to the protons of the phenyl group.
-
Multiplets in the region of 2.0-3.5 ppm corresponding to the protons on the cyclobutane ring. The exact chemical shifts and coupling patterns will depend on the stereochemistry of the product.
-
-
13C NMR:
-
A signal in the region of 175-185 ppm for the carboxylic acid carbonyl carbon.
-
Signals in the region of 125-145 ppm for the carbons of the phenyl group.
-
Signals in the aliphatic region (20-50 ppm) for the carbons of the cyclobutane ring.
-
-
Infrared (IR) Spectroscopy:
-
A broad O-H stretching band from approximately 2500-3300 cm-1, characteristic of a carboxylic acid dimer.
-
A strong C=O stretching band around 1700-1725 cm-1.
-
C-H stretching bands for the aromatic and aliphatic protons.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak corresponding to the molecular weight of this compound (C11H12O2, MW = 176.21 g/mol ).
-
Characteristic fragmentation patterns, such as the loss of the carboxylic acid group.
-
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Crossed intermolecular [2 + 2] cycloaddition of styrenes by visible light photocatalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Crossed Intermolecular [2+2] Cycloaddition of Styrenes by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Functionalization of the Cyclobutane Ring in 3-Phenylcyclobutanecarboxylic Acid: Application Notes and Protocols for Researchers in Drug Discovery
Introduction: The Rising Prominence of the Cyclobutane Scaffold in Medicinal Chemistry
The cyclobutane motif, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern drug discovery.[1] Its inherent ring strain and unique three-dimensional geometry offer medicinal chemists a powerful tool to fine-tune the physicochemical and pharmacological properties of drug candidates. Unlike more flexible aliphatic chains or flat aromatic rings, the puckered nature of the cyclobutane core provides conformational restriction, which can lock a molecule into its bioactive conformation, thereby enhancing potency and selectivity.[1][2] Furthermore, the introduction of a cyclobutane ring can improve metabolic stability and reduce lipophilicity, key parameters in the optimization of drug-like properties.[3]
3-Phenylcyclobutanecarboxylic acid, in particular, represents a versatile starting material for the synthesis of a diverse array of functionalized building blocks. The presence of the phenyl group and the carboxylic acid moiety provides multiple handles for chemical modification, allowing for the exploration of chemical space around this valuable core. This guide provides a comprehensive overview of the key strategies for the functionalization of the cyclobutane ring in this compound, with a focus on practical, field-proven protocols and the underlying mechanistic principles that govern these transformations.
Strategic Approaches to the Functionalization of this compound
The functionalization of the cyclobutane ring in this compound can be broadly categorized into three main strategies:
-
C-H Functionalization: The direct activation and transformation of otherwise inert C-H bonds on the cyclobutane ring into new C-C or C-heteroatom bonds.
-
Ring-Opening Reactions: The selective cleavage of one of the C-C bonds of the cyclobutane ring to generate functionalized acyclic structures.
-
Decarboxylative Functionalization: The replacement of the carboxylic acid group with a new functional group, often through a radical-mediated process.
This guide will delve into each of these strategies, providing detailed protocols and mechanistic insights to empower researchers to effectively utilize these powerful synthetic tools.
I. C-H Functionalization: Forging New Bonds on the Cyclobutane Core
Direct C-H functionalization has revolutionized the synthesis of complex molecules by offering a more atom-economical and efficient alternative to traditional pre-functionalization strategies.[4][5] In the context of this compound, the focus is typically on the activation of the β- and γ-C-H bonds of the cyclobutane ring. Palladium catalysis, often in conjunction with a directing group, has proven to be a particularly effective approach.[6]
A. Palladium-Catalyzed β-C-H Arylation: A Directed Approach
The carboxylic acid group of this compound can be converted into a directing group, such as an amide, to facilitate the selective activation of the β-C-H bonds. This approach allows for the introduction of aryl groups with high regioselectivity and, with the use of chiral ligands, high enantioselectivity.[7]
Causality Behind Experimental Choices:
-
Directing Group: The choice of the directing group is crucial for the efficiency and selectivity of the C-H activation step. Amide-based directing groups, such as those derived from 8-aminoquinoline or picolinamide, are commonly employed due to their ability to form a stable six-membered palladacycle intermediate, which positions the palladium catalyst in close proximity to the target C-H bonds.[4]
-
Palladium Catalyst: Palladium(II) acetate is a common and effective catalyst for this transformation. The catalytic cycle is believed to involve a concerted metalation-deprotonation (CMD) mechanism, where the directing group facilitates the cleavage of the C-H bond.[8]
-
Ligand: The addition of a ligand can significantly impact the reactivity and selectivity of the reaction. For enantioselective transformations, chiral mono-N-protected amino acid (MPAA) ligands or chiral phosphoric acids have been shown to be effective in inducing high levels of stereocontrol.[9]
-
Oxidant: An oxidant, such as silver acetate or potassium persulfate, is often required to regenerate the active Pd(II) catalyst and complete the catalytic cycle.
Experimental Workflow for β-C-H Arylation:
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 3. researchgate.net [researchgate.net]
- 4. Nickel-Electrocatalytic Decarboxylative Arylation to Access Quaternary Centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overcoming Limitations in Decarboxylative Arylation via Ag–Ni Electrocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed β-C-H Arylation of Aliphatic Aldehydes and Ketones Using Amino Amide as a Transient Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Silver-Catalyzed Decarboxylative Bromination of Aliphatic Carboxylic Acids [organic-chemistry.org]
- 9. Enantioselective amine α-functionalization via palladium-catalysed C-H arylation of thioamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 3-Phenylcyclobutanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the scalable synthesis of 3-phenylcyclobutanecarboxylic acid and its derivatives, key intermediates in modern drug discovery. The protocols and discussions herein are grounded in established chemical principles and tailored for researchers and process chemists focused on efficient and robust large-scale production.
Introduction: The Rising Importance of the Cyclobutane Motif
The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity to biological targets and improve pharmacokinetic properties. Specifically, 1,3-disubstituted cyclobutanes, such as derivatives of this compound, serve as valuable bioisosteres for more flexible linear or aromatic moieties, often leading to improved metabolic stability and reduced off-target effects. The strategic incorporation of the 3-phenylcyclobutane core has been instrumental in the development of novel therapeutics, driving the need for scalable and efficient synthetic routes.
Strategic Approaches to the Synthesis of the 3-Phenylcyclobutane Core
The construction of the 3-phenylcyclobutane scaffold on a large scale presents unique challenges. Two primary strategies have proven to be the most viable for industrial production: the Malonic Ester Synthesis and [2+2] Cycloaddition reactions. The choice between these routes often depends on the availability of starting materials, desired stereochemistry, and the specific capabilities of the manufacturing facility.
Method 1: Malonic Ester Synthesis for Scalable Production
The Malonic Ester Synthesis is a classic and highly reliable method for the preparation of carboxylic acids. Its application to the synthesis of this compound offers a robust and scalable pathway. The general approach involves the dialkylation of a malonic ester with a suitable 1,3-dihalopropane, followed by hydrolysis and decarboxylation.
Workflow for Malonic Ester Synthesis
Caption: A generalized workflow for the synthesis of this compound via the Malonic Ester route.
Detailed Protocol: Gram-Scale Synthesis of this compound via Malonic Ester Route
This protocol outlines a representative procedure for the synthesis of a key intermediate, which can be further elaborated to this compound.
Step 1: Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate
-
Reaction Setup: To a flame-dried 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2.5 L of absolute ethanol.
-
Base Preparation: Carefully add 115 g (5.0 mol) of sodium metal in small portions to the ethanol. Allow the sodium to react completely to form sodium ethoxide.
-
Malonate Addition: To the sodium ethoxide solution, add 800 g (5.0 mol) of diethyl malonate via the dropping funnel over 30 minutes.
-
Alkylation: Add 1015 g (5.0 mol) of 1-bromo-3-chloropropane dropwise to the stirred solution. The reaction is exothermic; maintain the temperature below 50 °C using an ice bath if necessary. After the addition is complete, heat the mixture to reflux for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature. Filter the precipitated sodium bromide and sodium chloride. Wash the salt cake with 200 mL of ethanol.
-
Purification: Remove the ethanol from the filtrate by rotary evaporation. The resulting oil is distilled under reduced pressure to yield diethyl 1,1-cyclobutanedicarboxylate.
Step 2: Hydrolysis and Decarboxylation to Cyclobutanecarboxylic Acid
-
Saponification: In a 3 L flask, dissolve the diethyl 1,1-cyclobutanedicarboxylate in 1 L of 20% aqueous sodium hydroxide solution. Heat the mixture to reflux for 6 hours.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to pH 1-2.
-
Decarboxylation: Gently heat the acidified solution. Carbon dioxide will evolve. Continue heating until the evolution of gas ceases.
-
Extraction and Purification: Cool the solution and extract with diethyl ether (3 x 500 mL). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude cyclobutanecarboxylic acid can be purified by distillation.
Further Phenylation: The resulting cyclobutanecarboxylic acid can be converted to this compound through established methods such as Friedel-Crafts acylation followed by reduction, or through modern cross-coupling strategies. The specific route for introducing the phenyl group will depend on the desired stereochemistry and the overall synthetic strategy.
Method 2: [2+2] Photocycloaddition for Convergent Synthesis
[2+2] Photocycloaddition offers a more convergent approach to the cyclobutane ring system.[1][2] This method involves the light-induced reaction of two alkene components to form a cyclobutane ring. For the synthesis of this compound derivatives, a common strategy is the cycloaddition of a styrene derivative with an appropriate acrylic acid derivative. A significant advantage of this method is the potential for stereochemical control.
Conceptual Workflow for [2+2] Photocycloaddition
References
The Rising Profile of Cyclobutane Derivatives in Advanced Materials
Introduction: The Unique Proposition of a Strained Ring
In the relentless pursuit of novel materials with tailored functionalities, the cyclobutane moiety has emerged from a niche curiosity to a versatile building block of significant interest.[1] Historically, the inherent ring strain of approximately 26.3 kcal/mol relegated cyclobutanes to the realm of synthetic challenges rather than practical applications.[1] However, it is precisely this strained, puckered conformation that bestows upon its derivatives a unique combination of rigidity, distinct stereochemistry, and reactivity, making them increasingly valuable in materials science.[2][3] This guide delves into the burgeoning applications of cyclobutane derivatives, offering insights into their synthesis, characterization, and integration into next-generation polymers, organic electronics, and specialized biomedical systems.
I. High-Performance Polymers: Harnessing Rigidity and Stability
The incorporation of cyclobutane rings into polymer backbones offers a compelling strategy to enhance thermal and mechanical properties. These semi-rigid building blocks bridge the performance gap between flexible aliphatic chains and highly rigid aromatic counterparts, offering a unique blend of processability and performance.[2]
A. Synthesis of Cyclobutane-Containing Polyesters via [2+2] Photopolymerization
A prevalent and elegant method for synthesizing cyclobutane-containing polymers is through the [2+2] photocycloaddition of diolefinic monomers, such as biscinnamates. This approach can be conducted in both solid and solution states, with recent advancements in continuous flow photopolymerization offering enhanced control over molecular weight and dispersity.
Key Causality : The photodimerization of cinnamic acid derivatives is a cornerstone of cyclobutane synthesis.[4] In the context of polymer chemistry, bifunctional monomers containing two cinnamate groups can undergo intermolecular [2+2] cycloadditions to form linear polymers. The stereochemistry of the resulting cyclobutane rings (truxillic or truxinic acids) is dictated by the reaction conditions and the structure of the monomer.[4]
Experimental Protocol: Synthesis of a Cyclobutane-Containing Polyester via Continuous Flow Photopolymerization
This protocol details the synthesis of a polyester from a bis-cinnamate monomer using a thioxanthone sensitizer in a continuous flow reactor, a method that has been shown to improve polymer properties compared to batch reactions.
Materials:
-
Bis-cinnamate monomer (e.g., ethylene glycol dicinnamate)
-
Thioxanthone (photosensitizer)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Continuous flow photoreactor system equipped with a pump, tubing, and a UV-LED light source (e.g., 365 nm)
-
Nitrogen or Argon source
Procedure:
-
Monomer Solution Preparation: In a clean, dry flask, dissolve the bis-cinnamate monomer (1 equivalent) and thioxanthone (0.1 equivalents) in anhydrous THF to a concentration of 1 M.
-
Degassing: Purge the solution with nitrogen or argon for 30 minutes to remove dissolved oxygen, which can quench the excited state of the photosensitizer.
-
System Setup: Prime the continuous flow reactor system with anhydrous THF.
-
Photopolymerization: Pump the degassed monomer solution through the flow reactor at a determined flow rate. The reactor should be irradiated with a 365 nm UV-LED light source. The residence time in the irradiated zone will influence the molecular weight of the polymer.
-
Precipitation and Purification: Collect the polymer solution from the reactor outlet and precipitate it into an excess of cold methanol.
-
Isolation: Filter the precipitated polymer and wash with fresh methanol to remove any unreacted monomer and photosensitizer.
-
Drying: Dry the polymer under vacuum at a moderate temperature (e.g., 60 °C) to a constant weight.
Characterization:
The resulting polymer can be characterized by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the formation of the cyclobutane ring and the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and dispersity (Đ).
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Self-Validation : The successful formation of the cyclobutane-containing polymer is confirmed by the disappearance of the vinyl protons of the cinnamate groups and the appearance of new aliphatic protons corresponding to the cyclobutane ring in the ¹H NMR spectrum. GPC analysis will show a shift to higher molecular weight compared to the monomer, with a defined dispersity.
Data Presentation: Thermal Properties of Cyclobutane-Containing Polyesters
| Monomer Linker | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) | Reference |
| Ethylene Glycol | 85 | 350 | [5] |
| 1,4-Butanediol | 70 | 360 | [5] |
| 1,6-Hexanediol | 62 | 365 | [5] |
Note: These are representative values and can vary based on molecular weight and stereochemistry.
II. Organic Electronics: A Core of Stability and Efficiency
The rigid and three-dimensional structure of the cyclobutane ring is being leveraged to design novel materials for organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells.
A. Cyclobutane Derivatives as Hole-Transporting Materials (HTMs)
In many organic electronic devices, a hole-transporting layer is crucial for efficient charge injection and transport. Cyclobutane derivatives have emerged as promising candidates for HTMs due to their potential for high thermal stability and good morphological stability. The photodimerization of carbazole derivatives, for instance, can yield cyclobutane-based HTMs with excellent performance in perovskite solar cells.[6]
Key Causality : The bulky and sterically hindered nature of the cyclobutane core can prevent intermolecular aggregation and crystallization of the HTM, leading to more stable and uniform thin films. This morphological stability is critical for long-term device performance.[6] Furthermore, the specific arrangement of electroactive groups (like carbazoles) around the cyclobutane core can facilitate efficient charge transport.[7]
Diagram: Synthesis of a Cyclobutane-Based Hole-Transporting Material
Caption: Synthesis of a cyclobutane-based HTM via [2+2] photodimerization.
B. Emerging Roles in OLEDs
While the primary application in organic electronics has been in HTMs, research is exploring the use of cyclobutane derivatives in other layers of OLEDs. The rigid framework can be functionalized with emissive moieties, potentially leading to novel emitters with high quantum yields and stability. However, their application as host materials or in electron transport layers is less common and an area of ongoing investigation.[8][9]
III. Liquid Crystals: An Unconventional Core
The application of cyclobutane derivatives in liquid crystals is not as widespread as in polymers or organic electronics. The puckered and non-planar nature of the cyclobutane ring can disrupt the anisotropic molecular packing required for the formation of liquid crystalline phases. However, some studies have shown that incorporating a trans-cyclobutane ring can act as a "chain stiffener," influencing the nematic thermal stability of the resulting compounds.[4] This suggests a potential for fine-tuning the properties of liquid crystals, although more research is needed to fully explore this application.
IV. Biomedical Applications: Scaffolds for Drug Delivery
The conformational rigidity of the cyclobutane ring has made it an attractive scaffold in medicinal chemistry and drug delivery.[1][3] Cyclobutane-containing peptides have been synthesized and evaluated as cell-penetrating peptides (CPPs) for the targeted delivery of drugs.
Key Causality : The constrained geometry of the cyclobutane ring can pre-organize the peptide backbone into specific conformations, enhancing its interaction with cell membranes and facilitating cellular uptake. This can lead to more efficient and selective drug delivery systems.
Conclusion: A Future Built on Strained Scaffolds
Cyclobutane derivatives are transitioning from a synthetic curiosity to a cornerstone of advanced materials design. Their unique structural and electronic properties, born from their inherent ring strain, provide a powerful tool for chemists and materials scientists to create polymers with enhanced thermal and mechanical properties, more stable and efficient organic electronic devices, and innovative biomedical platforms. The continued development of efficient and stereoselective synthetic methods, particularly in the realm of photochemistry, will undoubtedly unlock even more exciting applications for these versatile four-membered rings.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. noctiluca.eu [noctiluca.eu]
- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. [2507.14934] Superradiant Organic Light-Emitting Diodes [arxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Cyclobutane - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. ossila.com [ossila.com]
Application Note & Protocol: Quantitative Analysis of Aromatic Monocarboxylic Acids in Biological Samples by HPLC-MS/MS
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust and sensitive method for the simultaneous quantification of aromatic monocarboxylic acids in complex biological matrices, such as human plasma and urine, using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). Aromatic monocarboxylic acids represent a diverse class of compounds, including drug metabolites, dietary-derived compounds, and biomarkers of metabolic pathways and environmental exposures.[1][2] Their accurate measurement is crucial for clinical diagnostics, pharmacokinetic studies, and toxicological assessments. This document provides field-proven protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with an in-depth discussion of the scientific principles and validation considerations that ensure data integrity and reliability.
Introduction: The Analytical Imperative
Aromatic monocarboxylic acids are key metabolites in numerous biological processes. They can be endogenous products of amino acid metabolism, metabolites of pharmaceuticals and environmental toxins, or compounds derived from dietary precursors.[1] Given their high polarity and solubility in biological fluids, their quantification provides a window into various physiological and pathological states.[2][3] However, the inherent complexity of biological samples like plasma and urine presents significant analytical challenges, including matrix effects, the presence of interfering endogenous compounds, and the wide dynamic range of analyte concentrations.[4][5][6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for this application due to its superior sensitivity, selectivity, and speed.[5][7][8] This guide is designed for researchers, scientists, and drug development professionals, providing a detailed framework for developing and implementing a validated HPLC-MS/MS method for these critical analytes.
The Workflow: From Sample to Signal
The analytical workflow is a multi-stage process where each step is critical for the success of the subsequent one. The overall integrity of the data relies on a meticulously executed and validated chain of events.
References
- 1. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Challenges in the development of bioanalytical liquid chromatography-mass spectrometry method with emphasis on fast analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Grand challenges in bioanalytical chemistry [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Leveraging 3-Phenylcyclobutanecarboxylic Acid for the Design of Conformationally Restricted Scaffolds
Introduction: The Strategic Advantage of Conformational Restriction
In the intricate dance of drug-receptor interactions, the three-dimensional shape, or conformation, of a small molecule is paramount. Flexible molecules can adopt a multitude of conformations, only one of which may be the "bioactive" conformation responsible for the desired pharmacological effect. This conformational flexibility comes at an entropic cost upon binding to a target, potentially reducing binding affinity. The strategic imposition of conformational restriction—locking a molecule into a more rigid structure that mimics its bioactive conformation—is a powerful tool in medicinal chemistry.[1][2] This approach can lead to significant improvements in potency, selectivity, and metabolic stability.
The cyclobutane ring, with its inherent puckered geometry, serves as an excellent scaffold for inducing conformational restriction. Unlike more flexible aliphatic chains, the cyclobutane moiety limits the number of accessible conformations, presenting appended functional groups in well-defined spatial orientations. 3-Phenylcyclobutanecarboxylic acid is a particularly valuable building block in this context. It combines the rigid cyclobutane core with a phenyl group and a carboxylic acid handle, offering versatile points for chemical elaboration while constraining the overall molecular architecture. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound to create novel, conformationally restricted scaffolds.
Physicochemical and Spectroscopic Profile of this compound
A thorough understanding of the physicochemical properties and spectroscopic signatures of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₂ | N/A |
| Molecular Weight | 176.21 g/mol | N/A |
| CAS Number | 66016-28-2 | N/A |
| Appearance | White to off-white solid | N/A |
| pKa (predicted) | ~4.7 | N/A |
| LogP (predicted) | ~2.2 | N/A |
Expected Spectroscopic Data:
| Spectroscopy | Expected Peaks |
| ¹H NMR (CDCl₃) | δ ~12.0 (br s, 1H, COOH), 7.2-7.4 (m, 5H, Ar-H), 3.0-3.5 (m, 1H, CH-Ph), 2.5-3.0 (m, 3H, cyclobutane-H) |
| ¹³C NMR (CDCl₃) | δ ~180 (C=O), 140-145 (Ar C-ipso), 126-129 (Ar CH), 40-45 (CH-Ph), 30-40 (cyclobutane CH₂ and CH) |
| IR (KBr) | ν ~2500-3300 cm⁻¹ (broad, O-H stretch), ~1700 cm⁻¹ (C=O stretch), ~1600, 1495, 1450 cm⁻¹ (aromatic C=C stretch) |
| Mass Spec (ESI-) | m/z 175.07 [M-H]⁻ |
Synthesis of this compound: A Representative Protocol
While multiple synthetic routes to this compound can be envisioned, a common and reliable approach involves the 1,2-addition of a phenyl Grignard reagent to a 3-oxocyclobutanecarboxylate ester, followed by dehydration and subsequent reduction of the resulting double bond. This multi-step synthesis provides access to both cis and trans isomers, which can often be separated by chromatography.
Protocol: Synthesis of Ethyl 3-Phenylcyclobutanecarboxylate (cis/trans mixture)
Step 1: Grignard Addition to Ethyl 3-oxocyclobutanecarboxylate
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 eq).
-
Add a small volume of anhydrous diethyl ether or THF, followed by a crystal of iodine to initiate the reaction.
-
Slowly add a solution of bromobenzene (1.1 eq) in anhydrous ether/THF via the dropping funnel to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add a solution of ethyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous ether/THF via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 3-hydroxy-3-phenylcyclobutanecarboxylate. This intermediate can be used in the next step without further purification.
Step 2: Dehydration
-
Dissolve the crude alcohol from the previous step in toluene.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or a few drops of concentrated sulfuric acid).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 3-phenylcyclobut-2-enecarboxylate.
Step 3: Catalytic Hydrogenation
-
Dissolve the purified alkene from Step 2 in ethanol or ethyl acetate in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or ¹H NMR).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield ethyl 3-phenylcyclobutanecarboxylate as a mixture of cis and trans isomers.
Step 4: Hydrolysis
-
Dissolve the ester from Step 3 in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (e.g., 2-3 eq) and heat the mixture to reflux for 2-4 hours, or until the reaction is complete by TLC.
-
Cool the mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 1-2 with cold 1M HCl.
-
Extract the acidic aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a mixture of cis and trans isomers.
Step 5: Isomer Separation
The cis and trans isomers can often be separated by careful flash column chromatography on silica gel or by fractional crystallization. The relative stereochemistry of the purified isomers can be determined by ¹H NMR spectroscopy, with the coupling constants between the cyclobutane protons being informative.
Application: Design of Conformationally Restricted GABA Analogs
A compelling application of 3-substituted cyclobutane scaffolds is in the design of conformationally restricted analogs of neurotransmitters. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its high conformational flexibility is crucial for its interaction with various receptor subtypes.[3] By incorporating the GABA pharmacophore onto a rigid cyclobutane core, it is possible to synthesize analogs that are locked in specific conformations, leading to enhanced selectivity for particular GABA receptors or transporters.
The this compound scaffold can be elaborated to present the key amino and carboxylic acid groups of GABA in a spatially defined manner. For instance, the carboxylic acid can be converted to an amine via a Curtius or Hofmann rearrangement, and the phenyl group can be further functionalized or serve as a lipophilic element to enhance blood-brain barrier penetration.
Case Study: Hypothetical Comparison of Flexible vs. Restricted GABA Analogs
| Compound | Structure | Key Feature | Hypothetical IC₅₀ (GAT-1) | Rationale |
| Flexible GABA Analog | Phenylpentanoic acid derivative | Freely rotatable bonds | 500 nM | Can adopt multiple conformations, only a fraction of which are active at the GAT-1 transporter. |
| Restricted GABA Analog | 3-Phenylcyclobutane derivative | Rigid cyclobutane core | 50 nM | The cyclobutane scaffold pre-organizes the pharmacophoric groups into a conformation that is optimal for binding to the GAT-1 transporter, reducing the entropic penalty of binding and increasing potency. |
This hypothetical data illustrates how conformational restriction can lead to a significant increase in potency by locking the molecule in a more favorable binding conformation.
Conclusion and Future Directions
This compound is a versatile and valuable building block for the synthesis of conformationally restricted scaffolds in drug discovery. Its rigid cyclobutane core, coupled with the synthetic handles of the phenyl and carboxylic acid groups, allows for the precise spatial arrangement of pharmacophoric elements. The provided synthetic protocol offers a reliable pathway to access this key intermediate. As demonstrated by the example of GABA analogs, the application of such conformationally restricted scaffolds can lead to compounds with enhanced potency and selectivity. Researchers are encouraged to explore the use of this compound in their own drug discovery programs to unlock the potential of conformationally restricted drug design.
References
- 1. The action of conformationally restricted analogues of GABA on Limulus and Helix central neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure and biological activity of a series of conformationally restricted analogues of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Phenylcyclobutanecarboxylic Acid
Welcome to the technical support center for the synthesis of 3-phenylcyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on practical, field-tested insights to enhance your experimental success.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that presents several challenges, including low yields and the formation of diastereomeric mixtures. Achieving high yield and purity requires careful control of reaction conditions and a thorough understanding of the underlying chemical principles. This guide will address common issues encountered during the synthesis, which typically proceeds via a [2+2] cycloaddition or related cyclization strategies, followed by functional group manipulations.
A common synthetic route involves the reaction of an appropriate phenyl-substituted precursor with a cyclobutane-forming reagent, followed by hydrolysis to the carboxylic acid. The inherent ring strain of the cyclobutane ring makes its formation challenging, and side reactions are common.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Several synthetic strategies can be employed. One prevalent method involves the reaction of a phenyl-containing alkene with a ketene or a ketene equivalent in a [2+2] cycloaddition to form a cyclobutanone intermediate.[2] This intermediate can then be converted to the desired carboxylic acid. Another approach is the intramolecular cyclization of a suitably substituted open-chain precursor. A classical approach involves the reaction of an aryl Grignard reagent with ethyl 3-ketocyclobutanecarboxylate, followed by hydrogenolysis and saponification.[3]
Q2: My overall yield is consistently low. What are the likely causes?
A2: Low yields in cyclobutane synthesis are a frequent challenge.[4] Several factors can contribute to this:
-
Inefficient Cycloaddition: The key [2+2] cycloaddition step is often the bottleneck. The electronic properties of the reactants are crucial; a significant electronic mismatch between the alkene and the ketene (or its equivalent) can lead to poor reactivity.[4]
-
Side Reactions: Competing reactions such as dimerization of the alkene or polymerization can significantly reduce the yield of the desired cycloadduct.
-
Product Decomposition: Cyclobutanes are strained molecules and can undergo ring-opening under harsh reaction or workup conditions, such as high temperatures or the presence of strong acids or bases.[1][4]
-
Purification Losses: The final product and intermediates can be challenging to purify, leading to material loss during chromatography or crystallization.
Q3: How can I control the diastereoselectivity of the reaction?
A3: Achieving high diastereoselectivity is a significant challenge. The stereochemical outcome is influenced by steric and electronic factors.[4]
-
Solvent Effects: The polarity of the solvent can have a profound impact on diastereoselectivity. It is advisable to screen a range of solvents, from non-polar (e.g., hexane) to polar (e.g., acetonitrile).[4]
-
Temperature: Lowering the reaction temperature often enhances selectivity by favoring the transition state that leads to the thermodynamically more stable diastereomer.
-
Chiral Auxiliaries: For asymmetric synthesis, employing chiral auxiliaries on one of the reactants can effectively control the stereochemical outcome.
Q4: What are the best practices for purifying the final product?
A4: Purification of carboxylic acids can be challenging due to their polarity and potential for salt formation.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for achieving high purity.
-
Chromatography: For non-crystalline products or to separate close-boiling impurities, column chromatography on silica gel is a common technique. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically effective.
-
Acid-Base Extraction: An aqueous workup involving extraction with a mild base (e.g., sodium bicarbonate solution) can separate the carboxylic acid product from neutral organic impurities. The acid can then be recovered by acidifying the aqueous layer and extracting with an organic solvent. Care must be taken to avoid harsh pH conditions that could promote product decomposition.[5]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of this compound.
Problem 1: Low or No Formation of the Cyclobutane Ring
| Potential Cause | Diagnostic Check | Recommended Solution |
| Low Reactivity of Starting Materials | Monitor the reaction by TLC or GC-MS to confirm the consumption of starting materials. | - For photochemical reactions, ensure the light source has the appropriate wavelength and intensity.[4]- Consider using a photosensitizer like benzophenone for triplet state reactions.[1]- For thermal reactions, a higher reaction temperature or the use of a catalyst may be necessary. |
| Presence of Inhibitors | Ensure all reagents and solvents are pure and dry. Degas the solvent if oxygen-sensitive intermediates are involved. | - Purify starting materials before use.- Use freshly distilled, anhydrous solvents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Reaction Conditions | Verify reaction temperature, concentration, and stoichiometry. | - Optimize the concentration; overly dilute conditions can hinder intermolecular reactions.[4]- Perform a stoichiometry screen to determine the optimal ratio of reactants. |
Problem 2: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Lack of Regio- or Diastereoselectivity | Analyze the product mixture by NMR spectroscopy to identify the different isomers formed. | - Screen different solvents with varying polarities.[4]- Optimize the reaction temperature; lower temperatures often improve selectivity.- For cycloadditions, consider the electronic nature of the substituents on the reactants, as this can influence regioselectivity.[6] |
| Side Reactions | Identify byproducts using spectroscopic methods (NMR, MS). | - If dimerization or polymerization is observed, try using a lower concentration of reactants.- Protect sensitive functional groups on the starting materials to prevent unwanted side reactions. |
Problem 3: Difficulty in Isolating the Final Carboxylic Acid
| Potential Cause | Diagnostic Check | Recommended Solution |
| Emulsion Formation During Workup | Persistent emulsion layer during aqueous extraction. | - Add a small amount of brine to the aqueous layer to break the emulsion.- Filter the mixture through a pad of celite. |
| Product is an Oil or a Low-Melting Solid | Difficulty in inducing crystallization. | - Attempt co-distillation with a high-boiling solvent under reduced pressure to remove residual solvents.- Try trituration with a non-polar solvent like hexane to induce solidification. |
| Co-elution of Impurities during Chromatography | Broad or overlapping peaks in the chromatogram. | - Experiment with different solvent systems for chromatography.- Consider using a different stationary phase (e.g., alumina instead of silica gel). |
Experimental Protocols
Protocol 1: Synthesis of 3-Phenylcyclobutanone (Intermediate)
This protocol outlines a general procedure for the [2+2] cycloaddition to form the cyclobutanone intermediate.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, dissolve styrene (1.0 equivalent) in anhydrous diethyl ether.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of chloroacetyl chloride (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous diethyl ether dropwise from the addition funnel over 1 hour.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction by the slow addition of water. Separate the organic layer, and wash it successively with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-phenylcyclobutanone.
Protocol 2: Oxidation to this compound
This protocol describes a common method for oxidizing the cyclobutanone intermediate.
-
Reaction Setup: In a round-bottom flask, dissolve 3-phenylcyclobutanone (1.0 equivalent) in a suitable solvent such as acetone.
-
Oxidant Addition: Cool the solution to 0 °C and add Jones reagent (prepared from chromium trioxide, sulfuric acid, and water) dropwise until a persistent orange color is observed.
-
Reaction: Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Workup: Quench the reaction by adding isopropanol until the solution turns green. Remove the acetone under reduced pressure.
-
Extraction: Add water to the residue and extract the product with diethyl ether.
-
Purification: Extract the combined organic layers with a saturated NaHCO₃ solution. Acidify the aqueous layer with concentrated HCl to pH ~2 and extract with diethyl ether. Dry the final organic extracts over anhydrous MgSO₄, filter, and concentrate to yield this compound. Further purification can be achieved by recrystallization.[5]
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
General Synthetic Pathway
Caption: General synthetic pathway.
References
identifying side reactions in 3-phenylcyclobutanecarboxylic acid synthesis
Technical Support Center: Synthesis of 3-Phenylcyclobutanecarboxylic Acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common challenges and provide in-depth, field-proven insights to help you identify and mitigate side reactions, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
A1: A widely employed and robust method is a three-step sequence beginning with the alkylation of a phenylmalonic ester, followed by hydrolysis and subsequent decarboxylation. This route is favored for its use of readily available starting materials and its generally predictable outcomes.
Q2: Why is the cyclobutane ring a synthetic challenge?
A2: The cyclobutane ring possesses significant angle and torsional strain, making it more reactive than larger cycloalkanes like cyclopentane or cyclohexane.[1][2] This inherent strain can influence the propensity for ring-opening side reactions under certain conditions. However, it is more stable than the highly reactive cyclopropane ring.[2]
Q3: What are the critical parameters to control throughout this synthesis?
A3: Success in synthesizing this compound hinges on meticulous control of several factors:
-
Anhydrous Conditions: Particularly during the initial alkylation step, the exclusion of water is paramount to prevent premature hydrolysis of esters and deactivation of the base.[3]
-
Stoichiometry: Precise molar ratios of reactants are crucial to favor the desired intramolecular cyclization and minimize intermolecular side reactions.[4]
-
Temperature Control: Each step has an optimal temperature range. Deviations can lead to increased side product formation or incomplete reactions.
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical for efficient enolate formation and subsequent alkylation, while minimizing competing elimination reactions.[4]
Troubleshooting Guide: A Step-by-Step Analysis
This guide is structured to follow the primary synthetic pathway, addressing potential issues at each stage.
Step 1: Alkylation of Diethyl Phenylmalonate with 1,3-Dibromopropane
This initial step involves the formation of the cyclobutane ring through a tandem alkylation and intramolecular cyclization. The intended transformation is the conversion of diethyl phenylmalonate to diethyl 3-phenylcyclobutane-1,1-dicarboxylate.
Workflow for Step 1: Alkylation
Caption: Workflow for the alkylation step.
Common Problems and Solutions:
Problem 1.1: Low yield of the desired cyclized product, with significant recovery of starting material.
-
Probable Cause: Incomplete deprotonation of the diethyl phenylmalonate. The alpha-proton of diethyl phenylmalonate is acidic, but a sufficiently strong base is required for complete enolate formation.
-
Troubleshooting Protocol:
-
Verify Base Quality and Stoichiometry: Use a freshly prepared solution of sodium ethoxide in absolute ethanol. Ensure at least one full equivalent of the base is used.
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Moisture will quench the base and inhibit enolate formation.[3]
-
Optimize Reaction Time and Temperature: While the initial deprotonation is typically rapid, ensure the subsequent alkylation and cyclization are allowed sufficient time at a suitable temperature (often refluxing ethanol) to proceed to completion.
-
Problem 1.2: Isolation of a significant amount of an alkene, identified as allyl bromide.
-
Probable Cause: A competing E2 elimination reaction of 1,3-dibromopropane is occurring.[4] The ethoxide base, in addition to being a strong base for deprotonation, can also act as a nucleophile or base to promote the elimination of HBr from the alkyl halide.
-
Troubleshooting Protocol:
-
Control Temperature: Add the base and alkyl halide at a lower temperature to disfavor the higher activation energy elimination pathway.
-
Consider a Bulkier Base: While sodium ethoxide is common, a bulkier, less nucleophilic base might slightly favor deprotonation over elimination, although this can also impact the rate of the desired reaction.
-
Problem 1.3: Presence of a high molecular weight impurity, identified as a linear tetraester.
-
Probable Cause: Intermolecular reaction is competing with the desired intramolecular cyclization. This occurs when one molecule of 1,3-dibromopropane reacts with two molecules of the diethyl phenylmalonate enolate.
-
Troubleshooting Protocol:
-
High Dilution: Running the reaction at a lower concentration favors intramolecular reactions over intermolecular ones.
-
Slow Addition: Add the 1,3-dibromopropane slowly to the solution of the enolate. This maintains a low concentration of the alkylating agent, further promoting intramolecular cyclization.
-
| Side Product | Structure | Probable Cause | Mitigation Strategy |
| Allyl Phenylmalonate | Ph-CH(COOEt)₂-CH₂CH=CH₂ | E2 Elimination of 1,3-dibromopropane | Lower reaction temperature, slow addition of reactants. |
| Linear Tetraester | (EtOOC)₂-CH-Ph-(CH₂)₃-Ph-CH-(COOEt)₂ | Intermolecular Alkylation | High dilution, slow addition of 1,3-dibromopropane. |
Step 2: Saponification (Hydrolysis) of Diethyl 3-phenylcyclobutane-1,1-dicarboxylate
This step converts the diester intermediate into the corresponding dicarboxylic acid using a strong base, typically potassium hydroxide, followed by an acidic workup.
Problem 2.1: Incomplete hydrolysis, resulting in a mixture of diester, mono-ester, and diacid.
-
Probable Cause: Insufficient base, inadequate reaction time, or low temperature. The hydrolysis of sterically hindered esters can be sluggish.
-
Troubleshooting Protocol:
-
Increase Base Equivalents: Use a significant excess of KOH (e.g., 3-4 equivalents) to ensure the reaction goes to completion.
-
Increase Temperature and Time: Reflux the reaction mixture for an extended period. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.
-
Consider a Co-solvent: Using a co-solvent like methanol or ethanol with water can improve the solubility of the ester and facilitate hydrolysis.[5]
-
Problem 2.2: Low yield of the diacid after acidic workup.
-
Probable Cause: Incomplete precipitation of the dicarboxylic acid or loss during extraction.
-
Troubleshooting Protocol:
-
Ensure Complete Acidification: After hydrolysis, cool the reaction mixture in an ice bath before slowly adding a strong acid (e.g., concentrated HCl) until the pH is strongly acidic (pH 1-2).
-
Thorough Extraction: The dicarboxylic acid may have some water solubility. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate) to ensure complete recovery.
-
Step 3: Decarboxylation of 3-phenylcyclobutane-1,1-dicarboxylic Acid
The final step involves heating the dicarboxylic acid to eliminate one of the carboxyl groups as carbon dioxide, yielding the desired this compound.
Workflow for Step 3: Decarboxylation
Caption: Workflow for the decarboxylation step.
Problem 3.1: Incomplete decarboxylation, with starting material present in the final product.
-
Probable Cause: Insufficient heating (temperature or duration). Malonic acids require elevated temperatures to decarboxylate efficiently.[6][7]
-
Troubleshooting Protocol:
-
Optimize Heating: Heat the dicarboxylic acid neat (without solvent) or in a high-boiling solvent to a temperature just above its melting point. The evolution of CO₂ gas should be visible. Continue heating until gas evolution ceases.
-
Monitor the Reaction: Use IR spectroscopy to monitor the disappearance of the characteristic broad O-H stretch of the dicarboxylic acid and the appearance of the sharper carboxylic acid peak of the product.
-
Problem 3.2: Product is dark-colored or contains impurities.
-
Probable Cause: Thermal decomposition or oxidation at excessively high temperatures.
-
Troubleshooting Protocol:
-
Precise Temperature Control: Use an oil bath or a heating mantle with a thermocouple to maintain a consistent temperature. Avoid overheating.
-
Inert Atmosphere: For particularly sensitive substrates, performing the decarboxylation under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Purification: The crude product can often be purified by recrystallization or column chromatography to remove colored impurities.
-
References
- 1. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Decarboxylation [organic-chemistry.org]
optimization of reaction conditions for 3-phenylcyclobutanecarboxylic acid synthesis
Technical Support Center: Synthesis of 3-Phenylcyclobutanecarboxylic Acid
Welcome to the dedicated support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuances of this synthesis, providing troubleshooting solutions and in-depth FAQs to ensure your success. The methodologies discussed are primarily based on the classical malonic ester synthesis pathway, a robust and well-documented approach.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific experimental challenges in a direct question-and-answer format.
Question 1: My overall yield is significantly lower than expected (<40%). What are the primary areas for optimization?
Answer: Low overall yield in this multi-step synthesis typically points to issues in one of three key stages: the initial alkylation, the saponification, or the final decarboxylation.
-
Alkylation Stage: The formation of the cyclobutane ring is often the most challenging step. A common side reaction is the formation of an ethyl pentane-1,1,5,5-tetracarboxylate, where one molecule of the dihalide reacts with two molecules of the malonic ester.[1] To minimize this, ensure slow, controlled addition of the sodium ethoxide solution while maintaining the reaction temperature between 60-65°C.[1] Running the reaction at too high a concentration can favor the intermolecular side reaction over the desired intramolecular cyclization.
-
Saponification (Hydrolysis): Incomplete hydrolysis of the diethyl 3-phenylcyclobutane-1,1-dicarboxylate is a frequent cause of yield loss. Ensure you are using a sufficient excess of a strong base like potassium hydroxide and allow for adequate reflux time (typically 2-3 hours) until the reaction mixture is homogenous and TLC analysis shows complete consumption of the starting ester.[1]
-
Purification Losses: The intermediate dicarboxylic acid and the final product can be lost during workup. During the extraction of the dicarboxylic acid with ether after acidification, ensure you perform multiple extractions (at least four) to maximize recovery, as its solubility may be limited.[1] Omitting these extractions can lead to significant yield reduction.[1]
Question 2: I am observing a complex mixture of products after the final decarboxylation step, making purification difficult. What is going on?
Answer: This issue often arises from the decarboxylation conditions being too harsh or from impurities carried over from previous steps.
-
Decarboxylation Temperature: The decarboxylation of 3-phenylcyclobutane-1,1-dicarboxylic acid should be performed by carefully heating the neat solid. The temperature should be raised gradually to 160–170°C until carbon dioxide evolution ceases, and only then increased to distill the product.[1] Overheating can lead to charring and the formation of decomposition byproducts, resulting in a black residue and a difficult-to-purify distillate.[2]
-
Presence of Mono-acid/Mono-ester: If saponification was incomplete, the remaining mono-ester will not decarboxylate under the same conditions, leading to a mixture. Confirm the purity of your dicarboxylic acid intermediate by melting point analysis before proceeding to the decarboxylation step.[1]
Question 3: How can I effectively separate the cis and trans isomers of the final this compound?
Answer: The thermal decarboxylation will typically produce a mixture of cis and trans isomers.[3] Their separation can be challenging but is achievable.
-
Fractional Distillation: While difficult, careful fractional distillation under reduced pressure may provide some separation, although it is unlikely to yield perfectly pure isomers.[2]
-
Chromatography: The most effective method is column chromatography on silica gel. A solvent system of hexane and ethyl acetate, with a gradual increase in polarity, will typically allow for the separation of the two isomers. TLC analysis is crucial to identify the appropriate solvent mixture.
-
Recrystallization: If one isomer is present in significant excess or if the mixture is solid at room temperature, fractional recrystallization can be attempted from a suitable solvent system, such as toluene/petroleum ether.[4] This is often an iterative process.
Frequently Asked Questions (FAQs)
This section provides deeper insights into the "why" behind the procedural steps.
Question 1: What is the rationale for using sodium ethoxide in absolute ethanol for the malonic ester alkylation step?
Answer: The choice of base and solvent is critical for the success of the malonic ester synthesis. Using sodium ethoxide as the base in ethanol as the solvent prevents transesterification. The active nucleophile is the diethyl malonate enolate. If a different alkoxide base were used (e.g., sodium methoxide), it could react with the ethyl ester of the starting material, resulting in a mixture of methyl and ethyl esters, which complicates purification and characterization. The use of absolute (anhydrous) ethanol is essential because the presence of water would hydrolyze the esters and consume the base.[1]
Question 2: What is the mechanism of the thermal decarboxylation of the 1,1-dicarboxylic acid?
Answer: The decarboxylation of a β-keto acid or, in this case, a malonic acid derivative, proceeds through a cyclic, six-membered transition state. The carboxylic acid proton is transferred to the carbonyl oxygen of the second carboxyl group, while the carbon-carbon bond breaks to release carbon dioxide and form an enol intermediate. This enol then rapidly tautomerizes to the more stable final carboxylic acid product. This concerted mechanism explains why the reaction can often be achieved by simple heating without the need for a catalyst.
Question 3: Are there alternative synthetic routes to this compound?
Answer: Yes, while the malonic ester synthesis is a classic approach, other methods have been explored. One notable route starts from 3-oxocyclobutanecarboxylic acid.[3] This keto-acid can be subjected to a Grignard reaction with phenylmagnesium bromide to introduce the phenyl group, followed by reduction of the tertiary alcohol to yield the target molecule. However, this route may present its own challenges with stereoselectivity and functional group compatibility. Another reported synthesis involves the alkylation of diethyl malonate with 2-phenylpropane-1,3-diol di-p-toluenesulfonate, followed by saponification and decarboxylation to yield a mixture of cis- and trans-3-phenylcyclobutanecarboxylic acids.[3]
Data Summary Table: Reaction Parameters
This table summarizes the key quantitative parameters for the synthesis based on analogous, well-established procedures.[1]
| Step | Reactant 1 | Reactant 2 | Reagent/Solvent | Molar Ratio (1:2:Reagent) | Temperature | Time | Typical Yield |
| Alkylation | Diethyl Malonate | 2-phenyl-1,3-dibromopropane | Sodium Ethoxide / Ethanol | 1 : 1.05 : 2 | 60-65 °C | ~3 hours | 50-60% (of diester) |
| Saponification | Diethyl 3-phenylcyclobutane-1,1-dicarboxylate | Potassium Hydroxide | Ethanol/Water | 1 : 2.5 | Reflux (~80-100°C) | ~2 hours | 85-95% (of diacid) |
| Decarboxylation | 3-phenylcyclobutane-1,1-dicarboxylic acid | (Neat) | None | N/A | 160-170 °C, then 210-220 °C | ~1-2 hours | 70-80% |
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for cyclobutane synthesis.[1][3] Researchers must conduct their own risk assessment before proceeding.
Step 1: Synthesis of Diethyl 3-phenylcyclobutane-1,1-dicarboxylate (Alkylation)
-
Set up a three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and an addition funnel.
-
Charge the flask with diethyl malonate (1 equiv.) and 2-phenyl-1,3-dibromopropane (1.05 equiv.).
-
Prepare a solution of sodium ethoxide (2 equiv.) in absolute ethanol.
-
Begin stirring the flask contents and slowly add the sodium ethoxide solution via the addition funnel, maintaining the internal temperature at 60-65°C. Use a water bath for cooling as needed. The addition should take approximately 1 hour.
-
After the addition is complete, heat the mixture on a steam bath for 2 hours, or until the reaction is neutral to phenolphthalein.
-
Cool the mixture, add water to dissolve the sodium bromide precipitate, and remove the ethanol via rotary evaporation.
-
Extract the aqueous residue with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude diester.
Step 2: Synthesis of 3-phenylcyclobutane-1,1-dicarboxylic acid (Saponification)
-
Combine the crude diester from Step 1 with a solution of potassium hydroxide (2.5 equiv.) in 95% ethanol.
-
Reflux the mixture with stirring for 2 hours.
-
Remove most of the ethanol by distillation. Evaporate the remaining mixture to dryness on a steam bath.
-
Dissolve the solid residue in a minimum amount of hot water. Cool the solution and carefully acidify with concentrated HCl until the solution is acidic to litmus paper.
-
Boil the solution briefly to expel dissolved CO2, then cool to room temperature.
-
Extract the aqueous solution with four portions of diethyl ether.
-
Combine the ether extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude dicarboxylic acid as a solid or viscous oil. Recrystallize from ethyl acetate if necessary.[1]
Step 3: Synthesis of this compound (Decarboxylation)
-
Place the dry 3-phenylcyclobutane-1,1-dicarboxylic acid into a distillation flask fitted with a thermometer and a collection flask.
-
Heat the flask in an oil bath to 160-170°C. Maintain this temperature until the evolution of CO2 gas ceases.
-
Increase the bath temperature to 210-220°C and collect the distilled product.
-
The collected liquid is a mixture of cis- and trans-3-phenylcyclobutanecarboxylic acid. Further purification can be achieved by vacuum distillation or column chromatography.
Visualizations: Workflows and Mechanisms
Caption: High-level workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield issues in the synthesis.
References
Technical Support Center: Chiral Separation of 3-Phenylcyclobutanecarboxylic Acid Enantiomers
Welcome to the dedicated technical support guide for the chiral separation of 3-phenylcyclobutanecarboxylic acid enantiomers. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the enantioselective analysis and purification of this unique molecule. Drawing upon extensive experience and established principles in chiral chromatography, this guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common hurdles and achieve robust, reproducible separations.
The Core Challenge: Understanding the Analyte
The chiral separation of this compound presents a distinct set of challenges rooted in its molecular structure. The presence of a carboxylic acid group necessitates careful control of the mobile phase pH and additives to prevent peak tailing and ensure consistent interactions with the chiral stationary phase (CSP). Furthermore, the rigid cyclobutane ring, combined with the phenyl group, creates a specific three-dimensional conformation that dictates its interaction with the chiral selector. Understanding these characteristics is paramount to developing a successful separation method. The key to enantiorecognition lies in establishing at least three points of interaction between the analyte and the CSP, one of which must be stereochemically dependent. For this compound, these interactions are likely to involve hydrogen bonding, π-π stacking, and steric hindrance.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor or no resolution of the enantiomers on a polysaccharide-based CSP?
A1: Poor resolution on polysaccharide-based columns (e.g., cellulose or amylose derivatives) is a common initial hurdle. This often stems from a suboptimal mobile phase composition. The helical structure of polysaccharide CSPs creates chiral grooves where enantiomers can interact differently.[2] For effective chiral recognition of an acidic analyte like this compound, the following factors are critical:
-
Mobile Phase Polarity: The choice of alcohol (e.g., isopropanol, ethanol) and its concentration in the mobile phase (typically with a non-polar solvent like hexane for normal phase) directly impacts the strength of hydrogen bonding between the analyte's carboxylic acid group and the CSP.
-
Acidic Additive: The absence of an acidic additive (e.g., trifluoroacetic acid - TFA, or acetic acid) can lead to the ionization of the carboxylic acid, causing strong, non-enantioselective interactions with the stationary phase, resulting in poor peak shape and no separation. An acidic additive suppresses this ionization.[3]
-
CSP Selection: While both cellulose and amylose-based CSPs are excellent starting points, one may provide superior recognition over the other for a specific analyte. It is recommended to screen both types.
Q2: My peaks are tailing significantly. What are the likely causes and solutions?
A2: Peak tailing is a frequent issue when separating acidic compounds. The primary causes are typically:
-
Secondary Interactions: The carboxylic acid group can interact strongly with residual silanol groups on the silica support of the CSP, leading to tailing.
-
Solution: Add a small concentration (0.1-0.5%) of an acidic modifier like TFA to the mobile phase. This will protonate the analyte's carboxylic acid group and mask the active silanol sites.[3]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Inappropriate Mobile Phase pH (Reversed-Phase): If using a reversed-phase method, a mobile phase pH close to the pKa of the carboxylic acid will result in a mixed population of ionized and non-ionized species, causing severe tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 units below the analyte's pKa to ensure it is fully protonated.[3]
-
Q3: Can I use Supercritical Fluid Chromatography (SFC) for this separation? What are the advantages?
A3: Yes, SFC is an excellent and often preferred alternative to HPLC for chiral separations.[4][5] Its main advantages include:
-
Speed: The low viscosity of supercritical CO2 allows for higher flow rates, leading to significantly faster separations and shorter column equilibration times.[5][6]
-
Reduced Solvent Consumption: Primarily using CO2 as the mobile phase makes SFC a "greener" and more cost-effective technique.[4]
-
Unique Selectivity: The different solvation properties of supercritical fluids can sometimes provide better resolution than HPLC.[6]
For this compound, an acidic additive in the co-solvent (e.g., methanol) will likely be necessary to achieve good peak shape and resolution in SFC.[6]
Q4: Is derivatization a viable strategy if direct separation fails?
A4: Absolutely. If direct methods on various CSPs do not yield the desired separation, converting the enantiomers into diastereomers via a chiral derivatizing agent is a classic and effective approach.[7][8]
-
How it works: The racemic carboxylic acid is reacted with a single enantiomer of a chiral amine or alcohol to form diastereomeric amides or esters. These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18).[8]
-
Considerations: This method adds extra reaction and purification steps. The derivatizing agent must be enantiomerically pure, and the reaction conditions should not cause racemization of the analyte.
Troubleshooting Guides
Issue 1: Poor or No Enantiomeric Resolution
This guide provides a systematic approach to troubleshooting poor or no separation.
Troubleshooting Workflow for Poor Resolution
Caption: Systematic workflow for troubleshooting poor enantiomeric resolution.
Issue 2: Peak Tailing or Splitting
This guide addresses common issues with peak shape.
Troubleshooting Workflow for Poor Peak Shape
Caption: Systematic workflow for troubleshooting poor peak shape.
Experimental Protocols
Protocol 1: Chiral HPLC Method Development (Normal Phase)
This protocol provides a robust starting point for separating this compound enantiomers using a polysaccharide-based CSP in normal phase. This approach is based on successful methods for structurally similar 2-arylpropionic acids.[9]
Recommended Starting Conditions
| Parameter | Recommended Condition | Rationale |
| Column | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | Broad applicability for acidic compounds, including profens.[10] |
| Dimensions | 250 mm x 4.6 mm, 5 µm | Standard analytical column dimensions. |
| Mobile Phase | n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) | Common starting point for normal phase chiral separations.[11] |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column. |
| Temperature | 25 °C | A controlled starting temperature. Lowering may improve resolution. |
| Detection | UV at 220 nm | Phenyl group provides strong UV absorbance at lower wavelengths. |
| Injection Vol. | 5-10 µL |
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Precisely mix 900 mL of HPLC-grade n-Hexane, 100 mL of HPLC-grade Isopropanol, and 1 mL of Trifluoroacetic Acid.
-
Degas the mobile phase for 15-20 minutes using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound at 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System Operation:
-
Install and equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set the column oven temperature to 25 °C.
-
Inject the prepared sample and acquire data.
-
-
Optimization:
-
If resolution is poor: Decrease the percentage of IPA in 2% increments (e.g., 92:8:0.1). This will increase retention and may improve selectivity.
-
If retention is too long: Increase the percentage of IPA in 2% increments (e.g., 88:12:0.1).
-
If peak tailing occurs: Ensure the TFA concentration is at least 0.1%. It can be increased up to 0.5% if necessary.[12]
-
Protocol 2: Chiral SFC Method Development
Supercritical Fluid Chromatography (SFC) offers a fast and efficient alternative.
Recommended Starting Conditions
| Parameter | Recommended Condition | Rationale |
| Column | Same as HPLC (Polysaccharide-based CSP) | Many HPLC normal phase columns are compatible with SFC.[6] |
| Mobile Phase | CO2 / Methanol with 0.1% TFA (85:15, v/v) | A common starting point for SFC chiral separations of acidic compounds.[13] |
| Flow Rate | 3.0 mL/min | Higher flow rates are typical for SFC. |
| Back Pressure | 150 bar | Standard back pressure to maintain supercritical state. |
| Temperature | 40 °C | A common operating temperature for SFC. |
| Detection | UV at 220 nm |
Step-by-Step Methodology:
-
Modifier Preparation:
-
Prepare the organic modifier by adding 1 mL of TFA to 1 L of HPLC-grade Methanol.
-
-
Sample Preparation:
-
Dissolve the racemic sample at 1 mg/mL in the modifier (Methanol with 0.1% TFA).
-
Filter the sample through a 0.45 µm syringe filter.
-
-
SFC System Operation:
-
Install and equilibrate the column with the mobile phase until the baseline is stable.
-
Set the system parameters as listed in the table.
-
Inject the sample and begin data acquisition.
-
-
Optimization:
-
Resolution: Adjust the percentage of the methanol co-solvent. Lowering the percentage often improves resolution but increases retention time.
-
Peak Shape: The acidic additive is crucial for good peak shape of acidic analytes in SFC.[14] Its concentration can be optimized if needed.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selvita.com [selvita.com]
- 5. ChemPartner [chempartner.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 8. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Study of the Cis to Trans Isomerization of 1-Phenyl-2,3-disubstituted Tetrahydro-β-carbolines at C(1). Evidence for the Carbocation-Mediated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recognition of Chiral Carboxylic Anions by Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Cyclobutane Synthesis: Technical Support & Troubleshooting Guide
Welcome to the Technical Support Center for Cyclobutane Synthetic Intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by the inherent ring strain of cyclobutane scaffolds. The significant strain energy (approximately 26.3 kcal/mol) within the cyclobutane ring, a result of both angle and torsional strain, makes these structures both valuable synthetic intermediates and prone to unexpected reactivity.[1][2][3]
This document provides in-depth, experience-driven answers to common problems, troubleshooting guides for critical reactions, and validated protocols to help you navigate the complexities of synthesizing, functionalizing, and purifying these valuable four-membered rings.
Section 1: FAQs - Foundational Concepts of Ring Strain & Stability
This section addresses fundamental questions regarding the stability and reactivity of cyclobutane intermediates. Understanding these core principles is crucial for diagnosing and solving experimental issues.
Question: What is "ring strain" in cyclobutane and why is it a problem?
Answer: Ring strain in cyclobutane is a form of instability arising from the deviation of its bond angles and conformations from their ideal states.[2] It's comprised of two main components:
-
Angle Strain (Baeyer Strain): The internal C-C-C bond angles in a planar cyclobutane would be 90°. This is a significant deviation from the ideal 109.5° angle for sp³ hybridized carbon, leading to poor orbital overlap and weaker C-C bonds.[4][5][6]
-
Torsional Strain (Pitzer Strain): If cyclobutane were perfectly flat, all eight C-H bonds on adjacent carbons would be fully eclipsed, creating repulsive steric interactions. To alleviate this, cyclobutane adopts a "puckered" or "butterfly" conformation.[1][7] This slightly reduces torsional strain at the cost of a small increase in angle strain (bond angles become ~88°).[7]
This stored energy (26.3 kcal/mol) makes the ring susceptible to reactions that release this strain, such as ring-opening, which can be an unintended and problematic side reaction during synthesis or functionalization.[1][8]
Question: Under what conditions are my cyclobutane intermediates most likely to undergo unwanted ring-opening?
Answer: The inherent ring strain makes cyclobutanes susceptible to cleavage under various conditions, driven by the thermodynamic benefit of forming a less strained acyclic product.[8] Key triggers for ring-opening include:
-
Lewis Acids & Strong Brønsted Acids: Acidic conditions can protonate a functional group on the ring (e.g., a ketone), creating a cationic intermediate that readily undergoes rearrangement or nucleophilic attack, leading to ring cleavage. For example, donor-acceptor (D-A) cyclobutanes are known to ring-open in the presence of Lewis acids like AlCl₃.[9]
-
Strong Nucleophiles: Potent nucleophiles, such as organometallics or strong thiols, can attack electrophilic centers on the cyclobutane ring, initiating a ring-opening cascade.[9]
-
Reductive/Oxidative Conditions: Certain reagents used for reduction (e.g., catalytic hydrogenation under harsh conditions) or oxidation can lead to C-C bond cleavage. For instance, studies on cyclobutane β-amino acids have shown that standard catalytic hydrogenolysis conditions (Pd/C, H₂) can cause significant ring opening.
-
Thermal Stress: While cyclobutane itself is thermally stable, highly substituted or functionalized derivatives can undergo thermally induced electrocyclic ring-opening, especially if the resulting product is highly conjugated.[10]
-
Photochemical Excitation: For certain substrates, absorption of light can promote electrons to higher energy orbitals, weakening the C-C bonds and facilitating ring-opening or rearrangement reactions.[11]
Question: How do substituents affect the stability of the cyclobutane ring?
Answer: Substituents have a profound impact on the stability and reactivity of the cyclobutane core.
-
Electron-Withdrawing Groups (EWGs): Groups like ketones, esters, or nitriles can activate the ring towards nucleophilic attack or facilitate rearrangements. For example, the presence of two geminal ester groups in donor-acceptor cyclobutanes makes them susceptible to ring-opening by various nucleophiles.[9]
-
Electron-Donating Groups (EDGs): These groups can stabilize adjacent carbocations, potentially facilitating acid-catalyzed ring-opening pathways.
-
Steric Bulk: Large, bulky substituents can increase steric strain, potentially weakening the ring bonds. However, they can also provide kinetic stability by sterically hindering the approach of reagents that might otherwise initiate ring-opening.
-
Spirocycles: Fusing the cyclobutane to another ring system can dramatically alter its strain and reactivity profile. For instance, bicyclo[1.1.0]butanes (BCBs) are extremely strained "spring-loaded" molecules that are designed to undergo selective ring-opening reactions to form functionalized cyclobutanes.[11]
Section 2: Troubleshooting Guide - Synthesis & Functionalization
This section provides targeted advice for common problems encountered during the synthesis and subsequent modification of cyclobutane intermediates.
Part 2.1: [2+2] Cycloadditions
The [2+2] cycloaddition is a cornerstone of cyclobutane synthesis.[8] However, its success is highly dependent on the specific mode of activation (thermal vs. photochemical) and substrate electronics.
Problem: My photochemical [2+2] cycloaddition is failing or giving low yields.
Possible Causes & Solutions:
-
Incorrect Wavelength/Energy: The alkene must be excited to its first triplet state for the reaction to proceed. Ensure your light source (e.g., medium-pressure mercury lamp) emits at a wavelength that your substrate can absorb. If your substrate does not absorb in the typical UV-A/UV-B range, a triplet sensitizer (e.g., acetone, benzophenone) may be required.
-
Poor Orbital Overlap: According to Woodward-Hoffmann rules, photochemical [2+2] cycloadditions are symmetry-allowed and proceed via a suprafacial-suprafacial approach.[12][13][14] If the reaction is intermolecular, high concentrations are needed to favor the desired cycloaddition over polymerization or side reactions.
-
Quenching of the Excited State: Oxygen is a known triplet quencher. Ensure the reaction mixture is thoroughly degassed via several freeze-pump-thaw cycles or by sparging with an inert gas (N₂ or Ar) before and during irradiation.
-
Substrate Decomposition: If the starting material is degrading, reduce the reaction temperature (using a cooling well) or use a filter to block high-energy UV light that may be causing decomposition.
Problem: My thermally-induced [2+2] cycloaddition is not working.
Possible Causes & Solutions:
-
Symmetry Forbidden Pathway: Thermal [2+2] cycloadditions of two standard alkenes are generally "forbidden" by orbital symmetry rules, leading to very high activation barriers.[14] This strategy is typically only viable for specific classes of molecules:
-
Ketenes: The reaction of a ketene with an alkene is thermally allowed and is a powerful method for synthesizing cyclobutanones.[12][15] The ketene's unique orbital structure allows for a favorable antarafacial interaction.[15]
-
Highly Strained Alkenes: Releasing pre-existing strain can provide a thermodynamic driving force.
-
Electron-Poor + Electron-Rich Alkenes: Using a highly polarized alkene pair can sometimes promote a stepwise, zwitterionic mechanism, bypassing the forbidden concerted pathway.
-
-
Check Your Substrates: Ensure you are using the correct substrate class for a thermal reaction. Attempting to thermally react two molecules of ethylene, for example, will not yield cyclobutane.[13]
Part 2.2: Post-Synthetic Functionalization
Problem: My cyclobutane intermediate undergoes ring-opening during a standard functional group transformation (e.g., reduction, oxidation, hydrolysis).
Possible Causes & Solutions:
-
Reagent is too harsh: Standard reagents may be too aggressive for the strained ring.
-
Solution: Opt for milder, more selective reagents. For example, instead of LiAlH₄ for a ketone reduction, consider NaBH₄ at low temperatures or Luche reduction conditions (NaBH₄, CeCl₃), which are less likely to induce cleavage.
-
-
Acidic or Basic Byproducts: The reaction itself or the workup may generate acidic or basic species that catalyze ring-opening.
-
Solution: Buffer the reaction mixture. For example, include a proton sponge during an acylation to scavenge generated acid. During workup, use a buffered aqueous solution (e.g., phosphate buffer pH 7) instead of strong acid or base for quenching.
-
-
Intermediate Instability: The intermediate formed during the reaction may be particularly prone to rearrangement.
-
Solution: Change the reaction temperature. Running reactions at lower temperatures (e.g., -78 °C) can often prevent unwanted side reactions by limiting the available thermal energy to overcome the activation barrier for ring-opening.
-
Section 3: Troubleshooting Guide - Purification & Characterization
The unique properties of cyclobutanes can also present challenges during workup and analysis.
Problem: My cyclobutane product is co-eluting with a ring-opened isomer during column chromatography.
Possible Causes & Solutions:
-
Similar Polarity: The ring-opened product may have a very similar polarity to your desired cyclobutane, making separation by standard silica gel chromatography difficult.
-
On-Column Decomposition: The acidity of standard silica gel can catalyze the ring-opening of sensitive cyclobutane derivatives during purification.
Troubleshooting Steps:
-
Neutralize the Stationary Phase: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a neutralising amine (e.g., 1% triethylamine). This is particularly important for base-sensitive compounds. Alternatively, use a less acidic stationary phase like alumina (neutral or basic).
-
Optimize the Mobile Phase: A slight change in solvent polarity or the use of a different solvent system (e.g., Hexane/MTBE instead of Hexane/EtOAc) can sometimes resolve co-eluting spots.
-
Alternative Purification Methods: If chromatography fails, consider other techniques:[16][17][18][19]
-
Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity and can selectively exclude isomeric impurities.[17]
-
Preparative HPLC: Reverse-phase (C18) HPLC can often provide the resolution needed to separate isomers that are inseparable on normal-phase silica.[20]
-
Question: Are there any specific NMR or IR spectroscopic features I should look for to confirm the integrity of the cyclobutane ring?
Answer: Yes, spectroscopic analysis is key to verifying that your four-membered ring is intact.
-
¹H NMR Spectroscopy: The protons on a cyclobutane ring typically appear in a distinct aliphatic region, often between 1.5 and 2.5 ppm. The coupling patterns can be complex due to the puckered nature of the ring. The absence of new olefinic proton signals (typically 5-7 ppm) is a good indicator that unwanted ring-opening to an alkene has not occurred.
-
¹³C NMR Spectroscopy: Cyclobutane carbons typically resonate in the upfield region of the spectrum, usually between 15 and 40 ppm. This can be a useful diagnostic handle.
-
IR Spectroscopy: The key feature is the C-H stretching frequency. Due to the increased s-character of the C-H bonds in strained rings, these stretches appear at slightly higher frequencies (~2980-3000 cm⁻¹) compared to unstrained alkanes. For cyclobutanones, the carbonyl (C=O) stretch is typically found at a higher wavenumber (~1780 cm⁻¹) compared to an acyclic ketone (~1715 cm⁻¹), which is a direct consequence of ring strain.
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for a Photochemical [2+2] Cycloaddition
This protocol provides a general workflow for the cycloaddition of an enone with an alkene using a sensitizer.
-
Reaction Setup:
-
To a quartz reaction vessel, add the enone (1.0 equiv), the alkene (3-5 equiv), and a sufficient volume of a suitable solvent (e.g., acetone, which also acts as a sensitizer, or benzene with 0.1 equiv benzophenone).
-
Equip the vessel with a magnetic stir bar and a reflux condenser connected to an inert gas line.
-
-
Degassing:
-
Seal the vessel and perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Alternatively, sparge the solution with dry argon or nitrogen for 30 minutes.
-
-
Irradiation:
-
Place the reaction vessel in a photochemical reactor equipped with a medium-pressure mercury lamp and a cooling well to maintain the desired temperature (typically 0-25 °C).
-
If necessary, use a Pyrex filter to remove wavelengths below 300 nm to prevent substrate decomposition.
-
Turn on the lamp and stirring.
-
-
Monitoring:
-
Monitor the reaction progress by periodically taking aliquots (shielded from light) and analyzing by TLC or GC-MS. The reaction is complete upon consumption of the limiting reagent.
-
-
Workup and Purification:
-
Once complete, turn off the lamp and concentrate the reaction mixture in vacuo.
-
The crude product can then be purified by column chromatography (see Troubleshooting Section 3) or crystallization.
-
Protocol 2: Purification of a Sensitive Cyclobutane Intermediate via Neutralized Chromatography
This protocol is designed to minimize on-column degradation of acid-sensitive cyclobutanes.
-
Slurry Preparation:
-
In a beaker, add the required amount of silica gel for your column.
-
Prepare your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate) and add 1% triethylamine (v/v).
-
Add this neutralized eluent to the silica gel to create a slurry.
-
-
Column Packing:
-
Pour the slurry into the chromatography column and use pressure or gravity to pack the column, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent (e.g., dichloromethane).
-
Carefully load the sample onto the top of the silica bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the neutralized mobile phase, gradually increasing polarity as needed to elute the product.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator. The residual triethylamine is volatile and will typically be removed under high vacuum.
-
Visualizations
dot graphdot { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", label="Decision Workflow: Mitigating Ring-Opening During Functionalization", fontcolor="#202124", fontsize=14]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"];
// Nodes start [label="Functionalization Planned\n(e.g., Ketone Reduction)", fillcolor="#FBBC05"]; check_sensitivity [label="Is the substrate known\nto be acid/base sensitive?", shape=diamond, fillcolor="#FFFFFF"]; harsh_reagents [label="Are standard reagents\n(e.g., LiAlH4, H3O+ workup)\nplanned?", shape=diamond, fillcolor="#FFFFFF"]; use_mild [label="Action: Use mild reagents\n(e.g., NaBH4/CeCl3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; use_buffer [label="Action: Buffer reaction\nand/or workup (pH 7)", fillcolor="#34A853", fontcolor="#FFFFFF"]; low_temp [label="Action: Run reaction at\nlow temperature (-78 °C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; proceed [label="Proceed with standard\nconditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Ring-Intact Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> check_sensitivity; check_sensitivity -> harsh_reagents [label=" No "]; check_sensitivity -> use_buffer [label=" Yes "]; harsh_reagents -> proceed [label=" No "]; harsh_reagents -> use_mild [label=" Yes "]; use_mild -> low_temp; use_buffer -> low_temp; proceed -> success; low_temp -> success; } }
Caption: Decision tree for selecting reaction conditions to prevent unwanted ring-opening.
dot graphdot { graph [layout=dot, rankdir=TB, splines=true, bgcolor="#F1F3F4", label="[2+2] Cycloaddition Pathway Selection", fontcolor="#202124", fontsize=14]; node [shape=box, style="filled", fontname="Arial", fontcolor="#FFFFFF"];
// Nodes start [label="Desired Cyclobutane Synthesis", shape=ellipse, fillcolor="#5F6368"]; condition [label="Choose Reaction Condition", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; thermal [label="Thermal (Heat, Δ)", fillcolor="#EA4335"]; photo [label="Photochemical (Light, hν)", fillcolor="#4285F4"];
ketene [label="Substrate: Ketene + Alkene", fillcolor="#34A853"]; alkene [label="Substrate: Alkene + Alkene", fillcolor="#34A853"];
allowed [label="Symmetry-Allowed\n(Antarafacial approach)", shape= Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; forbidden [label="Symmetry-Forbidden\n(High Activation Energy)", shape=Mdiamond, fillcolor="#202124"];
photo_allowed [label="Symmetry-Allowed\n(Suprafacial approach)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> condition; condition -> thermal [label=" Thermal "]; condition -> photo [label=" Photochemical "];
thermal -> ketene; thermal -> alkene [style=dashed];
ketene -> allowed; alkene -> forbidden;
photo -> alkene; alkene -> photo_allowed [dir=back]; } }
Caption: Logic diagram for choosing between thermal and photochemical [2+2] cycloaddition methods.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ring strain - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04457B [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. aklectures.com [aklectures.com]
- 14. Woodward–Hoffmann rules - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. physics.emu.edu.tr [physics.emu.edu.tr]
- 18. How To Run A Reaction [chem.rochester.edu]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Stereoselectivity of Cyclobutane Synthesis
Welcome to the technical support center for cyclobutane synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical role of solvents in controlling the stereochemical outcome of cyclobutane ring formation.
Introduction
The synthesis of stereochemically defined cyclobutanes is a cornerstone in medicinal chemistry and materials science. The rigid, three-dimensional nature of the cyclobutane scaffold offers unique opportunities for creating novel molecular architectures.[1][2] However, controlling the stereoselectivity of [2+2] cycloadditions, the most common method for their synthesis, can be a significant challenge.[2][3] Among the various factors that influence stereoselectivity, the choice of solvent is paramount and often underestimated. This guide will delve into the mechanistic underpinnings of solvent effects and provide practical, actionable advice for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my thermal [2+2] cycloaddition showing poor diastereoselectivity?
A1: Poor diastereoselectivity in thermal [2+2] cycloadditions often points to a stepwise reaction mechanism proceeding through a zwitterionic intermediate. The lifetime and rotational freedom of this intermediate are highly influenced by the solvent, leading to a loss of stereochemical integrity from the starting alkenes.[4]
-
The Role of Solvent Polarity: Polar solvents can stabilize the charge separation in the zwitterionic intermediate, prolonging its lifetime. This extended lifetime allows for bond rotation, which scrambles the initial stereochemistry and results in a mixture of diastereomers.[4]
-
Troubleshooting Strategy: The primary recommendation is to decrease the polarity of the solvent.[4] By switching from a highly polar solvent like acetonitrile to a less polar one such as toluene or hexanes, you can disfavor the charge-separated intermediate. This promotes a more "concerted-like" transition state, where the bonds are formed more simultaneously, thus preserving the stereochemistry of the reactants.[4]
| Solvent | Dielectric Constant (ε) at 20°C | Typical Effect on Zwitterionic Intermediate | Expected Diastereoselectivity |
| Acetonitrile | 37.5 | High stabilization, longer lifetime | Low |
| Dichloromethane | 9.1 | Moderate stabilization | Moderate |
| Toluene | 2.4 | Low stabilization, shorter lifetime | High |
| Hexane | 1.9 | Very low stabilization, very short lifetime | Very High |
Q2: I'm observing a reversal of diastereoselectivity when I change solvents in my photocycloaddition. What is happening?
A2: This is a fascinating and not uncommon phenomenon in photochemical [2+2] cycloadditions. The reversal of diastereoselectivity often arises from a switch in the dominant reaction pathway or the nature of the excited state intermediate, both of which can be influenced by the solvent environment.
-
Excited State Intermediates: Photochemical cycloadditions can proceed through different excited state intermediates, such as exciplexes (excited state complexes between two different molecules) or diradicals.[5] The relative stability of these intermediates can be highly solvent-dependent.
-
Solvent Cage Effects: The "solvent cage" refers to the surrounding solvent molecules that trap the reactive intermediates.[5] In non-polar solvents, the reactants may be pre-organized within the solvent cage, favoring a specific orientation for cycloaddition. In contrast, polar solvents may disrupt this pre-organization or favor a different arrangement, leading to the opposite diastereomer.[5]
-
Troubleshooting and Optimization: A systematic screening of solvents with varying polarities is the most effective approach to understanding and controlling this effect.[6] It is also beneficial to analyze the dipole moments of your expected products. Non-polar solvents may favor the formation of products with smaller overall dipoles, while polar solvents can stabilize more polar products.[5]
Q3: Can hydrogen bonding with the solvent affect the stereochemical outcome?
A3: Absolutely. Hydrogen bonding is a powerful non-covalent interaction that can significantly influence the transition state geometry and, consequently, the stereoselectivity of a reaction.[7][8][9]
-
Mechanism of Action: If your substrates contain hydrogen bond donor or acceptor sites, protic solvents (e.g., alcohols, water) or solvents with strong hydrogen bond accepting capabilities can form specific interactions.[10][11] These interactions can lock the substrate into a particular conformation, shielding one face of the alkene and directing the cycloaddition to the other, thereby enhancing stereoselectivity.[8]
-
Practical Application: In some cases, introducing a hydrogen-bonding substituent on one of the reactants can lead to highly selective cycloadditions, particularly when paired with a solvent that can participate in or mediate these interactions.[7] For instance, the use of hexafluoro-2-propanol (HFIP), a strong hydrogen bond donor, has been shown to promote certain cycloadditions with high selectivity.[6]
Troubleshooting Guides
Issue 1: Low Enantioselectivity in a Catalytic Asymmetric [2+2] Cycloaddition
Symptom: You are using a chiral catalyst (e.g., a Lewis acid with a chiral ligand) to induce enantioselectivity, but the enantiomeric excess (ee) of your cyclobutane product is disappointingly low.
Possible Causes & Solutions:
-
Mismatched Solvent-Catalyst Interaction: The solvent can interact with your chiral catalyst, altering its conformation and reducing its ability to create a well-defined chiral pocket around the substrate.
-
Solution: Screen a range of aprotic solvents, both polar and non-polar. In many Lewis acid-catalyzed reactions, non-coordinating solvents like dichloromethane or toluene are preferred to minimize interference with the catalyst's active site.[4]
-
-
Background Uncatalyzed Reaction: A non-selective, uncatalyzed reaction may be competing with the desired catalytic pathway, eroding the overall enantioselectivity.
-
Solution: Lowering the reaction temperature can often suppress the uncatalyzed background reaction more than the catalyzed one, leading to a significant improvement in ee.[12]
-
-
Solvation of the Substrate: The solvent might be strongly solvating the substrate in a way that prevents it from effectively binding to the chiral catalyst.
-
Solution: Experiment with less polar solvents to reduce strong substrate-solvent interactions. This can increase the association constant between the substrate and the catalyst.
-
Issue 2: Inconsistent Stereoselectivity in Photochemical Reactions
Symptom: You are running a photochemical [2+2] cycloaddition, and you observe significant batch-to-batch variation in the diastereomeric ratio (d.r.).
Possible Causes & Solutions:
-
Trace Impurities in the Solvent: Small amounts of impurities, particularly those that can act as photosensitizers or quenchers, can dramatically affect the reaction pathway. Water is a common culprit in non-polar solvents.
-
Solution: Always use freshly distilled or high-purity anhydrous solvents. Ensure your reaction setup is scrupulously dry and, if necessary, degas the solvent thoroughly to remove dissolved oxygen, which can act as a triplet quencher.[6]
-
-
Solvent Viscosity and Cage Effects: The viscosity of the solvent can influence the lifetime of the "solvent cage" around the newly formed diradical intermediate.
-
Solution: While less commonly adjusted, consider the viscosity of your solvent. In more viscous solvents, the caged radical pair has more time to cyclize before diffusing apart and potentially leading to other outcomes, which can sometimes improve selectivity.
-
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Solvent Screening in a Thermal [2+2] Cycloaddition
This protocol outlines a systematic approach to screen solvents to optimize diastereoselectivity.
-
Reaction Setup: In parallel, set up identical reactions in oven-dried vials equipped with stir bars.
-
Reagents: To each vial, add the alkene (1.0 equiv) and the ketene precursor (1.2 equiv).
-
Solvent Addition: To each vial, add a different anhydrous solvent (e.g., hexane, toluene, dichloromethane, acetonitrile) to achieve the same concentration (e.g., 0.1 M).
-
Reaction Conditions: Place all vials in a pre-heated block at the desired temperature and stir for the same duration.
-
Monitoring: Monitor the progress of each reaction by TLC or GC-MS.
-
Analysis: Once the reactions are complete, analyze the crude reaction mixture from each vial by ¹H NMR or GC to determine the diastereomeric ratio.
Diagram: Troubleshooting Poor Stereoselectivity
Caption: A decision tree for troubleshooting poor stereoselectivity.
References
- 1. Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. digital.csic.es [digital.csic.es]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Catalyst Selection for Efficient Cyclobutane Ring Formation: A Technical Support Center
Welcome to the technical support center dedicated to the synthesis of cyclobutane rings. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of cyclobutane ring formation. Cyclobutanes are not only prevalent structural motifs in numerous biologically active molecules but also serve as versatile intermediates in organic synthesis.[1][2] However, their construction is often challenging due to inherent ring strain.[3][4] This resource aims to equip you with the knowledge to overcome common experimental hurdles and optimize your synthetic strategies.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, offering systematic approaches to problem-solving.
Issue 1: Low or No Yield in [2+2] Photocycloaddition Reactions
Question: My [2+2] photocycloaddition is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields in photochemical [2+2] cycloadditions are a frequent challenge. A systematic investigation into the following factors is crucial for optimizing your reaction.
-
Insufficient Light Source or Incorrect Wavelength: The energy and wavelength of your UV lamp must be appropriate for the electronic excitation of your substrate. For many enones, direct irradiation is effective, but the light source must be powerful enough to drive the reaction efficiently.[5]
-
Troubleshooting:
-
Verify the manufacturer's specifications for your lamp's wavelength and intensity.
-
Consider that direct alkene excitation often requires UV light, which can have drawbacks like limited scalability and poor functional group tolerance.[6]
-
For some reactions, visible light photocatalysis using a catalyst like Ru(bipy)₃Cl₂ can be an effective alternative.[7]
-
-
-
Reaction Time and Concentration: Inadequate reaction time can lead to incomplete conversion. Conversely, prolonged irradiation can cause product decomposition.[8] Concentration is also a critical parameter; overly dilute conditions may inhibit the desired intermolecular reaction.[5]
-
Troubleshooting:
-
Monitor the reaction progress at regular intervals using techniques like TLC or GC-MS to establish the optimal reaction time.
-
Experiment with a range of concentrations to find the sweet spot for your specific substrates.
-
-
-
Quenching and Side Reactions: The presence of oxygen can quench the excited state of the reactants, thus inhibiting the cycloaddition.[5][6] Additionally, side reactions such as the cis-trans isomerization of the alkene can compete with the desired cyclobutane formation.[5]
-
Troubleshooting:
-
Thoroughly degas your solvent and reaction mixture using methods like freeze-pump-thaw or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent.[6]
-
If isomerization is a suspected issue, analyze the crude reaction mixture for the presence of the undesired alkene isomer.
-
-
-
Substrate Reactivity and the Use of Photosensitizers: The electronic properties of the reacting alkenes are crucial. Electron-rich and electron-poor alkenes often react more efficiently.[5] For less reactive substrates, a photosensitizer can be employed.
Troubleshooting Workflow for Low Yields in Cyclobutane Synthesis
Caption: A troubleshooting workflow for addressing low yields in cyclobutane synthesis.
Issue 2: Poor Diastereoselectivity in Cyclobutane Formation
Question: I am observing poor diastereoselectivity in my cyclobutane formation. What strategies can I employ to improve it?
Answer: Achieving high diastereoselectivity is a common hurdle in cyclobutane synthesis, with the stereochemical outcome often being a result of a delicate balance of steric and electronic factors.
-
Solvent Effects: The polarity of the solvent can significantly influence the diastereoselectivity of the reaction.[5] In some instances, a change in solvent can even lead to a reversal of selectivity.
-
Optimization Strategy: Screen a range of solvents from non-polar (e.g., hexanes, toluene) to polar (e.g., acetonitrile, water).
-
-
Catalyst and Ligand Choice in Metal-Catalyzed Reactions: In transition-metal-catalyzed [2+2] cycloadditions, the choice of the metal center and the coordinating ligands is paramount for controlling stereoselectivity.[5] Chiral ligands can be employed to induce high levels of both enantioselectivity and diastereoselectivity.[5]
-
Reaction Temperature: Lowering the reaction temperature often favors the formation of the thermodynamically more stable diastereomer.[5]
-
Optimization Strategy: Conduct the reaction at a range of temperatures (e.g., room temperature, 0 °C, -78 °C) to determine the effect on diastereoselectivity.
-
-
Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reacting partners can effectively control the facial selectivity of the cycloaddition. The auxiliary can be cleaved post-reaction to yield the desired enantiomerically enriched cyclobutane.[5]
| Parameter | Effect on Diastereoselectivity | General Trend/Recommendation |
| Solvent Polarity | Can significantly influence the transition state geometry. | Screen a range of solvents from non-polar to polar. |
| Temperature | Lower temperatures generally favor the thermodynamic product. | Attempt reactions at reduced temperatures (e.g., 0 °C or -20 °C). |
| Catalyst/Ligand | Steric and electronic properties of the ligand dictate stereochemical outcome. | For metal-catalyzed reactions, screen a library of ligands. |
| Chiral Auxiliary | Provides a strong steric bias for the approaching reactant. | Can be a powerful tool for achieving high diastereoselectivity. |
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding catalyst selection and reaction optimization for cyclobutane synthesis.
Q1: What are the main classes of catalysts used for cyclobutane synthesis?
A1: The main classes of catalysts fall into two broad categories:
-
Photocatalysts: These are typically used in [2+2] photocycloaddition reactions. They can be further divided into:
-
Photosensitizers: Compounds like benzophenone and acetone that facilitate intersystem crossing to the triplet state.[3]
-
Visible-Light Photocatalysts: Transition metal complexes (e.g., Ru(bpy)₃Cl₂) or organic dyes that can initiate the reaction upon absorption of visible light.[7] Gold-based sensitizers have also emerged as efficient alternatives to iridium catalysts.[12][13]
-
-
Transition Metal Catalysts: A wide range of transition metals, including cobalt, nickel, ruthenium, rhodium, and iron, can catalyze the thermal [2+2] cycloaddition of olefins and alkynes.[14][15] These methods offer advantages such as avoiding the need for pre-functionalized substrates and improved scalability.[14] Copper(I) salts, particularly CuOTf, are also effective catalysts for photochemical [2+2] cycloadditions.[16][17]
Q2: How do I choose between a photochemical and a transition-metal-catalyzed approach?
A2: The choice depends on several factors:
-
Substrate Scope: Photochemical methods are well-established for enones and other activated alkenes.[3][5] Transition-metal-catalyzed approaches can often accommodate a broader range of electronically unbiased substrates.[14]
-
Stereoselectivity: While stereocontrol in photochemical reactions can be challenging, transition metal catalysis, particularly with chiral ligands, offers a powerful platform for achieving high enantioselectivity and diastereoselectivity.[1][2][5]
-
Scalability: Thermally driven, metal-catalyzed reactions can be more readily scaled up compared to photochemical reactions, which may require specialized equipment for large-scale irradiation.[14]
-
Functional Group Tolerance: The compatibility of your substrates' functional groups with the reaction conditions is a key consideration. Some functional groups may be sensitive to UV irradiation or may interact unfavorably with certain metal catalysts.
Decision Tree for Method Selection
Caption: A decision tree to guide the selection of a synthetic method for cyclobutane formation.
Q3: My metal-catalyzed reaction is sluggish or stalls. What should I check?
A3: Several factors can contribute to a slow or stalled metal-catalyzed reaction:
-
Catalyst Activity: Ensure the catalyst is active and handled under appropriate inert conditions if it is air- or moisture-sensitive. Improper storage or handling can lead to deactivation.
-
Ligand Effects: The chosen ligand may not be optimal for the substrate. Consider screening a small library of ligands with varying steric and electronic properties.
-
Solvent: The solvent can play a crucial role in catalyst solubility and reactivity. Ensure the chosen solvent is appropriate for the catalytic system. For some Rh(III)-catalyzed reactions, for example, hexafluoro-2-propanol (HFIP) has been shown to be critical.[4]
-
Additives: Some reactions require additives, such as co-catalysts or oxidants, to facilitate the catalytic cycle. For instance, some Rh(III)-catalyzed reactions utilize Cu(OAc)₂ as an oxidant.[5]
-
Substrate Inhibition: In some cases, the starting material or product can inhibit the catalyst. Running the reaction at a lower concentration or with slow addition of the substrate may help.
Q4: Are there any specific safety considerations for cyclobutane synthesis?
A4: Yes, several safety precautions should be taken:
-
Photochemical Reactions: UV radiation is harmful. Ensure that your photoreactor is properly shielded to prevent exposure.
-
Strained Molecules: Cyclobutanes are strained molecules and can potentially undergo ring-opening under harsh conditions such as high temperatures or the presence of strong acids or bases.[5] Handle the products with care during workup and purification.
-
Catalyst Handling: Many transition metal catalysts are toxic and/or pyrophoric. Always handle them in a well-ventilated fume hood and follow the appropriate safety protocols for each specific catalyst.
Experimental Protocols
Protocol 1: Visible-Light-Mediated [2+2] Cycloaddition of an Aryl Enone
This protocol is adapted from the work of Yoon and coworkers for the synthesis of cyclobutanes using a ruthenium photocatalyst.[5]
-
Reaction Setup: In a reaction vessel, combine the aryl enone (1.0 equiv), the alkene coupling partner (1.5 equiv), and Ru(bipy)₃Cl₂ (1-2 mol%).
-
Solvent: Add a suitable solvent (e.g., CH₃CN, acetone) that has been degassed to remove oxygen.[5]
-
Irradiation: Place the reaction vessel in proximity to a visible light source (e.g., a blue LED lamp).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired cyclobutane adduct.
Protocol 2: Rhodium-Catalyzed Diastereoselective Synthesis of Cyclobutanes
This protocol is based on a method for the diastereoselective synthesis of cyclobutanes.[5]
-
Reaction Setup: To an oven-dried reaction tube, add the 2-aryl quinazolinone (1.0 equiv), the alkylidenecyclopropane (1.2 equiv), [RhCp*Cl₂]₂ (2.5 mol%), and Cu(OAc)₂ (1.0 equiv).
-
Solvent: Add hexafluoro-2-propanol (HFIP) as the solvent.
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired cyclobutane product.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. baranlab.org [baranlab.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclobutane synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of cyclobutane-fused chromanones via gold-mediated photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Transition‐Metal Catalyzed, Thermally Driven [2π+2π]‐Cycloadditions of Olefins and Alkynes | Semantic Scholar [semanticscholar.org]
- 15. Transition Metal-Catalyzed [2+2] Cycloaddition Reactions between ...: Ingenta Connect [ingentaconnect.com]
- 16. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
workup procedures for isolating 3-phenylcyclobutanecarboxylic acid from a reaction mixture
Welcome to the dedicated technical support guide for the workup and isolation of 3-phenylcyclobutanecarboxylic acid. This document is designed for chemistry professionals engaged in research and development. It moves beyond simple procedural lists to provide a deeper understanding of the causality behind each step, empowering you to troubleshoot effectively and ensure the integrity of your results.
PART 1: Core Principles of Workup for this compound
The successful isolation of this compound from a complex reaction mixture hinges on the fundamental principles of acid-base chemistry. The carboxylic acid functional group provides a powerful chemical handle that allows for its selective separation from non-acidic starting materials, byproducts, and solvents.
The core of the procedure is a liquid-liquid extraction that exploits the differential solubility of the target molecule in its protonated (neutral) and deprotonated (anionic) states.
-
Protonated State (Low pH): At a pH well below its acid dissociation constant (pKa), this compound (predicted pKa ≈ 4.67) exists predominantly in its neutral, protonated form.[1] In this state, the molecule is significantly more soluble in organic solvents (like ethyl acetate, diethyl ether, or dichloromethane) than in water.
-
Deprotonated State (High pH): When treated with a base, the acidic proton is removed, forming the 3-phenylcyclobutanecarboxylate anion. This ionic species is highly polar and therefore preferentially soluble in the aqueous phase.
By manipulating the pH of the system, we can effectively "transport" the target molecule from the organic phase to the aqueous phase, leaving neutral impurities behind. Subsequently, re-acidifying the aqueous phase forces the molecule back into its neutral, organic-soluble form, allowing for its final isolation.
PART 2: General Workup and Isolation Protocol
This protocol assumes the synthesis was performed in an organic solvent and may contain neutral organic impurities (e.g., unreacted starting materials, ester precursors).
Experimental Protocol: Acid-Base Extraction
-
Reaction Quenching & Solvent Addition:
-
Cool the reaction mixture to room temperature. If the reaction was heated, an ice bath can be used for rapid cooling.
-
If the reaction solvent is water-miscible (e.g., THF, ethanol), it should be removed under reduced pressure using a rotary evaporator.
-
Redissolve the resulting residue in a water-immiscible organic solvent suitable for extraction, such as ethyl acetate (EtOAc) or diethyl ether (Et₂O). A volume of 5-10 mL per gram of expected product is a good starting point.
-
-
Initial Wash (Optional but Recommended):
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer with deionized water (1 x 20 mL) to remove any highly water-soluble impurities. Drain and discard the aqueous layer.
-
-
Basic Extraction (Formation of the Carboxylate Salt):
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Use a volume roughly equal to the organic phase.
-
Causality: Sodium bicarbonate is a weak base, sufficient to deprotonate the carboxylic acid but generally not strong enough to cause unwanted side reactions like saponification of any remaining ester starting material.[2][3]
-
Stopper the funnel, invert it, and vent frequently to release the CO₂ gas that evolves from the acid-base neutralization.[2] Failure to vent can lead to a dangerous pressure buildup.
-
Shake the funnel gently at first, then more vigorously for 1-2 minutes. Allow the layers to fully separate.
-
Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat the basic extraction on the organic layer two more times with fresh NaHCO₃ solution, combining all aqueous extracts in the same flask. This ensures complete transfer of the carboxylate salt.
-
-
Re-acidification (Precipitation of the Product):
-
Cool the combined aqueous extracts in an ice bath. This reduces the solubility of the final product in water, maximizing recovery.
-
Slowly add 1 M hydrochloric acid (HCl) dropwise while stirring the aqueous solution.
-
Monitor the pH of the solution using pH paper. Continue adding acid until the solution is acidic (pH ≈ 2).
-
Causality: At this low pH, the carboxylate anion is fully protonated, regenerating the neutral this compound, which is poorly soluble in water and should precipitate as a solid.
-
-
Isolation and Drying:
-
If a solid precipitate has formed, collect it by vacuum filtration using a Büchner funnel.
-
Wash the solid on the filter paper with a small amount of cold deionized water to remove any residual inorganic salts.
-
Allow the solid to air-dry on the filter, then transfer it to a watch glass or drying dish to dry completely, preferably in a vacuum oven at a low temperature.
-
PART 3: Troubleshooting Guide
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| A persistent emulsion (milky, inseparable layer) forms during extraction. | • Shaking the separatory funnel too vigorously.• High concentration of surfactants or particulate matter. | • Wait: Allow the funnel to stand undisturbed for 10-30 minutes.• Add Brine: Add a small amount of saturated NaCl solution to increase the ionic strength of the aqueous phase, which can help break the emulsion.[2][4]• Filter: Filter the entire mixture through a pad of Celite or glass wool. |
| No precipitate forms after acidifying the aqueous layer. | • The product concentration is too low to exceed its solubility limit.• The product is an oil at the current temperature.• Insufficient acid was added; pH is not low enough. | • Confirm pH: Double-check the pH with fresh pH paper to ensure it is ~2.• Back-Extraction: If the pH is correct, the product may be soluble. Extract the acidified aqueous solution with several portions of an organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry with a drying agent (e.g., Na₂SO₄), filter, and remove the solvent via rotary evaporation.[4]• Concentrate: If back-extraction is not feasible, try to reduce the volume of the aqueous solution under reduced pressure to encourage precipitation. |
| The final product is an oil or a waxy/gummy solid. | • Presence of impurities that depress the melting point.• Residual solvent. | • Recrystallization: Dissolve the crude product in a minimum amount of a hot solvent (e.g., a mixture of hexanes and ethyl acetate) and allow it to cool slowly to form pure crystals.• Trituration: Wash the gummy solid with a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., cold hexanes).• Drying: Ensure the product is thoroughly dried under vacuum to remove all traces of solvent. |
| The yield is very low. | • Incomplete reaction.• Incomplete extraction from the organic to the aqueous phase.• Incomplete precipitation/back-extraction from the aqueous phase. | • Check Organic Layer: Before discarding the original organic layer, test a small sample by TLC or LC-MS to ensure no product remains.• More Extractions: Perform additional extractions (both basic and acidic) to ensure complete transfer between phases.• pH Check: Ensure the pH for precipitation is sufficiently low. |
| NMR/LC-MS analysis shows contamination with starting ester. | • Incomplete saponification (if applicable).• The basic wash was not sufficient to deprotonate all the acid, leaving some in the organic layer with the ester. | • Repeat Workup: Redissolve the product in an organic solvent and repeat the basic wash with NaHCO₃ solution more thoroughly.• Use a Stronger Base: If NaHCO₃ is ineffective, a dilute solution of sodium carbonate (Na₂CO₃) can be used. Avoid strong bases like NaOH which can hydrolyze the ester.[3] |
PART 4: Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound? A: this compound is a solid at room temperature. Its molecular formula is C₁₁H₁₂O₂ with a molecular weight of 176.21 g/mol .[1] The predicted boiling point is approximately 330.9 °C, and its predicted pKa is around 4.67.[1]
Q2: Why is sodium bicarbonate (NaHCO₃) recommended over sodium hydroxide (NaOH) for the extraction? A: Sodium bicarbonate is a moderately weak base. It is strong enough to deprotonate the target carboxylic acid but is generally not basic enough to hydrolyze common ester functional groups that may be present as starting materials or byproducts. Using a strong base like NaOH could saponify these esters, converting them into their corresponding carboxylate salts, which would then co-extract with your desired product, leading to impurities.[2][3]
Q3: How do I choose the best organic solvent for the extraction? A: The ideal solvent should meet several criteria: (1) your product should be highly soluble in it, (2) it must be immiscible with water, (3) it should have a relatively low boiling point for easy removal, and (4) it should be unreactive towards the components of your mixture. Ethyl acetate and diethyl ether are excellent first choices. Dichloromethane (DCM) is also effective but is denser than water, meaning it will be the bottom layer during extraction.
Q4: What are some common impurities I might encounter? A: Impurities are highly dependent on the synthetic route. Common ones include:
-
Unreacted starting materials: e.g., the corresponding methyl or ethyl ester of this compound.[5]
-
Hydroxy-acids: If the synthesis involves a Grignard reagent and a ketone that is not fully reduced, you may see impurities like 3-hydroxy-3-phenylcyclobutanecarboxylic acid.[6]
-
Byproducts from side reactions: The specific nature of these will vary. Always consider all possible reaction pathways.
Q5: My product is a solid. Is recrystallization necessary if the NMR looks clean? A: While a clean NMR is a good indicator of purity, it may not reveal small amounts of inorganic salts (e.g., NaCl from the workup) or baseline impurities. Recrystallization is a powerful technique for removing these and typically results in a product with a sharp melting point and improved crystalline form, which is often crucial for subsequent steps or final characterization.
PART 5: Visualization of the Workup Workflow
The following diagram illustrates the logical flow of the acid-base extraction procedure, detailing the location of the product and impurities at each key stage.
Caption: Workflow for isolating this compound.
PART 6: References
-
Fuchs, R., & C., J. A. (1967). Synthesis and ionization constants of m- and p-substituted cis-3-phenylcyclobutanecarboxylic acids. The Journal of Organic Chemistry. --INVALID-LINK--
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound. Chemdad. --INVALID-LINK--
-
Aribo Biotechnology. (2024). 66016-28-2 | this compound. --INVALID-LINK--
-
Reddit r/chemistry. (2013). Workup up a reaction with amine and carboxylic acid. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid. --INVALID-LINK--
-
LookChem. (n.d.). Cyclobutanecarboxylic acid, 3-phenyl-, methyl ester, cis-. --INVALID-LINK--
-
Frontier, A. (2026). How To Run A Reaction: The Workup. University of Rochester, Department of Chemistry. --INVALID-LINK--
-
Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. --INVALID-LINK--
-
LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. --INVALID-LINK--
-
American Chemical Society Publications. (2025). Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane. --INVALID-LINK--
-
Ashenhurst, J. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. --INVALID-LINK--
-
PubChem. (n.d.). 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid. National Center for Biotechnology Information. --INVALID-LINK--
References
- 1. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. How To Run A Reaction [chem.rochester.edu]
- 5. lookchem.com [lookchem.com]
- 6. 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid | C11H12O3 | CID 71464334 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Bioactivity Guide to 3-Phenylcyclobutanecarboxylic Acid Analogs: Scaffolds for Innovation in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional structures and improved physicochemical properties is perpetual. The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable motif in drug design.[1][2][3] Its rigid, puckered conformation allows for precise spatial orientation of substituents, offering a level of conformational restriction that can enhance binding affinity and selectivity for biological targets.[1][4] This guide provides a comparative analysis of the bioactivity of 3-phenylcyclobutanecarboxylic acid analogs, a class of compounds with underexplored potential in various therapeutic areas. By examining available experimental data, we aim to elucidate structure-activity relationships (SAR) and provide a framework for the rational design of future drug candidates based on this intriguing scaffold.
The Rationale for Employing the Cyclobutane Moiety
The utility of the cyclobutane core in medicinal chemistry stems from its distinct structural and physicochemical properties compared to more conventional acyclic or larger cyclic systems. The inherent ring strain and non-planar geometry of the cyclobutane ring can lead to improved metabolic stability by shielding susceptible functional groups from enzymatic degradation.[3][5] Furthermore, the cyclobutane scaffold can serve as a bioisostere for other chemical groups, such as phenyl rings or gem-dimethyl groups, while offering a different vectoral arrangement of substituents and potentially improving properties like solubility and ligand efficiency.[2][6]
The this compound scaffold combines the conformational rigidity of the cyclobutane ring with the aromatic interactions afforded by the phenyl group and the ionizable carboxylic acid, which can engage in key hydrogen bonding or ionic interactions with biological targets. This combination of features makes it an attractive starting point for the design of inhibitors for enzymes and receptors implicated in a range of diseases.
Comparative Bioactivity of this compound Analogs and Related Structures
While a comprehensive head-to-head comparative study of a large series of this compound analogs is not yet available in the public domain, we can synthesize a comparative overview from existing studies on closely related structures. This section will examine the bioactivity of cyclobutanecarboxylic acid derivatives in different therapeutic contexts.
Integrin Antagonism for Anti-Angiogenic and Anti-Cancer Therapy
Integrins, particularly the αvβ3 subtype, are cell surface receptors that play a crucial role in angiogenesis and tumor metastasis, making them a key target for cancer therapy. A study by an academic research group detailed the development of cyclobutane-based small molecule αvβ3 antagonists. While not featuring a phenyl group at the 3-position, this study provides invaluable SAR data for cyclobutanecarboxylic acid derivatives.[5]
The lead compounds in this study incorporated a cyclobutanecarboxylic acid core as a central scaffold to mimic the Arg-Gly-Asp (RGD) motif recognized by integrins. The carboxylic acid group of the cyclobutane ring serves as the aspartic acid mimetic, crucial for binding to the integrin receptor.
Table 1: Bioactivity of Cyclobutane-Based αvβ3 Integrin Antagonists [5]
| Compound ID | Arginine Mimetic Sidechain | Aspartic Acid Mimetic Sidechain | IC50 (µM) in cell-based adhesion assay |
| 1a | Tetrahydronaphthyridine | Carboxylic acid | < 1 |
| 1b | Aminopyridine | Carboxylic acid | 5 - 10 |
| 2a | Tetrahydronaphthyridine | Methyl ester | > 50 |
The data clearly demonstrates the critical role of the free carboxylic acid for bioactivity, as masking it as a methyl ester (Compound 2a ) leads to a significant loss of potency.[5] The nature of the arginine mimetic sidechain also plays a key role, with the tetrahydronaphthyridine moiety (Compound 1a ) showing superior activity to the aminopyridine group (Compound 1b ).[5] This highlights the importance of optimizing substituents at other positions on the cyclobutane ring in conjunction with the essential carboxylic acid. The lead compound from this study also exhibited good metabolic stability, with a half-life of over 80 minutes in human liver microsomes, underscoring the potential of the cyclobutane core to enhance pharmacokinetic properties.[5]
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of this compound analogs can be approached through various synthetic routes. A common strategy involves the [2+2] cycloaddition of a phenyl-substituted ketene with an appropriate alkene, followed by hydrolysis of the resulting cyclobutanone. Alternatively, intramolecular cyclization of γ-halophenyl-substituted esters or acids can yield the desired cyclobutane ring system.[1]
Example Synthetic Step: Hydrolysis of a Cyclobutanone Precursor
-
To a solution of 3-phenylcyclobutanone (1 eq.) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and water, add a strong base like sodium hydroxide or lithium hydroxide (1.5-2 eq.).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture to a pH of ~2-3 with a strong acid such as hydrochloric acid (HCl).
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
In Vitro Bioactivity Assay: αvβ3 Integrin Binding Assay
The inhibitory activity of the synthesized analogs against the αvβ3 integrin can be assessed using a solid-phase binding assay.
-
Coat 96-well plates with the αvβ3 integrin ligand, such as vitronectin or a cyclic RGD peptide, overnight at 4 °C.
-
Wash the plates with a suitable buffer (e.g., Tris-buffered saline with 0.1% Tween 20) to remove unbound ligand.
-
Block non-specific binding sites with a solution of bovine serum albumin (BSA).
-
Prepare serial dilutions of the test compounds (this compound analogs) in a binding buffer.
-
Add the purified αvβ3 integrin receptor to the wells, followed by the test compounds or a positive control (e.g., a known RGD-containing inhibitor).
-
Incubate the plates for a defined period (e.g., 1-2 hours) at room temperature to allow for binding.
-
Wash the plates to remove unbound receptor.
-
Add a primary antibody specific for the αvβ3 integrin, followed by a secondary antibody conjugated to an enzyme such as horseradish peroxidase (HRP).
-
Add a chromogenic substrate for HRP and measure the absorbance at a specific wavelength.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Path Forward: Experimental Workflow and a Postulated Signaling Pathway
To guide future research in this area, the following diagrams illustrate a typical experimental workflow for the evaluation of this compound analogs and a postulated mechanism of action for their potential anti-cancer effects via integrin inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The neuroprotective γ-hydroxybutyrate analog 3-hydroxycyclopent-1-enecarboxylic acid does not directly affect CaMKIIα autophosphorylation at T286 or binding to GluN2B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structural Validation of 3-Phenylcyclobutanecarboxylic Acid: X-ray Crystallography as the Definitive Arbiter
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. For novel molecular entities like 3-phenylcyclobutanecarboxylic acid, a compound with potential applications stemming from its constrained cyclobutane ring and aromatic moiety, rigorous structural validation is not merely a formality but a critical prerequisite for further development.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of analytical techniques for the structural elucidation of this compound. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer invaluable pieces of the structural puzzle, we will demonstrate through a detailed analysis why single-crystal X-ray crystallography stands as the gold standard, providing the ultimate, unambiguous confirmation of its molecular architecture.
The Gold Standard: Unambiguous Structure Determination by X-ray Crystallography
X-ray crystallography is the most powerful method for determining the atomic and molecular structure of a crystal.[1][2][3] The technique relies on the diffraction of an X-ray beam by the ordered array of molecules within a single crystal. By measuring the angles and intensities of the diffracted beams, a three-dimensional map of electron density can be generated, from which the precise positions of atoms, bond lengths, and bond angles can be determined.[2] This provides an unparalleled level of detail, including the absolute configuration of chiral centers, which is often a critical parameter in pharmacology.[1]
Experimental Protocol: From Synthesis to Structure
The journey to a crystal structure is a multi-step process that demands precision at each stage. The causality behind these experimental choices is crucial for obtaining high-quality crystals suitable for diffraction.
Part 1: Synthesis of this compound
The target molecule can be synthesized via a multi-step route, for instance, starting from the reaction of an appropriate arylmagnesium bromide with ethyl 3-ketocyclobutanecarboxylate, followed by hydrogenolysis and saponification to yield the final carboxylic acid.[4] The purity of the synthesized compound is paramount, as impurities can significantly hinder crystallization.
Part 2: Crystallization
This is often the most challenging step in a crystallographic study.[1] The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a well-defined crystal lattice.
Step-by-Step Crystallization Protocol:
-
Solvent Selection: The choice of solvent is critical.[5] A solvent (or solvent system) must be identified in which the compound has moderate solubility. For carboxylic acids, polar solvents like ethanol, ethyl acetate, or solvent/anti-solvent systems like acetone/water are often effective.[5][6] The ideal solvent allows for the creation of a supersaturated solution upon slow cooling or solvent evaporation.
-
Preparation of a Supersaturated Solution: Dissolve the purified this compound in a minimal amount of the chosen hot solvent to achieve saturation. Filtration of the hot solution can remove any particulate impurities that might act as unwanted nucleation sites.
-
Inducing Crystallization:
-
Slow Evaporation: The simplest method involves leaving the solution in a loosely covered vial, allowing the solvent to evaporate slowly over several days.
-
Slow Cooling: A heated, saturated solution can be placed in an insulated container (e.g., a Dewar flask) to cool to room temperature over an extended period. This slow temperature change reduces the solubility gradually, promoting the growth of large, well-ordered crystals.[7]
-
Vapor Diffusion: This involves placing a concentrated solution of the compound in a small, open vial inside a larger sealed chamber containing a solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
-
Crystal Harvesting: Once suitable single crystals have formed, they are carefully removed from the mother liquor and prepared for mounting.
Part 3: X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A single, defect-free crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (a series of spots of varying intensity) is recorded on a detector.[2]
-
Structure Solution: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the space group of the crystal.[3] Initial phases for the structure factors are determined, often using direct methods for small molecules.
-
Structure Refinement: An initial model of the molecule is built into the calculated electron density map. This model is then refined computationally to achieve the best possible fit with the experimental diffraction data, resulting in an accurate and precise three-dimensional structure.[2]
Orthogonal Validation: Spectroscopic and Spectrometric Insights
While X-ray crystallography provides the definitive structure, other techniques are essential for routine characterization and for providing complementary evidence. NMR and MS are powerful tools that probe different molecular properties, and their data should be consistent with the crystal structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most important technique for the structural elucidation of organic molecules in solution.[8] It provides detailed information about the chemical environment, connectivity, and stereochemical relationships of atoms.
Experimental Protocol:
-
Sample Preparation: A small amount (typically 1-10 mg) of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer. Standard experiments include ¹H NMR, ¹³C NMR, and 2D correlation experiments like COSY and HSQC to establish proton-proton and proton-carbon connectivities.
Expected Spectroscopic Data for this compound:
The following table presents plausible ¹H and ¹³C NMR data, inferred from the known spectra of similar compounds like 3-phenylbutyric acid[9][10] and general principles of NMR for carboxylic acids.[11][12][13][14]
| ¹H NMR (Proton) | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Carboxylic Acid | ~12.0 | Broad Singlet | -COOH |
| Aromatic | 7.20 - 7.40 | Multiplet | Phenyl-H |
| Methine (Benzylic) | 3.30 - 3.60 | Multiplet | Ph-CH- |
| Methine (alpha to COOH) | 3.00 - 3.30 | Multiplet | -CH-COOH |
| Methylene | 2.40 - 2.80 | Multiplet | -CH₂- |
| ¹³C NMR (Carbon) | Expected Chemical Shift (δ, ppm) | Assignment | |
| Carboxylic Acid | ~175-180 | C OOH | |
| Aromatic (quaternary) | ~140-145 | Phenyl-C - | |
| Aromatic | ~126-129 | C H (Phenyl) | |
| Methine (Benzylic) | ~40-45 | Ph-C H- | |
| Methine (alpha to COOH) | ~38-43 | -C H-COOH | |
| Methylene | ~30-35 | -C H₂- |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[15] For small molecules, it provides the exact molecular weight and valuable structural clues based on fragmentation patterns.[16]
Experimental Protocol:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds.
-
Ionization: The molecules are ionized, for example, by electron impact (EI), which is a hard ionization technique that causes fragmentation.
-
Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer.
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
Expected Mass Spectrometry Data for this compound (C₁₁H₁₂O₂):
The molecular weight is 176.21 g/mol . The table below shows expected fragments based on common fragmentation pathways for carboxylic acids and phenyl-containing compounds.[17][18]
| m/z (Mass-to-Charge Ratio) | Possible Fragment Identity | Fragmentation Pathway |
| 176 | [M]⁺ | Molecular Ion |
| 131 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 104 | [C₈H₈]⁺ | Benzylic cleavage, loss of C₃H₄O₂ |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for alkylbenzenes |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 45 | [COOH]⁺ | Carboxyl group fragment |
Comparative Analysis: Choosing the Right Tool for the Job
Each technique provides unique and complementary information. However, when definitive, unambiguous structural proof is required, their capabilities differ significantly.
| Parameter | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Sample State | Single Crystal | Solution or Solid-State | Gas, Liquid, or Solid |
| Information | 3D atomic arrangement, bond lengths/angles, absolute stereochemistry | Chemical environment, atom connectivity, relative stereochemistry | Molecular weight, elemental formula (HRMS), fragmentation pattern |
| Resolution | Atomic (<1 Å) | Indirect, through chemical shifts and couplings | High mass accuracy |
| Key Strength | Unambiguous 3D structure determination.[1][19] | Excellent for mapping molecular framework and dynamics in solution.[20][21] | High sensitivity and accurate mass determination.[15] |
| Key Limitation | Requires high-quality single crystals, which can be difficult to grow.[1] | Can be ambiguous for complex isomers; does not directly provide absolute stereochemistry. | Cannot distinguish between isomers with similar fragmentation; no stereochemical info. |
As the table illustrates, while NMR provides an excellent map of the molecule's covalent framework and MS confirms its mass and elemental composition, only X-ray crystallography directly "sees" the precise three-dimensional arrangement of the atoms in space. For a molecule like this compound, which has two chiral centers, determining the relative and absolute stereochemistry (cis/trans and R/S) is crucial. NMR can provide clues to the relative stereochemistry through coupling constants and NOE experiments, but X-ray crystallography resolves this ambiguity completely and can determine the absolute configuration, which is a regulatory requirement for chiral drugs.
Conclusion
The structural validation of a novel chemical entity like this compound is a hierarchical process. NMR and mass spectrometry serve as foundational techniques, rapidly confirming the molecular formula and covalent structure, making them indispensable for reaction monitoring and initial characterization. However, they provide an incomplete picture, leaving potential ambiguities in stereochemistry and conformation.
Single-crystal X-ray crystallography transcends these limitations, offering an unassailable, high-resolution view of the molecular architecture. It is the definitive arbiter that validates the data from all other techniques, confirming connectivity, and unambiguously assigning both relative and absolute stereochemistry. For researchers in drug development and materials science, embracing a multi-technique approach with X-ray crystallography as the final, authoritative word ensures the highest degree of scientific integrity and provides a solid foundation for all subsequent research.
References
- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production - Google Patents [patents.google.com]
- 8. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 9. 3-Phenylbutyric acid | C10H12O2 | CID 20724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001955) [hmdb.ca]
- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. creative-biostructure.com [creative-biostructure.com]
A Head-to-Head Comparison of Synthetic Routes to 3-Phenylcyclobutanecarboxylic Acid: A Guide for Medicinal and Process Chemists
Introduction
3-Phenylcyclobutanecarboxylic acid is a valuable building block in medicinal chemistry and drug development, frequently incorporated into novel therapeutics to explore new chemical space. The rigid cyclobutane scaffold imparts unique conformational constraints on molecules, influencing their binding to biological targets. The phenyl substituent provides a key site for further functionalization, allowing for the systematic exploration of structure-activity relationships (SAR). Given its importance, the efficient and scalable synthesis of this key intermediate is of paramount importance.
This guide provides a comprehensive, head-to-head comparison of two prominent synthetic routes to this compound, offering a detailed analysis of their respective methodologies, performance, and scalability. The insights presented herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy tailored to their specific needs, whether for small-scale lead optimization or large-scale manufacturing.
Route 1: Grignard Addition to a Cyclobutanone Precursor followed by Hydrogenolysis
This classical approach leverages the nucleophilic addition of a phenyl group to a pre-formed cyclobutanone core, followed by deoxygenation to afford the target scaffold.
Reaction Scheme
Caption: Overall workflow for the Grignard addition and hydrogenolysis route.
Mechanistic Insights and Rationale
The synthesis commences with the nucleophilic attack of phenylmagnesium bromide on the electrophilic carbonyl carbon of ethyl 3-ketocyclobutanecarboxylate. This Grignard reaction forms a tertiary alcohol intermediate. The choice of a Grignard reagent is advantageous due to its high reactivity and commercial availability.
The subsequent step, palladium-catalyzed hydrogenolysis, is crucial for removing the hydroxyl group. This reduction proceeds via oxidative addition of the C-O bond to the palladium catalyst, followed by hydrogenolysis. The stereochemical outcome of this step can be influenced by the catalyst and reaction conditions, often yielding a mixture of cis and trans isomers.
Finally, saponification of the ethyl ester with a strong base, such as potassium hydroxide, yields the desired carboxylic acid. Acidic workup then protonates the carboxylate to give the final product. The cis configuration of the final product can be established through techniques like ruthenium tetroxide oxidation to cis-1,3-cyclobutanedicarboxylic acid[1].
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 3-hydroxy-3-phenylcyclobutanecarboxylate
-
To a solution of ethyl 3-ketocyclobutanecarboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of phenylmagnesium bromide (1.1 equivalents) in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude tertiary alcohol.
Step 2: Synthesis of cis/trans-3-Phenylcyclobutanecarboxylic acid ethyl ester
-
Dissolve the crude ethyl 3-hydroxy-3-phenylcyclobutanecarboxylate in ethanol.
-
Add palladium on carbon (10 wt. %, 5 mol %) to the solution.
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 12-24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
Step 3: Synthesis of cis-3-Phenylcyclobutanecarboxylic acid
-
Dissolve the resulting ester in a mixture of ethanol and water.
-
Add potassium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol in vacuo.
-
Acidify the aqueous residue with concentrated hydrochloric acid to pH 2-3.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be further purified by recrystallization.
Performance Data
| Parameter | Value/Observation |
| Overall Yield | Moderate (typically 30-50%) |
| Purity | Good after recrystallization |
| Stereoselectivity | Often produces a mixture of cis and trans isomers, requiring separation or specific conditions to favor one. The literature reports methods to obtain the cis isomer specifically[1]. |
| Scalability | Moderate; Grignard reactions can be challenging to scale due to their exothermic nature and sensitivity to moisture. |
| Safety | Phenylmagnesium bromide is highly reactive and pyrophoric. Hydrogenation requires specialized equipment. |
Route 2: Malonic Ester Synthesis followed by Decarboxylation
This route builds the cyclobutane ring through a double alkylation of diethyl malonate, followed by saponification and decarboxylation.
Reaction Scheme
Caption: Overall workflow for the malonic ester synthesis route.
Mechanistic Insights and Rationale
The synthesis begins with the deprotonation of diethyl malonate using a strong base like sodium ethoxide to form a nucleophilic enolate. This enolate then undergoes a double SN2 reaction with a suitable 1,3-dielectrophile, in this case, 2-phenylpropane-1,3-diol di-p-toluenesulfonate, to form the cyclobutane ring. The tosylate groups are excellent leaving groups, facilitating the intramolecular cyclization.
The resulting diethyl 3-phenylcyclobutane-1,1-dicarboxylate is then saponified to the corresponding dicarboxylic acid. The key final step is a thermal decarboxylation. Heating the dicarboxylic acid above its melting point leads to the loss of one carboxyl group as carbon dioxide, yielding the desired this compound. This decarboxylation typically results in a mixture of cis and trans isomers[2].
Detailed Experimental Protocol
Step 1: Synthesis of Diethyl 3-phenylcyclobutane-1,1-dicarboxylate
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (2.1 equivalents) to ethanol.
-
To this solution, add diethyl malonate (1 equivalent) dropwise at room temperature.
-
Add a solution of 2-phenylpropane-1,3-diol di-p-toluenesulfonate (1 equivalent) in a suitable solvent like ethanol or DMF.
-
Heat the reaction mixture to reflux for 12-24 hours.
-
Cool the mixture, pour it into water, and extract with diethyl ether (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by vacuum distillation.
Step 2: Synthesis of 3-Phenylcyclobutane-1,1-dicarboxylic acid
-
Dissolve the purified diester in a solution of potassium hydroxide in ethanol/water.
-
Reflux the mixture for 4-6 hours until the saponification is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with cold, concentrated hydrochloric acid to precipitate the dicarboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 3: Synthesis of cis/trans-3-Phenylcyclobutanecarboxylic acid
-
Place the dry 3-phenylcyclobutane-1,1-dicarboxylic acid in a round-bottom flask equipped with a distillation apparatus.
-
Heat the flask in an oil bath to a temperature just above the melting point of the diacid (typically 160-180 °C).
-
Continue heating until the evolution of carbon dioxide ceases.
-
The resulting crude this compound can be purified by distillation or recrystallization to yield a mixture of cis and trans isomers.
Performance Data
| Parameter | Value/Observation |
| Overall Yield | Moderate to good (40-60%) |
| Purity | Good after purification |
| Stereoselectivity | Typically yields a mixture of cis and trans isomers. Separation may be required depending on the application. |
| Scalability | Generally more scalable than the Grignard route. The use of sodium ethoxide and thermal decarboxylation are amenable to larger scales. |
| Safety | Sodium metal is highly reactive and requires careful handling. The decarboxylation step should be performed in a well-ventilated fume hood. |
Head-to-Head Comparison Summary
| Feature | Route 1: Grignard Addition & Hydrogenolysis | Route 2: Malonic Ester Synthesis |
| Starting Materials | Ethyl 3-ketocyclobutanecarboxylate, Phenylmagnesium bromide | Diethyl malonate, 2-Phenylpropane-1,3-diol di-p-toluenesulfonate |
| Key Transformations | Grignard addition, Hydrogenolysis, Saponification | Double alkylation, Saponification, Decarboxylation |
| Overall Yield | Moderate (30-50%) | Moderate to Good (40-60%) |
| Stereocontrol | Can be directed towards the cis-isomer[1] | Generally produces a mixture of cis and trans isomers |
| Scalability | Moderate | Good |
| Operational Complexity | High (Grignard, Hydrogenation) | Moderate |
| Safety Concerns | Pyrophoric Grignard reagent, Hydrogenation pressure | Reactive sodium metal, CO₂ evolution at high temperature |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and disadvantages.
Route 1 (Grignard Addition & Hydrogenolysis) is a suitable choice when stereocontrol is a primary concern and the synthesis of the cis-isomer is specifically desired. However, the operational complexity and safety considerations associated with Grignard reagents and catalytic hydrogenation may limit its applicability for large-scale production.
Route 2 (Malonic Ester Synthesis) provides a more robust and scalable approach. While it typically yields a mixture of stereoisomers that may require subsequent separation, its higher overall yield and more manageable reaction conditions make it an attractive option for producing larger quantities of this compound.
The ultimate choice of synthetic route will depend on the specific project requirements, including the desired stereoisomer, the scale of the synthesis, and the available laboratory infrastructure. For early-stage research and SAR studies where pure isomers are needed, Route 1 might be preferred, provided the necessary equipment is available. For process development and scale-up campaigns, the more traditional and scalable malonic ester synthesis (Route 2) is likely the more practical and economical choice.
References
A Comparative Guide to the Biological Efficacy of Cis- vs. Trans-Isomers of 3-Phenylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Stereochemistry in Biological Activity
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a fundamental determinant of its interaction with biological systems. Receptors, enzymes, and other biological targets are chiral environments, meaning they can differentiate between stereoisomers of a drug molecule. This can lead to significant differences in pharmacodynamics (how a drug affects the body) and pharmacokinetics (how the body affects a drug) between isomers. For instance, one isomer may exhibit high affinity and efficacy for a target, while the other may be less active, inactive, or even elicit off-target effects.[1] Therefore, the separation and individual biological evaluation of stereoisomers are critical steps in drug discovery and development.
The cis and trans isomers of 3-phenylcyclobutanecarboxylic acid are diastereomers, meaning they are non-superimposable, non-mirror images. The relative orientation of the phenyl and carboxylic acid groups on the cyclobutane ring dictates their overall shape and ability to fit into a biological target's binding pocket.
Synthesis of Cis and Trans this compound
A plausible and efficient synthetic pathway to obtain both cis- and trans-3-phenylcyclobutanecarboxylic acid starts from the commercially available 3-oxocyclobutanecarboxylic acid. A similar strategy has been successfully employed for the synthesis of the analogous 3-(4-hydroxyphenyl)cyclobutanecarboxylic acid isomers.[2]
The general synthetic approach involves the following key steps:
-
Wittig Reaction: Conversion of the ketone in 3-oxocyclobutanecarboxylic acid to an exocyclic double bond.
-
Hydrogenation: Reduction of the double bond to introduce the phenyl group. This step typically yields a mixture of cis and trans isomers.
-
Isomer Separation: The diastereomeric mixture can be separated using techniques such as fractional crystallization or chromatography.
-
Esterification and Amide Formation (for derivatization): The carboxylic acid can be converted to its methyl ester for further modification or to amides for chromatographic separation of diastereomers.[2]
Comparative Biological Efficacy: Insights from an Analogous System
A study demonstrated that derivatives of both the cis and trans isomers of 3-(4-hydroxyphenyl)cyclobutanecarboxylic acid exhibit micromolar activity as GPR40 agonists.[2] While the specific potencies of the individual isomers were not detailed in the abstract, the fact that both were synthesized and evaluated implies a scientific interest in their differential effects. This underscores the importance of preparing and testing both isomers to fully characterize the structure-activity relationship (SAR) of this class of compounds.
The following table illustrates the type of comparative data that would be generated from such a study. Note: The data presented here is hypothetical and for illustrative purposes only, based on the findings for the hydroxy-analogue.
| Isomer | Target | Assay Type | Potency (EC₅₀/IC₅₀) | Efficacy (% Activation/Inhibition) |
| cis-3-phenylcyclobutanecarboxylic acid derivative | GPR40 | Calcium Mobilization Assay | 1.2 µM | 95% |
| trans-3-phenylcyclobutanecarboxylic acid derivative | GPR40 | Calcium Mobilization Assay | 5.8 µM | 78% |
This hypothetical data suggests that the cis isomer is a more potent and efficacious agonist of GPR40 compared to the trans isomer. This difference can be attributed to a more favorable interaction of the cis isomer with the GPR40 binding pocket, highlighting the profound impact of stereochemistry on biological activity.
Experimental Protocols for Biological Evaluation
To rigorously compare the biological efficacy of the cis and trans isomers of this compound, a series of well-established in vitro assays should be employed. The choice of assays will depend on the hypothesized or identified biological target.
GPR40 Agonist Activity Assay (Calcium Mobilization)
Given the activity of the hydroxy-analogue at GPR40, a primary screen to assess the agonist activity of the cis and trans isomers at this receptor is warranted.
Principle: GPR40 is a Gq-coupled receptor. Agonist binding leads to an increase in intracellular calcium concentration, which can be measured using a calcium-sensitive fluorescent dye.
Protocol:
-
Cell Culture: Maintain a stable cell line overexpressing human GPR40 (e.g., CHO-K1 or HEK293) in appropriate culture medium.
-
Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a buffered saline solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.
-
Compound Preparation: Prepare serial dilutions of the cis and trans isomers of this compound in the assay buffer.
-
Assay:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Record a baseline fluorescence reading.
-
Add the compound solutions to the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline.
-
Plot the fluorescence response against the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration).
-
Caption: GPR40 signaling pathway upon agonist binding.
General Cytotoxicity Assay (MTT Assay)
To assess any potential cytotoxic effects of the isomers, a standard MTT assay can be performed on a panel of cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
Protocol:
-
Cell Culture and Plating: Culture the desired cell lines (e.g., a cancer cell line like HeLa or a normal cell line like HEK293) and seed them into a 96-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of the cis and trans isomers for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ (half-maximal inhibitory concentration).
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
The stereochemical configuration of this compound is predicted to be a critical determinant of its biological efficacy. While direct comparative data is currently lacking, evidence from closely related analogs strongly suggests that the cis and trans isomers will exhibit distinct pharmacological profiles. The synthesis of these isomers is achievable, and their biological activities can be thoroughly investigated using established in vitro assays. This guide provides a foundational framework for researchers to embark on such a comparative study, which is essential for elucidating the full therapeutic potential of this chemical scaffold and for advancing the principles of stereospecific drug design.
References
- 1. Inside the isomers: the tale of chiral switches - Australian Prescriber [australianprescriber.tg.org.au]
- 2. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 5. GPR40 agonists for the treatment of type 2 diabetes: life after 'TAKing' a hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of GPR40 as a therapeutic target for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 3-Phenylcyclobutanecarboxylic Acid and 3-Phenylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
In the landscape of contemporary drug discovery, the exploration of small molecules with therapeutic potential in metabolic and neurological disorders remains a paramount objective. Among the myriad of scaffolds under investigation, phenyl-substituted aliphatic carboxylic acids have emerged as a promising class of compounds, demonstrating activity at key biological targets. This guide provides an in-depth technical comparison of two such molecules: 3-phenylcyclobutanecarboxylic acid and 3-phenylbutyric acid.
While structurally similar, the seemingly subtle difference—a cyclobutane ring versus a linear butyl chain—can significantly influence their three-dimensional conformation, physicochemical properties, and ultimately, their interaction with biological targets. This comparison will delve into their inferred biological activities based on structure-activity relationships (SAR) with known modulators of G-protein coupled receptor 40 (GPR40/FFAR1) and histone deacetylases (HDACs). Furthermore, we provide detailed experimental protocols to enable researchers to directly compare their performance in relevant biological assays, thereby generating the necessary data to guide further investigation and development.
Structural and Physicochemical Properties
A foundational understanding of the structural nuances between this compound and 3-phenylbutyric acid is crucial for appreciating their potential differential biological effects.
| Property | This compound | 3-Phenylbutyric Acid |
| Molecular Formula | C₁₁H₁₂O₂ | C₁₀H₁₂O₂ |
| Molecular Weight | 176.21 g/mol | 164.20 g/mol |
| Structure | Phenyl group attached to a cyclobutane ring, with a carboxylic acid moiety. The rigid cyclobutane constrains the spatial orientation of the phenyl group relative to the carboxylic acid. | Phenyl group attached to a flexible butyl chain with a carboxylic acid. This flexibility allows for a wider range of conformations. |
| Predicted LogP | ~2.3 | ~2.18[1] |
| Chirality | Can exist as cis/trans isomers and enantiomers. | Possesses a chiral center at the 3-position, existing as (R) and (S) enantiomers. |
The constrained nature of the cyclobutane ring in this compound may enforce a specific pharmacophore presentation, potentially leading to higher selectivity for a particular receptor binding pocket. Conversely, the conformational flexibility of 3-phenylbutyric acid might allow it to adapt to multiple binding sites or targets.
Postulated Biological Targets and Mechanisms of Action
Based on the extensive body of literature surrounding structurally related compounds, we can postulate the primary biological targets for these two molecules.
G-Protein Coupled Receptor 40 (GPR40/FFAR1) Agonism
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G-protein coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells.[2][3] It is activated by medium and long-chain free fatty acids, leading to a glucose-dependent increase in insulin secretion.[2][4] This glucose-dependent mechanism makes GPR40 an attractive therapeutic target for type 2 diabetes, as it poses a lower risk of hypoglycemia compared to other insulin secretagogues.[2][5]
Many known synthetic GPR40 agonists are derivatives of phenylpropanoic acid.[6] The structural motif of a phenyl group separated from a carboxylic acid by a short aliphatic chain is a key pharmacophoric feature for GPR40 activation. Both this compound and 3-phenylbutyric acid possess this general structure, suggesting they are likely to exhibit agonist activity at this receptor.
The activation of GPR40 is primarily coupled to the Gαq signaling pathway, which leads to the activation of phospholipase C (PLC), subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG), and ultimately, an increase in intracellular calcium concentrations.[2][7] This calcium mobilization is a key event in triggering insulin granule exocytosis.[2]
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[8][9] HDAC inhibitors cause hyperacetylation of histones, leading to a more relaxed chromatin state and the altered expression of genes involved in cell cycle regulation, differentiation, and apoptosis.[8][10]
4-Phenylbutyric acid is a well-established pan-HDAC inhibitor, affecting the activity of class I and II HDACs.[9][11][12] Given that 3-phenylbutyric acid is a close structural isomer, it is highly probable that it also possesses HDAC inhibitory activity. The phenyl group and the butyric acid chain are key for interacting with the HDAC active site. The activity of this compound as an HDAC inhibitor is less certain due to the conformational constraints imposed by the cyclobutane ring, which may affect its ability to fit into the active site of HDAC enzymes.
Experimental Protocols for Comparative Analysis
To empirically determine and compare the biological activities of this compound and 3-phenylbutyric acid, the following detailed experimental protocols are recommended.
Experiment 1: GPR40/FFAR1 Activation Assay (Calcium Flux)
This assay measures the ability of the compounds to activate GPR40, leading to an increase in intracellular calcium.
Objective: To determine the half-maximal effective concentration (EC₅₀) of each compound for GPR40 activation.
Materials:
-
HEK293 cells stably expressing human GPR40 (HEK293-GPR40).
-
DMEM supplemented with 10% FBS, penicillin/streptomycin.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Probenecid.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound and 3-phenylbutyric acid.
-
Positive control: Linoleic acid or a known synthetic GPR40 agonist (e.g., GW9508).[13]
-
96-well or 384-well black, clear-bottom assay plates.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293-GPR40 cells in supplemented DMEM at 37°C and 5% CO₂.
-
Seed cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well for a 96-well plate).
-
Incubate the plates for 18-24 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM, Pluronic F-127, and probenecid in assay buffer.
-
Aspirate the culture medium from the cells and add the loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.
-
-
Compound Preparation:
-
Prepare a series of dilutions of this compound, 3-phenylbutyric acid, and the positive control in assay buffer at 2x the final desired concentration.
-
-
Assay Measurement:
-
Place the cell plate in the fluorescence plate reader and allow it to equilibrate.
-
Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Add an equal volume of the 2x compound solutions to the corresponding wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the response of the positive control (set to 100%).
-
Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value for each compound.
-
Experiment 2: HDAC Inhibition Assay (Fluorogenic)
This assay measures the ability of the compounds to inhibit the activity of a specific HDAC isoform or a mixture of HDACs from a nuclear extract.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each compound for HDAC activity.
Materials:
-
Fluorogenic HDAC assay kit (containing a fluorogenic HDAC substrate, developer, and assay buffer).
-
Recombinant human HDAC1 (or other isoforms of interest) or HeLa nuclear extract as a source of HDACs.
-
This compound and 3-phenylbutyric acid.
-
Positive control: Trichostatin A (TSA) or Sodium 4-phenylbutyrate.[12]
-
96-well or 384-well black assay plates.
-
Fluorescence plate reader.
Procedure:
-
Compound Preparation:
-
Prepare a series of dilutions of this compound, 3-phenylbutyric acid, and the positive control in assay buffer.
-
-
Enzyme Reaction:
-
In the wells of the assay plate, add the HDAC enzyme (recombinant or nuclear extract) and the diluted compounds or vehicle control.
-
Pre-incubate for a short period (e.g., 10-15 minutes) at the recommended assay temperature (e.g., 37°C).
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate for the time specified in the kit protocol (e.g., 30-60 minutes) to allow for deacetylation.
-
-
Development and Measurement:
-
Stop the enzymatic reaction and initiate fluorescence development by adding the developer solution to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.
-
Incubate for a short period (e.g., 15-20 minutes) at room temperature.
-
Measure the fluorescence intensity using the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a control with a high concentration of TSA (100% inhibition).
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Expected Outcomes and Interpretation
The results from these assays will provide the first direct, quantitative comparison of the biological activities of this compound and 3-phenylbutyric acid.
Hypothetical Data Summary:
| Compound | GPR40 Agonism (EC₅₀) | HDAC1 Inhibition (IC₅₀) |
| This compound | Expected in the µM range | Likely higher µM or inactive |
| 3-Phenylbutyric Acid | Expected in the µM range | Expected in the high µM to low mM range |
| Linoleic Acid (Positive Control) | ~10 µM | N/A |
| 4-Phenylbutyric Acid (Positive Control) | N/A | ~0.5-5 mM |
Interpretation:
-
Potency: Lower EC₅₀ and IC₅₀ values indicate higher potency. A significant difference in these values between the two compounds would highlight the impact of the cyclobutane ring versus the flexible alkyl chain.
-
Selectivity: By testing against a panel of HDAC isoforms, the selectivity of each compound could be determined. It is possible that the rigid structure of this compound could confer greater selectivity for a specific isoform.
-
Dual Activity: It is conceivable that 3-phenylbutyric acid, like its 4-phenyl isomer, may exhibit dual activity as both a GPR40 agonist and an HDAC inhibitor. The relative potencies at these two targets will be crucial in determining its potential therapeutic applications and off-target effects.
Conclusion and Future Directions
This guide provides a framework for the comparative biological evaluation of this compound and 3-phenylbutyric acid. Based on established structure-activity relationships, it is hypothesized that both compounds will exhibit activity as GPR40 agonists, while 3-phenylbutyric acid is also likely to be an HDAC inhibitor. The provided experimental protocols offer a robust methodology for quantifying and comparing these activities.
The data generated from these assays will be invaluable for drug development professionals in selecting lead candidates for further optimization and in vivo studies. Future research should focus on:
-
Chiral Separation and Testing: The individual enantiomers of both compounds should be synthesized and tested, as biological activity is often stereospecific.
-
In Vivo Efficacy Studies: Promising candidates should be evaluated in animal models of type 2 diabetes and neurological disorders to assess their therapeutic potential.
-
Pharmacokinetic and Toxicological Profiling: A thorough evaluation of the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles is essential for any compound progressing towards clinical development.
By systematically applying the principles and protocols outlined in this guide, researchers can elucidate the distinct biological profiles of these intriguing small molecules and pave the way for the development of novel therapeutics.
References
- 1. 4-Phenylbutyric acid protects against neuronal cell death by primarily acting as a chemical chaperone rather than histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 3. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR40 agonists for the treatment of type 2 diabetes: life after 'TAKing' a hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenylbutyrate, a histone deacetylase inhibitor, protects against Adriamycin-induced cardiac injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenylbutyrate | CAS 1716-12-7 | HDAC inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 11. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GPR40 is a low-affinity epoxyeicosatrienoic acid receptor in vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
assessing the purity of synthesized 3-phenylcyclobutanecarboxylic acid
An In-Depth Comparative Guide to Assessing the Purity of Synthesized 3-Phenylcyclobutanecarboxylic Acid
In the landscape of pharmaceutical research and development, the meticulous confirmation of a molecule's identity and purity is a cornerstone of scientific rigor. For novel compounds such as this compound, a potential building block in medicinal chemistry, establishing a robust analytical strategy to determine purity is not merely a procedural step but a critical determinant of experimental reproducibility and, ultimately, therapeutic safety and efficacy. This guide provides a comprehensive comparison of key analytical techniques for , offering insights into the causality behind experimental choices and presenting self-validating protocols for each method.
The Criticality of Purity in Drug Discovery
The presence of impurities in a synthesized active pharmaceutical ingredient (API) or intermediate can have profound consequences. These impurities may include starting materials, by-products, reagents, or degradation products. Their presence can lead to erroneous structure-activity relationship (SAR) data, altered pharmacological or toxicological profiles, and potential patient harm. Therefore, a multi-faceted analytical approach, often referred to as an orthogonal testing strategy, is essential to ensure the comprehensive characterization of a synthesized compound.
A Comparative Overview of Analytical Techniques
The selection of an appropriate analytical technique for purity assessment hinges on the physicochemical properties of the analyte and the nature of the expected impurities. For a molecule like this compound, a combination of chromatographic and spectroscopic methods is indispensable.
| Technique | Principle | Information Provided | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity, number of components, retention times. | High resolution, high sensitivity, quantitative accuracy, widely applicable. | Requires a chromophore for UV detection, can be destructive. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural elucidation, identification and quantification of impurities. | Provides detailed structural information, non-destructive, qNMR for high accuracy. | Lower sensitivity compared to HPLC, complex spectra for mixtures. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | Molecular weight confirmation, identification of impurities by mass. | High sensitivity, high specificity, provides molecular weight information. | Can be destructive, may not be quantitative without standards. |
| Elemental Analysis | Combustion of the sample and quantification of resulting gases (CO2, H2O, N2). | Percentage of C, H, N, and other elements. | Provides fundamental composition, confirms empirical formula. | Does not distinguish between isomers, requires high sample purity for accuracy. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Indication of purity; pure compounds have a sharp melting point. | Simple, rapid, and inexpensive. | Insensitive to small amounts of impurities, not specific. |
| Thin-Layer Chromatography (TLC) | Separation of components on a thin layer of adsorbent material. | Qualitative assessment of purity, visualization of non-volatile impurities. | Simple, rapid, and inexpensive for screening. | Not quantitative, lower resolution than HPLC. |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination due to its high resolving power and quantitative accuracy. The choice of stationary phase, mobile phase, and detector is critical for achieving optimal separation of this compound from potential impurities.
Experimental Protocol: Reversed-Phase HPLC for this compound
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The nonpolar C18 stationary phase is well-suited for retaining the phenyl-containing analyte.
-
Mobile Phase: A gradient of acetonitrile (ACN) and water with 0.1% trifluoroacetic acid (TFA). TFA is added to suppress the ionization of the carboxylic acid group, leading to sharper peaks.
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Gradient Elution: A typical gradient might be:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection: UV detection at 210 nm and 254 nm. The phenyl group will have a strong absorbance at 254 nm, while the carboxylic acid and other potential impurities may be detected at 210 nm.
-
Sample Preparation: Dissolve a known concentration of the synthesized this compound (e.g., 1 mg/mL) in the initial mobile phase composition (90:10 Water:ACN).
-
Injection Volume: 10 µL.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.
Caption: Workflow for HPLC purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides invaluable structural information and can be used for quantitative purity assessment (qNMR). ¹H NMR is particularly useful for detecting proton-containing impurities.
Experimental Protocol: ¹H NMR for this compound
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent depends on the solubility of the compound.
-
Add a known amount of an internal standard with a well-defined chemical shift that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to allow for complete relaxation and accurate integration.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Integrate the signals corresponding to the analyte and the internal standard.
-
-
Purity Calculation (qNMR): The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Caption: Workflow for qNMR purity analysis.
Mass Spectrometry (MS)
MS is a powerful tool for confirming the molecular weight of the synthesized compound and identifying impurities with different mass-to-charge ratios. It is often coupled with a chromatographic technique like HPLC (LC-MS).
Experimental Protocol: LC-MS for this compound
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same HPLC conditions as described previously. The eluent from the HPLC column is directly introduced into the MS source.
-
MS Conditions:
-
Ionization Mode: ESI in both positive and negative ion modes. The carboxylic acid will readily deprotonate in negative ion mode to give the [M-H]⁻ ion, while the positive ion mode might show the [M+H]⁺ or [M+Na]⁺ adducts.
-
Mass Range: Scan a mass range that encompasses the expected molecular weight of the product and potential impurities (e.g., m/z 50-500).
-
-
Data Analysis:
-
Extract the total ion chromatogram (TIC) to visualize all ionized species.
-
Generate extracted ion chromatograms (EICs) for the expected m/z of this compound and any suspected impurities.
-
Analyze the mass spectrum of the main peak to confirm the molecular weight.
-
Analyze the mass spectra of minor peaks to identify potential impurities.
-
Developing an Orthogonal Testing Strategy
No single analytical technique is sufficient to definitively determine the purity of a compound. An orthogonal strategy, employing multiple techniques that rely on different chemical and physical principles, provides a more comprehensive and reliable assessment. For this compound, a robust purity assessment strategy would involve:
-
Initial Screening by TLC: A quick and inexpensive method to check for the presence of major impurities and to monitor the progress of purification.
-
Quantitative Purity by HPLC: The primary technique for quantifying the purity of the main component and detecting non-volatile impurities.
-
Structural Confirmation and Impurity Identification by NMR: To confirm the structure of the desired product and to identify and quantify any proton-containing impurities.
-
Molecular Weight Confirmation by MS: To verify the molecular weight of the product and to identify impurities that may not be well-resolved by HPLC.
-
Confirmation of Elemental Composition by Elemental Analysis: To ensure the empirical formula of the synthesized compound is correct.
-
Physical Property Confirmation by Melting Point Analysis: A simple check for the overall purity of the crystalline solid.
By integrating the data from these complementary techniques, a high degree of confidence in the purity of the synthesized this compound can be achieved, ensuring the integrity of subsequent research and development activities.
A-Comparative-Guide-to-the-Bioisosteric-Replacement-of-Phenyl-Rings-in-Cyclobutane-Derivatives-Enhancing-Drug-Like-Properties
Introduction: The Rationale for Moving Beyond the Phenyl Ring
The phenyl ring is a foundational motif in medicinal chemistry, present in a vast number of marketed drugs.[1][2] Its rigid structure provides a reliable scaffold for orienting functional groups towards their biological targets. However, the very properties that make it attractive can also be a source of significant liabilities in drug development. The lipophilic and aromatic nature of the phenyl ring often contributes to poor aqueous solubility, high metabolic turnover through cytochrome P450-mediated oxidation, and potential for off-target effects.[1][3]
In the quest to "escape from flatland," medicinal chemists are increasingly turning to the bioisosteric replacement of phenyl rings with three-dimensional, saturated scaffolds.[4][5] This strategy aims to improve the physicochemical and pharmacokinetic properties of drug candidates, leading to safer and more effective medicines.[1][6] Among the various saturated carbocycles, cyclobutane has emerged as a particularly attractive bioisostere for the phenyl ring.[6][7] Its puckered, three-dimensional structure can offer improved binding affinity by providing better complementarity to protein binding pockets, while its saturated nature generally leads to enhanced metabolic stability and solubility.[6]
This guide provides a comprehensive comparison of phenyl rings and their cyclobutane bioisosteres, with a focus on their application in cyclobutane-containing drug candidates. We will delve into the experimental data supporting the benefits of this bioisosteric replacement, provide detailed protocols for the synthesis and evaluation of these analogs, and present visual workflows to guide researchers in their drug discovery efforts.
The Phenyl Ring vs. Saturated Bioisosteres: A Head-to-Head Comparison
The decision to replace a phenyl ring with a bioisostere is driven by the desire to optimize a lead compound's "drug-like" properties. While the effects are often context-dependent, several general trends have been observed.[1]
Key Advantages of Phenyl Ring Bioisosteric Replacement:
-
Improved Physicochemical Properties: Replacement with saturated scaffolds like cyclobutane can lead to increased aqueous solubility and reduced lipophilicity.[8][9]
-
Enhanced Metabolic Stability: Saturated rings are less susceptible to oxidative metabolism compared to electron-rich aromatic systems.[3][6]
-
Increased Three-Dimensionality (Fsp3): A higher fraction of sp3-hybridized carbons is often correlated with higher clinical success rates.[6]
-
Novel Intellectual Property: Replacing a common scaffold like a phenyl ring can lead to new and patentable chemical entities.[4]
The following table summarizes the comparative properties of the phenyl ring and several common saturated bioisosteres, including cyclobutane.
| Property | Phenyl Ring | Cyclobutane | Bicyclo[1.1.1]pentane (BCP) | Bicyclo[2.2.2]octane (BCO) |
| Geometry | Planar | Puckered | Rigid, linear | Rigid, globular |
| Fsp3 | 0 | 1 | 0.8 | 1 |
| Lipophilicity (clogP) | ~1.9 | ~1.5 | ~1.2 | ~2.3 |
| Aqueous Solubility | Low | Moderate | Moderate-High | Low |
| Metabolic Stability | Prone to oxidation | Generally stable | Generally stable | Generally stable |
| Synthetic Accessibility | High | Moderate | Moderate-Low | Moderate |
Cyclobutane as a Phenyl Ring Bioisostere: Case Studies and Experimental Data
The strategic incorporation of a cyclobutane ring in place of a phenyl group has demonstrated significant improvements in the profiles of several drug candidates.
Case Study: γ-Secretase Modulators for Alzheimer's Disease
In the development of γ-secretase modulators, researchers found that replacing a phenyl ring with a bridged piperidine moiety, a type of saturated bioisostere, led to a dramatic improvement in drug-like properties.[8] This substitution significantly increased aqueous solubility and reduced lipophilicity while maintaining or even improving potency.[8] While not a direct cyclobutane example, it highlights the power of replacing planar aromatic systems with 3D saturated scaffolds.
Case Study: NaV1.7 Inhibitors
In the development of NaV1.7 inhibitors for pain, replacement of a phenyl moiety with a cyclobutane ring was explored.[9] While in this specific case the cyclobutane analog showed reduced bioactivity, the incorporation of a bicyclo[1.1.1]pentane (BCP) group, another compact saturated bioisostere, resulted in increased inhibitory potency and improved metabolic stability compared to the parent phenyl compound.[9] This underscores that the choice of bioisostere is highly dependent on the specific molecular context.
The following table presents a hypothetical comparison based on general trends observed in the literature, illustrating the potential impact of replacing a phenyl ring with a cyclobutane in a generic drug candidate.
| Compound | Target Affinity (Ki, nM) | Aqueous Solubility (µg/mL) | Metabolic Stability (t½ in HLM, min) | Lipophilicity (LogD) |
| Phenyl-Analog | 10 | <10 | 15 | 3.5 |
| Cyclobutane-Analog | 12 | 50 | 45 | 2.8 |
HLM: Human Liver Microsomes
Experimental Protocols: A Practical Guide to Bioisosteric Replacement
The successful implementation of a bioisosteric replacement strategy requires robust synthetic and analytical methodologies. Here, we provide a generalized workflow and detailed protocols for the synthesis and evaluation of cyclobutane-containing analogs.
Workflow for Bioisosteric Replacement of a Phenyl Ring
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. drughunter.com [drughunter.com]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
comparative analysis of cyclobutane vs. cyclopentane carboxylic acids in drug design
A Comparative Guide to Cyclobutane and Cyclopentane Carboxylic Acids in Drug Design
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of small carbocyclic scaffolds is a cornerstone of rational drug design. These saturated rings serve as versatile bioisosteres, offering a means to navigate complex biological environments by fine-tuning a molecule's physicochemical and pharmacokinetic properties. Among these, cyclobutane and cyclopentane carboxylic acids have emerged as particularly valuable motifs. While structurally similar, the subtle differences in their ring strain, conformational preferences, and electronic character can lead to profound impacts on a drug candidate's potency, selectivity, and metabolic fate.
This guide provides a comparative analysis of cyclobutane and cyclopentane carboxylic acids for researchers, scientists, and drug development professionals. Moving beyond a simple list of properties, we will explore the causal relationships between the fundamental characteristics of these rings and their performance in drug candidates, supported by experimental data and validated protocols.
Part 1: Comparative Analysis of Core Structural and Physicochemical Properties
The choice between a cyclobutane and a cyclopentane ring is a decision driven by the distinct three-dimensional space they occupy and the unique properties stemming from their inherent ring strain.
Conformational Analysis and Ring Strain
The stability and shape of cycloalkanes are dictated by a combination of angle strain, torsional strain, and steric strain.[1]
-
Cyclobutane: The cyclobutane ring is characterized by significant ring strain, calculated to be approximately 26.3 kcal/mol.[2][3][4] To alleviate the torsional strain that would exist in a planar conformation, the ring adopts a puckered or "butterfly" shape.[1][5][6] This puckering reduces the C-C-C bond angles to about 88°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons, which is the primary source of its angle strain.[2][5] This defined, non-planar structure provides distinct vectors for substituents, which can be exploited to achieve precise interactions within a protein binding pocket.[6]
-
Cyclopentane: With a much lower ring strain of about 7.1 kcal/mol, the cyclopentane ring is considerably more stable.[2] It avoids the high eclipsing strain of a planar structure by adopting a flexible, non-planar "envelope" conformation, where one carbon atom is out of the plane of the other four.[1][5] The internal bond angles in this conformation are close to the ideal tetrahedral angle, minimizing angle strain.[5] This flexibility means cyclopentane has a greater number of low-energy conformations accessible, which can be an advantage or disadvantage depending on the design strategy.
The conformational differences between these two rings are a critical consideration for drug designers.
Caption: Conformational and energetic properties of cyclobutane vs. cyclopentane.
Physicochemical Properties: Acidity and Lipophilicity
The carboxylic acid moiety dominates the acidity, but the nature of the attached ring subtly influences its properties and overall lipophilicity.
| Property | Cyclobutane Carboxylic Acid | Cyclopentane Carboxylic Acid | Rationale & Implications |
| Molecular Weight | 100.12 g/mol [7] | 114.14 g/mol [8] | The lower mass of the cyclobutane ring can be advantageous in lead optimization to maintain a low molecular weight. |
| pKa | 4.79[9] | ~4.99 (estimated) | The slightly increased s-character of the C-H bonds in the strained cyclobutane ring can have a minor acid-strengthening effect.[2][6] Both are typical for alkyl carboxylic acids. |
| Lipophilicity (LogP) | Lower | Higher | Lipophilicity generally increases with the number of carbon atoms.[10] The choice allows for fine-tuning of a compound's solubility and permeability. |
Part 2: Implications for Drug Design and Pharmacokinetics
The structural and physicochemical differences directly translate into distinct advantages and disadvantages in a drug discovery context.
Role as Bioisosteres and Impact on 3D Structure
Both cyclobutane and cyclopentane rings are frequently used to replace other chemical groups to improve drug properties. A common strategy is to replace a gem-dimethyl group or a flexible ethyl linker to introduce conformational rigidity.[2] This pre-organizes the molecule into a bioactive conformation, which can enhance binding affinity by reducing the entropic penalty of binding.[2][6]
The key difference lies in the spatial arrangement of substituents. The puckered cyclobutane ring offers a rigid scaffold that can direct functional groups into specific spatial regions of a target protein, which may be inaccessible to more flexible linkers or the flatter cyclopentane ring.[2][11]
Metabolic Stability
A primary reason for incorporating small cycloalkanes is to block sites of metabolic oxidation.[3] Flexible alkyl chains are often susceptible to oxidation by cytochrome P450 (CYP) enzymes. Replacing them with a more robust carbocycle can significantly enhance a compound's metabolic half-life.[2][11]
While both rings can improve stability, the higher strain of the cyclobutane ring does not necessarily make it more metabolically labile; it is generally considered chemically inert compared to the highly reactive cyclopropane ring.[2][6] The choice between them is often context-dependent and must be determined empirically. For instance, in a study of TrkA kinase inhibitors, incorporation of a cyclobutane moiety was shown to improve metabolic stability.[2]
Case Study: Comparative Impact on Biological Activity
Direct head-to-head comparisons in the literature provide the most valuable insights. A study comparing trifluoromethyl-substituted cyclobutane and cyclopropane analogs as bioisosteres for a tert-butyl group yielded compelling data.
| Compound Series | Original Moiety | Replacement Moiety | Target / Assay | Result (IC₅₀ or EC₅₀) | Reference |
| Buclizine | tert-Butyl | CF₃-Cyclobutane | Antihistamine | 102 µM (retained activity) | [3] |
| Buclizine | tert-Butyl | CF₃-Cyclopropane | Antihistamine | Inactive | [3] |
| Buclizine | tert-Butyl | CF₃-Cyclobutane | Lipid Droplet Formation | 15 µM (most potent) | [3] |
| Buclizine | tert-Butyl | CF₃-Cyclopropane | Lipid Droplet Formation | 21 µM | [3] |
This data clearly demonstrates that even between small rings, the choice can dramatically and sometimes unpredictably impact biological activity, with the cyclobutane analog proving superior for activity retention in this specific case.[3]
Part 3: Experimental Protocols
The reliable assessment of the properties discussed above hinges on robust and reproducible experimental methods. Below are standard protocols for determining key parameters.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay is a cornerstone of early ADME testing, used to estimate the rate of metabolism by phase I enzymes like CYPs.[12][13]
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound.
Methodology:
-
Preparation of Reagents:
-
Prepare a 100 mM phosphate buffer (pH 7.4).
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a working solution (e.g., 125 µM in acetonitrile).[14]
-
Prepare an NADPH-regenerating system solution containing MgCl₂, NADPН, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[14]
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in buffer.[15]
-
-
Incubation:
-
Time-Point Sampling:
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the test compound at each time point using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) = 0.693 / k.
-
Calculate intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein).[13]
-
Caption: Workflow for the in vitro Human Liver Microsome (HLM) stability assay.
Protocol: Determination of LogP (Shake-Flask Method)
Objective: To measure the partition coefficient (LogP) of a compound between n-octanol and water, indicating its lipophilicity.[16]
Methodology:
-
Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate.
-
Dissolve a known amount of the test compound in the aqueous phase.
-
Add an equal volume of the pre-saturated n-octanol.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for equilibrium to be reached.
-
Centrifuge the mixture to ensure complete phase separation.
-
Carefully sample both the aqueous and n-octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.[16]
-
Calculate LogP as: LogP = log ( [Concentration in Octanol] / [Concentration in Water] ).
Protocol: Determination of Receptor Binding Affinity (Competition Assay)
Objective: To determine the affinity (Kᵢ) of a non-labeled test compound for a receptor by measuring its ability to compete with a known radiolabeled ligand.[17]
Methodology:
-
Prepare a reaction mixture containing the receptor source (e.g., cell membrane preparation), a fixed concentration of a high-affinity radioligand, and buffer.
-
Add the non-labeled test compound across a range of increasing concentrations to different tubes/wells.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound radioligand from the unbound radioligand (e.g., via rapid filtration).
-
Quantify the amount of radioactivity bound to the receptor at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[17]
Conclusion
The selection between cyclobutane and cyclopentane carboxylic acids in drug design is a nuanced decision that extends beyond simple size considerations. The cyclobutane ring offers a more strained, conformationally restricted scaffold that can provide unique three-dimensional diversity and block metabolic hotspots. In contrast, the cyclopentane ring provides a more flexible, lower-energy alternative that can also effectively fill hydrophobic pockets and improve pharmacokinetic profiles.
The optimal choice is invariably context-dependent, relying on the specific structure-activity relationships of the target and the desired property modulations. An empirical approach, guided by the principles outlined in this guide and validated by robust experimental data, is paramount. By understanding the fundamental differences in strain, conformation, and physicochemical properties, medicinal chemists can more effectively leverage these valuable scaffolds to design safer and more efficacious medicines.
References
- 1. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. Cyclobutanecarboxylic acid | C5H8O2 | CID 19494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cyclopentanecarboxylic acid | C6H10O2 | CID 18840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. mttlab.eu [mttlab.eu]
- 16. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Phenylcyclobutanecarboxylic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Phenylcyclobutanecarboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols for carboxylic acids and are designed to be self-validating systems of laboratory best practice.
Hazard Assessment and Chemical Profile
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. While specific toxicity data for this compound is not extensively available, its structural motifs—a carboxylic acid and a phenyl group—provide a strong basis for predicting its chemical behavior and potential hazards. Carboxylic acids are known corrosives, and aromatic compounds can present their own set of toxicological concerns.
| Property | Value/Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 66016-28-2 | [1] |
| Molecular Formula | C₁₁H₁₂O₂ | N/A |
| Molecular Weight | 176.21 g/mol | N/A |
| Physical State | Solid | N/A |
| GHS Hazard Class | Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory system | [2] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [2] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501 | [2] |
Personal Protective Equipment (PPE) and Safe Handling
Adherence to stringent safety protocols is non-negotiable when handling this compound. The following PPE is mandatory to minimize exposure risks.
-
Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[4] A face shield should be worn in situations where splashing is a risk.
-
Skin Protection: A chemical-resistant lab coat must be worn and fully fastened.[5] Chemical-resistant gloves, such as nitrile or butyl rubber, are required.[6] Gloves should be inspected before use and changed immediately if contaminated.[5] For larger quantities, additional protective clothing may be necessary.
-
Respiratory Protection: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[5]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to contain the hazard and prevent exposure.
For Small Spills (less than 5 grams in a contained area):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2.
-
Containment: Cover the spill with a neutralizing agent for acids, such as sodium bicarbonate or a commercial acid spill neutralizer.
-
Neutralization: Gently mix the neutralizer with the spilled solid until the fizzing stops, indicating that the acid has been neutralized.
-
Collection: Carefully sweep the mixture into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a damp cloth or paper towels. Dispose of all cleaning materials in the hazardous waste container.
-
Labeling: Ensure the waste container is properly labeled as "Hazardous Waste: this compound spill debris" and includes the date.
For Large Spills (greater than 5 grams or outside of a contained area):
-
Evacuate: Immediately evacuate the area and alert your laboratory supervisor and institutional Environmental Health & Safety (EHS) office.
-
Isolate: Close the doors to the affected area to prevent the spread of dust or vapors.
-
Do Not Attempt to Clean: Allow trained emergency response personnel to handle the cleanup.
Step-by-Step Disposal Procedure
The primary method for the safe disposal of this compound from a laboratory setting is through neutralization to a less hazardous salt, followed by collection and disposal as chemical waste in accordance with institutional and regulatory guidelines.
Neutralization Protocol
This protocol is designed for the neutralization of small quantities (up to 10 grams) of this compound. For larger quantities, consult your institution's EHS department.
Materials:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Stir bar and stir plate
-
Large beaker (at least 10 times the volume of the acid solution)
-
pH paper or a calibrated pH meter
-
Deionized water
-
Appropriate PPE
Procedure:
-
Preparation: In a certified chemical fume hood, place the this compound waste in the large beaker. If it is a solid, dissolve it in a minimal amount of a suitable solvent (e.g., ethanol) before adding water. Then, add deionized water to create a dilute solution (e.g., approximately 1-5% concentration). Add a stir bar to the beaker and place it on a stir plate.
-
Slow Addition of Base: While stirring the solution, slowly and carefully add small portions of sodium bicarbonate or sodium carbonate. Be prepared for foaming and gas evolution (CO₂) as the acid is neutralized. The slow addition is critical to control the reaction rate and prevent overflow.
-
Monitor pH: Periodically check the pH of the solution using pH paper or a pH meter. Continue adding the base until the pH is between 6.0 and 8.0.
-
Cooling: The neutralization reaction can be exothermic. If the beaker becomes warm to the touch, slow down the addition of the base and allow the solution to cool.
-
Final Check: Once the pH is stable within the target range and all fizzing has ceased, the neutralization is complete.
Caption: Decision workflow for the disposal of this compound.
Waste Collection and Storage
-
Container: Transfer the neutralized solution into a clearly labeled hazardous waste container. The container must be compatible with the aqueous salt solution.
-
Labeling: The label must include the words "Hazardous Waste," the full chemical name of the contents ("Neutralized this compound solution" or similar), the date of accumulation, and the name of the generating researcher or lab.[3]
-
Storage: Store the waste container in a designated satellite accumulation area, within secondary containment, and away from incompatible materials.
Final Disposal
Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste. Do not pour the neutralized solution down the drain unless explicitly permitted by your local regulations and institutional policies for small quantities of neutralized, non-hazardous salt solutions. Given the aromatic nature of the original compound, it is best practice to have it disposed of by a licensed hazardous waste contractor.
Regulatory Considerations
The disposal of chemical waste is regulated by the Resource Conservation and Recovery Act (RCRA) in the United States, which is administered by the Environmental Protection Agency (EPA).[1] While this compound is not specifically listed as a hazardous waste, it would likely be classified as a characteristic hazardous waste if it exhibits properties of corrosivity (D002) in its concentrated form.[1] The neutralized waste may be considered non-hazardous, but proper documentation and disposal through your institution's EHS program ensures compliance with all applicable federal, state, and local regulations.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
